molecular formula C21H42O3 B1239894 21-Hydroxyhenicosanoic acid

21-Hydroxyhenicosanoic acid

Cat. No.: B1239894
M. Wt: 342.6 g/mol
InChI Key: NENJNFMRWQAPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21-hydroxyhenicosanoic acid is an omega-hydroxy-long-chain fatty acid that is henicosanoic acid in which one of the hydrogens of the terminal methyl group has been replaced by a hydroxy group. It is a straight-chain saturated fatty acid and an omega-hydroxy-long-chain fatty acid. It is functionally related to a henicosanoic acid. It is a conjugate acid of a 21-hydroxyhenicosanoate.
This compound has been reported in Trypanosoma brucei with data available.

Properties

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

21-hydroxyhenicosanoic acid

InChI

InChI=1S/C21H42O3/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(23)24/h22H,1-20H2,(H,23,24)

InChI Key

NENJNFMRWQAPAC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCO)CCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Natural Sources of ω-Hydroxy Long-Chain Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Hydroxy long-chain fatty acids (ω-OH LCFAs) are a class of lipid molecules characterized by a hydroxyl group at the terminal carbon (ω-carbon) of a long aliphatic chain. These bifunctional molecules are of significant interest in various fields, including polymer chemistry, cosmetics, and pharmacology, due to their unique chemical properties. In the biological realm, they are integral components of protective barriers in plants and serve as signaling molecules in animals. This technical guide provides a comprehensive overview of the natural sources of ω-OH LCFAs, their biosynthesis, quantitative distribution, and the methodologies for their study.

Natural Sources of ω-Hydroxy Long-Chain Fatty Acids

ω-OH LCFAs are found across different biological kingdoms, from microorganisms to plants and animals.

Plant Kingdom: The Structural Integrity of Cutin and Suberin

The primary sources of ω-OH LCFAs in the plant kingdom are the biopolyesters cutin and suberin.[1] Cutin forms the protective outer layer of the cuticle on aerial plant parts, while suberin is a key component of the cell walls in roots, bark, and wound-healing tissues.[2][3] These polymers are primarily composed of inter-esterified hydroxy and epoxy-hydroxy fatty acids.[1]

The monomeric composition of cutin and suberin varies between plant species and even different tissues of the same plant.[4] Generally, cutin is rich in C16 and C18 ω-OH LCFAs, while suberin contains a higher proportion of longer-chain (C18-C28) ω-OH LCFAs and α,ω-diacids.[1][5]

Microbial World: A Versatile Production Platform

A diverse range of microorganisms, including bacteria, yeasts, and fungi, are capable of producing ω-OH LCFAs through the hydroxylation of fatty acids.[6][7] This microbial production is a promising biotechnological route for obtaining these valuable compounds from renewable feedstocks like vegetable oils.[6] Microorganisms can oxidize fatty acids at the terminal carbon to yield ω-hydroxy fatty acids.[6][7]

Several yeast species, such as those from the genus Candida and Starmerella, are particularly efficient producers of hydroxy fatty acids.[8] For instance, engineered strains of Saccharomyces cerevisiae and Starmerella bombicola have been developed to produce significant quantities of ω-OH LCFAs.[7][9]

Animal Kingdom: Signaling Molecules and Structural Components

In animals, ω-oxidation is a metabolic pathway for fatty acids that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[8] This process involves the hydroxylation of the ω-carbon, leading to the formation of ω-hydroxy fatty acids.[8] While typically a minor pathway, it becomes more significant when β-oxidation is impaired.[8]

A prominent example of an ω-hydroxy long-chain fatty acid in animals is 20-hydroxyeicosatetraenoic acid (20-HETE), which is synthesized from arachidonic acid by cytochrome P450 enzymes of the CYP4A and CYP4F families.[9][10] 20-HETE is a potent signaling molecule involved in the regulation of vascular tone and inflammation.[9][10]

ω-OH LCFAs are also found as structural components in some animal-derived products. Royal jelly, a secretion from honeybees, contains a variety of fatty acids, including 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid.[11][12] Beeswax also contains a complex mixture of lipids, including a small fraction of hydroxy-monoesters.[3][13]

Biosynthesis of ω-Hydroxy Long-Chain Fatty Acids

The biosynthesis of ω-OH LCFAs across different organisms primarily involves the action of cytochrome P450 (CYP) monooxygenases. These enzymes catalyze the insertion of an oxygen atom from molecular oxygen into the terminal methyl group of a fatty acid.

Biosynthesis in Plants

In plants, the synthesis of cutin and suberin monomers, including ω-OH LCFAs, begins with the production of C16 and C18 fatty acids in the plastid.[4] These fatty acids are then transported to the endoplasmic reticulum, where they are hydroxylated at the ω-position by cytochrome P450 enzymes belonging to the CYP86A and CYP94 families.[2][14]

The overall pathway can be summarized as: Long-Chain Fatty Acid → ω-Hydroxy Long-Chain Fatty Acid → (further oxidation) → α,ω-Dicarboxylic Acid

Biosynthesis_Plant Long-Chain Fatty Acid (C16, C18) Long-Chain Fatty Acid (C16, C18) ω-Hydroxy LCFA ω-Hydroxy LCFA Long-Chain Fatty Acid (C16, C18)->ω-Hydroxy LCFA CYP86A, CYP94 (ω-hydroxylase) α,ω-Dicarboxylic Acid α,ω-Dicarboxylic Acid ω-Hydroxy LCFA->α,ω-Dicarboxylic Acid ω-hydroxy fatty acid dehydrogenase Cutin/Suberin Polymer Cutin/Suberin Polymer ω-Hydroxy LCFA->Cutin/Suberin Polymer α,ω-Dicarboxylic Acid->Cutin/Suberin Polymer

Biosynthesis of ω-Hydroxy Long-Chain Fatty Acids in Plants.
Biosynthesis in Microorganisms

Microorganisms employ various enzymatic systems for the hydroxylation of fatty acids. The most well-characterized are the cytochrome P450 monooxygenases.[6] For example, the yeast Starmerella bombicola utilizes a CYP52 family enzyme to produce hydroxy fatty acids.[15] Some bacteria possess alkane hydroxylases (AlkB) that can also hydroxylate the terminal carbon of fatty acids.[16]

The general microbial conversion process is: Fatty Acid Substrate → ω-Hydroxy Fatty Acid

Biosynthesis_Microbe cluster_0 Microbial Cell Fatty Acid Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid->ω-Hydroxy Fatty Acid CYP Monooxygenase / Alkane Hydroxylase Microbial Cell Microbial Cell

Microbial Biosynthesis of ω-Hydroxy Fatty Acids.
Biosynthesis in Animals (ω-Oxidation)

In animals, ω-oxidation of fatty acids is a three-step process that occurs in the smooth endoplasmic reticulum.[8]

  • Hydroxylation: A mixed-function oxidase, involving cytochrome P450 (CYP4A, CYP4F families), introduces a hydroxyl group at the ω-carbon.[8][9][10]

  • Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde.

  • Oxidation to Carboxylic Acid: Aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.

Biosynthesis_Animal Fatty Acid Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid->ω-Hydroxy Fatty Acid CYP4A, CYP4F (Mixed-function oxidase) ω-Aldehyde Fatty Acid ω-Aldehyde Fatty Acid ω-Hydroxy Fatty Acid->ω-Aldehyde Fatty Acid Alcohol dehydrogenase α,ω-Dicarboxylic Acid α,ω-Dicarboxylic Acid ω-Aldehyde Fatty Acid->α,ω-Dicarboxylic Acid Aldehyde dehydrogenase

ω-Oxidation Pathway in Animals.

Quantitative Data on ω-Hydroxy Long-Chain Fatty Acids

The concentration and composition of ω-OH LCFAs vary significantly depending on the source.

Table 1: Composition of ω-Hydroxy Fatty Acids in Plant Polyesters
Plant SourceTissueMajor ω-Hydroxy Fatty AcidConcentration (% of total monomers)Reference
Arabidopsis thalianaRootC18:1 ω-hydroxy acid~15%[1]
Camelina sativaRoot18-hydroxyoctadecenoic acidDominant species[5]
Camelina sativaSeed Coat18-hydroxyoctadecenoic acidDominant species[5]
Quercus suber (Cork)BarkSaturated ω-hydroxyalkanoic acidsAbundant[1]
Lycopersicon esculentum (Tomato)Fruit Cutin9,16-dihydroxyhexadecanoic acidMajor component[17]
Table 2: Microbial Production of ω-Hydroxy Long-Chain Fatty Acids
Microbial StrainSubstrateProductTiter (g/L)Reference
Starmerella bombicola (engineered)Not specified(ω-1) linked hydroxy fatty acids17.39[8]
Saccharomyces cerevisiae (engineered)Glucoseω-HFAs0.347[9]
Escherichia coli (engineered)Decanoic acidω-hydroxydecanoic acid0.309[16]
Escherichia coli (engineered)Octanoic acidω-hydroxyoctanoic acid0.275[16]
Escherichia coli (engineered)Dodecanoic acidω-hydroxydodecanoic acid0.249[16]
Table 3: Concentration of Key Hydroxy Fatty Acids in Royal Jelly
Hydroxy Fatty AcidConcentration RangeReference
10-hydroxy-2-decenoic acid (10-HDA)1.4% - 2.6% (of fresh weight)[10][18][19]
10-hydroxydecanoic acid0.285 - 0.366 g/100g (fresh weight)[20]
8-hydroxyoctanoic acidMinor component[11]
3-hydroxydecanoic acidMinor component[11]
3,10-dihydroxydecanoic acidMinor component[11]
Table 4: Composition of Hydroxy Fatty Acids in Beeswax
Component ClassConcentration Range (% w/w)Specific ω-Hydroxy Fatty AcidsReference
Linear wax monoesters and hydroxymonoesters35 - 45%15-hydroxypalmitic acid esters[3][13]
Complex wax esters (diesters, triesters)15 - 27%Esters of 15-hydroxypalmitic acid[3][13]

Experimental Protocols

Extraction and Analysis of ω-Hydroxy Fatty Acids from Plant Suberin

This protocol describes the depolymerization of suberin by alkaline hydrolysis followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

  • Depolymerization (Alkaline Methanolysis):

    • Treat dried and ground plant material (e.g., root periderm) with 1 M sodium methoxide (B1231860) in methanol (B129727) at 60°C for 16 hours.[1]

    • Alternatively, reflux the sample in a solution of 0.5 M NaOH in methanol/water (1:1, v/v) at 95°C for 4 hours.[21]

  • Acidification and Extraction:

    • After cooling, acidify the reaction mixture to pH 3-3.5 with 1 M HCl.[21]

    • Extract the released monomers three times with dichloromethane (B109758) or diethyl ether.[21]

  • Derivatization for GC-MS:

    • Dry the combined organic extracts under a stream of nitrogen.

    • To derivatize hydroxyl and carboxyl groups, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 60 minutes.[22]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of different fatty acid methyl ester TMS ethers (e.g., initial temperature of 70°C, ramp to 280°C).

    • Identify compounds based on their mass spectra and retention times compared to standards.

Workflow_Suberin Plant Material (Suberin) Plant Material (Suberin) Alkaline Hydrolysis Alkaline Hydrolysis Plant Material (Suberin)->Alkaline Hydrolysis Extraction Extraction Alkaline Hydrolysis->Extraction Derivatization (Silylation) Derivatization (Silylation) Extraction->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Identification & Quantification Identification & Quantification GC-MS Analysis->Identification & Quantification

Workflow for Suberin Analysis.
Extraction of ω-Hydroxy Fatty Acids from Microbial Cultures

This protocol outlines a general procedure for the extraction of fatty acids from microbial biomass.

Protocol:

  • Cell Harvesting:

    • Centrifuge the microbial culture to pellet the cells.

    • Wash the cell pellet with sterile water to remove residual media components.

  • Lipid Extraction (Bligh & Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

    • Vortex vigorously for 2 minutes and allow to stand for 1 hour.

    • Add 1 volume of chloroform and 1 volume of water, vortex again, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Methylation:

    • Evaporate the solvent from the lipid extract.

    • Add 0.5 M KOH in methanol and heat at 80°C for 1 hour to saponify the lipids.

    • Acidify the mixture and extract the free fatty acids with hexane (B92381).

    • Evaporate the hexane and add 14% BF3 in methanol. Heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).

  • Purification and Analysis:

    • Purify the FAMEs using a silica (B1680970) gel solid-phase extraction (SPE) cartridge.

    • Analyze the FAMEs by GC-MS as described in section 4.1.

Workflow_Microbial Microbial Culture Microbial Culture Lipid Extraction Lipid Extraction Microbial Culture->Lipid Extraction Saponification & Methylation Saponification & Methylation Lipid Extraction->Saponification & Methylation SPE Purification SPE Purification Saponification & Methylation->SPE Purification GC-MS Analysis GC-MS Analysis SPE Purification->GC-MS Analysis

Workflow for Microbial Fatty Acid Analysis.

Signaling Pathways of ω-Hydroxy Long-Chain Fatty Acids

20-HETE Signaling in the Vasculature

20-HETE is a well-studied eicosanoid with significant effects on the cardiovascular system. It primarily acts as a vasoconstrictor and pro-inflammatory mediator.[9][10] Recent research has identified GPR75 as a receptor for 20-HETE.

Signaling Cascade:

  • Receptor Binding: 20-HETE binds to the G-protein coupled receptor GPR75 on vascular smooth muscle and endothelial cells.

  • G-Protein Activation: This activates the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • In Vascular Smooth Muscle Cells: DAG activates Protein Kinase C (PKC), which leads to the inhibition of large-conductance calcium-activated potassium (BK) channels, causing membrane depolarization and vasoconstriction.

    • In Endothelial Cells: The signaling cascade involves c-Src and transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway.[9] This can result in increased expression of angiotensin-converting enzyme (ACE) and endothelial dysfunction through the uncoupling of endothelial nitric oxide synthase (eNOS) and increased production of reactive oxygen species (ROS).[9]

Signaling_20HETE cluster_0 Vascular Cell 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Gαq/11 Gαq/11 GPR75->Gαq/11 PLC PLC Gαq/11->PLC c-Src c-Src Gαq/11->c-Src IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction PKC->Vasoconstriction EGFR EGFR c-Src->EGFR MAPK/ERK MAPK/ERK EGFR->MAPK/ERK Endothelial Dysfunction Endothelial Dysfunction MAPK/ERK->Endothelial Dysfunction

20-HETE Signaling Pathway.
Role of Hydroxy Fatty Acids in Plant Defense

Hydroxy fatty acids, as components of the plant cuticle, can also act as signaling molecules in plant defense against pathogens.[12] Damage to the cuticle can release these molecules, which are then perceived by the plant's immune system.

Signaling Cascade:

  • Pathogen Attack/Wounding: Physical damage or enzymatic degradation of the cuticle by pathogens releases cutin monomers, including ω-OH LCFAs.

  • Receptor Recognition: These molecules can be recognized by pattern recognition receptors (PRRs) on the plant cell surface. For example, the receptor kinase LORE has been implicated in sensing medium-chain 3-hydroxy fatty acids.[18]

  • Downstream Signaling: This recognition triggers downstream signaling events, including:

    • An influx of calcium ions (Ca²⁺) into the cytosol.

    • Production of reactive oxygen species (ROS).

    • Activation of defense gene expression.

  • Immune Response: These signaling events culminate in the activation of pattern-triggered immunity (PTI), leading to enhanced resistance against the invading pathogen.[18]

Signaling_PlantDefense cluster_1 Plant Cell Pathogen Attack Pathogen Attack Cutin Monomers (ω-OH LCFAs) Cutin Monomers (ω-OH LCFAs) Pathogen Attack->Cutin Monomers (ω-OH LCFAs) PRR (e.g., LORE) PRR (e.g., LORE) Cutin Monomers (ω-OH LCFAs)->PRR (e.g., LORE) Ca²⁺ Influx Ca²⁺ Influx PRR (e.g., LORE)->Ca²⁺ Influx ROS Production ROS Production PRR (e.g., LORE)->ROS Production Defense Gene Expression Defense Gene Expression PRR (e.g., LORE)->Defense Gene Expression Pattern-Triggered Immunity (PTI) Pattern-Triggered Immunity (PTI) Ca²⁺ Influx->Pattern-Triggered Immunity (PTI) ROS Production->Pattern-Triggered Immunity (PTI) Defense Gene Expression->Pattern-Triggered Immunity (PTI)

Hydroxy Fatty Acid Signaling in Plant Defense.

Conclusion

ω-Hydroxy long-chain fatty acids are a fascinating and functionally diverse class of molecules found throughout the natural world. From providing structural reinforcement to plant tissues to acting as potent signaling molecules in animals, their biological roles are extensive. The advancement of biotechnological methods for their production in microorganisms opens up new avenues for their application in various industries. Further research into their signaling pathways and biological activities will undoubtedly uncover new therapeutic and industrial opportunities. This guide provides a foundational understanding for researchers and professionals seeking to explore the rich biology and chemistry of these remarkable compounds.

References

An In-depth Technical Guide on the Core Biosynthesis Pathways of Very Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more. These molecules are not merely elongated versions of their shorter-chain counterparts; they play critical and distinct roles in a variety of cellular processes. VLCFAs are integral components of cellular membranes, contributing to their structure and fluidity. They are particularly enriched in specific tissues such as the brain, skin, retina, and adrenal glands, where they are essential for normal physiological function. Furthermore, VLCFAs serve as precursors for the synthesis of other important lipids, including ceramides (B1148491) and sphingolipids, which are involved in cell signaling and maintaining the skin's barrier function.

The dysregulation of VLCFA metabolism is implicated in several severe human diseases, collectively known as peroxisomal disorders. These include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, which are characterized by the accumulation of VLCFAs in tissues and plasma, leading to neurological damage and other systemic effects. Consequently, the enzymes involved in the biosynthesis of VLCFAs represent promising targets for the development of therapeutic interventions for these and other metabolic diseases. This technical guide provides a comprehensive overview of the core VLCFA biosynthesis pathway, details the key enzymes involved, presents relevant quantitative data, and outlines experimental protocols for studying this critical metabolic process.

The Core Biosynthetic Pathway: Fatty Acid Elongation

The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical process known as the fatty acid elongation system. This system extends pre-existing long-chain fatty acids (typically C16-C18) by adding two-carbon units in each cycle. The two-carbon donor for this process is malonyl-CoA. The elongation cycle consists of four sequential enzymatic reactions:

  • Condensation: This is the initial and rate-limiting step, where a long-chain acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes called Elongation of Very Long-Chain Fatty Acids (ELOVLs), also known as fatty acid elongases.

  • Reduction: The 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KAR), using NADPH as a reducing agent.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA by the enzyme trans-2,3-enoyl-CoA reductase (TER), also utilizing NADPH.

The resulting acyl-CoA is two carbons longer than the initial substrate and can either be further elongated in subsequent cycles or be channeled into various metabolic pathways for the synthesis of complex lipids.

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum Acyl_CoA_n Acyl-CoA (Cn) Three_Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA_n->Three_Ketoacyl_CoA Condensation (ELOVL/KCS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Three_Ketoacyl_CoA Three_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Three_Ketoacyl_CoA->Three_Hydroxyacyl_CoA Reduction (KAR) NADPH -> NADP+ Trans_Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Three_Hydroxyacyl_CoA->Trans_Enoyl_CoA Dehydration (HACD) Acyl_CoA_n_plus_2 Acyl-CoA (Cn+2) Trans_Enoyl_CoA->Acyl_CoA_n_plus_2 Reduction (TER) NADPH -> NADP+ Acyl_CoA_n_plus_2->Acyl_CoA_n Further Elongation or Cellular Metabolism

Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.

Key Enzymes in VLCFA Biosynthesis

The fatty acid elongation machinery is a multi-enzyme complex, with each component playing a crucial role in the overall process.

Elongation of Very Long-Chain Fatty Acids (ELOVLs)

The ELOVL family of enzymes catalyzes the initial, rate-limiting condensation step of the fatty acid elongation cycle. In humans, there are seven distinct ELOVL elongases (ELOVL1-7), each exhibiting substrate specificity for fatty acyl-CoAs of different chain lengths and degrees of saturation. This specificity is a key determinant of the diversity of fatty acids within a cell.

  • ELOVL1, ELOVL3, and ELOVL7 are primarily involved in the elongation of saturated and monounsaturated fatty acids. ELOVL1 shows high specificity towards C20-CoA and C22-CoA substrates for the synthesis of C24 sphingolipids.

  • ELOVL2 and ELOVL5 are mainly responsible for the elongation of polyunsaturated fatty acids (PUFAs).

  • ELOVL4 is unique in its ability to synthesize very long-chain saturated fatty acids (VLC-SFAs) and polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of C28 and longer.

  • ELOVL6 preferentially elongates C12-C16 saturated and monounsaturated fatty acids.

3-Ketoacyl-CoA Reductase (KAR)

KAR catalyzes the first reduction step in the elongation cycle, converting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. This reaction is dependent on NADPH as a cofactor. While there appears to be a single functional KAR enzyme involved in the elongation of a wide range of fatty acids, its activity can be influenced by interactions with other components of the elongase complex.

3-Hydroxyacyl-CoA Dehydratase (HACD)

The third step, the dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA, is catalyzed by HACD. In humans, four HACD isoenzymes (HACD1-4) have been identified. These enzymes are believed to have overlapping functions, ensuring the efficient progression of the elongation cycle for various fatty acid substrates.

Trans-2,3-Enoyl-CoA Reductase (TER)

TER catalyzes the final reduction step, converting trans-2,3-enoyl-CoA to a saturated acyl-CoA, completing the elongation cycle. This reaction also requires NADPH. The resulting elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized for the synthesis of complex lipids.

Quantitative Data in VLCFA Biosynthesis

Understanding the quantitative aspects of VLCFA biosynthesis is crucial for elucidating its role in health and disease. This includes enzyme kinetics, substrate specificities, and the tissue-specific distribution of VLCFAs.

Enzyme Kinetic Parameters

The kinetic parameters of the enzymes in the VLCFA elongation pathway are not yet fully characterized, but some data is available.

EnzymeSubstrateKmVmaxOrganism/System
ELOVL6 C16:0-CoA1.8 ± 0.3 µM1.9 ± 0.1 nmol/min/mgPurified human ELOVL6
Malonyl-CoA13.9 ± 1.5 µM2.1 ± 0.1 nmol/min/mgPurified human ELOVL6

Table 1: Kinetic parameters of human ELOVL6.

Substrate Specificity of Human ELOVL Elongases

The substrate specificity of the seven human ELOVL enzymes determines the profile of VLCFAs produced in a particular cell type.

ELOVL IsoformPrimary SubstratesProducts
ELOVL1 C20:0-, C22:0-, C24:0-CoASaturated VLCFAs (up to C28)
ELOVL2 C20-C22 PUFA-CoAPUFAs up to C24
ELOVL3 C18-C22 Saturated & MUFA-CoASaturated and Monounsaturated VLCFAs
ELOVL4 ≥C24 SFA- and PUFA-CoAVLC-SFAs and VLC-PUFAs (≥C28)
ELOVL5 C18-C20 PUFA-CoAPUFAs up to C22
ELOVL6 C12-C16 Saturated & MUFA-CoAC18 Saturated and Monounsaturated FAs
ELOVL7 C16-C20 Saturated & MUFA-CoASaturated and Monounsaturated LCFAs

Table 2: Substrate specificities of human ELOVL elongases.

VLCFA Levels in Human Plasma and Tissues

The concentration of VLCFAs varies significantly between different tissues and is tightly regulated. In certain pathological conditions, these levels can be dramatically altered.

Fatty AcidControl Plasma (µmol/L)X-ALD Plasma (µmol/L)Control Fibroblasts (nmol/mg protein)X-ALD Fibroblasts (nmol/mg protein)
C24:0 0.93 ± 0.223.31 ± 1.040.16 ± 0.040.78 ± 0.21
C26:0 0.02 ± 0.010.45 ± 0.230.003 ± 0.0010.08 ± 0.03
C24:0/C22:0 Ratio 0.81 ± 0.152.54 ± 0.76--
C26:0/C22:0 Ratio 0.01 ± 0.0050.35 ± 0.18--

Table 3: VLCFA levels in plasma and cultured fibroblasts from control subjects and patients with X-linked Adrenoleukodystrophy (X-ALD). Data are represented as mean ± standard deviation.

DiseaseC26:0 (mg/mL)C26:0/C22:0 Ratio
Classical Zellweger Syndrome 5.20 ± 1.780.65 ± 0.18
Mild Zellweger Spectrum Disorder 0.76 ± 0.460.11 ± 0.09
D-Bifunctional Protein Deficiency 2.61 ± 0.970.30 ± 0.13

Table 4: Serum VLCFA levels in patients with peroxisomal disorders. Data are represented as mean ± standard deviation.

Experimental Protocols

The study of VLCFA biosynthesis relies on a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Fatty Acid Elongase Assay

This assay measures the activity of the fatty acid elongase complex in microsomal preparations.

Materials:

  • Microsomal fraction isolated from tissues or cultured cells

  • Acyl-CoA substrate (e.g., C18:0-CoA)

  • [2-¹⁴C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • Saponification solution (e.g., 10% KOH in 90% ethanol)

  • Acidification solution (e.g., concentrated HCl)

  • Organic solvent for extraction (e.g., hexane)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), NADPH, and the acyl-CoA substrate.

  • Initiation: Start the reaction by adding [2-¹⁴C]Malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Saponification: Stop the reaction by adding the saponification solution and heat at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

  • Acidification and Extraction: Cool the samples and acidify with the acidification solution. Extract the radiolabeled fatty acids with an organic solvent.

  • Analysis: Separate the fatty acids by chain length using TLC. Visualize the radiolabeled fatty acids by autoradiography and quantify the radioactivity in the corresponding spots using a scintillation counter.

Elongase_Assay_Workflow Start Prepare Microsomal Fraction Reaction_Mix Prepare Reaction Mixture (Buffer, Microsomes, NADPH, Acyl-CoA) Start->Reaction_Mix Add_Radiolabel Add [2-14C]Malonyl-CoA Reaction_Mix->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Saponify Saponify with KOH/Ethanol Incubate->Saponify Acidify_Extract Acidify and Extract with Hexane Saponify->Acidify_Extract TLC Separate Fatty Acids by TLC Acidify_Extract->TLC Analyze Quantify Radioactivity TLC->Analyze

Caption: Workflow for an in vitro fatty acid elongase assay.

GC-MS Analysis of VLCFAs

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of VLCFAs.

Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate, or cultured cells) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification: Hydrolyze the lipid extract to release free fatty acids by heating with a methanolic KOH solution.

  • Derivatization: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent such as BF₃-methanol or methanolic HCl.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

  • Sample Concentration: Concentrate the FAME extract under a stream of nitrogen before GC-MS analysis.

GC-MS Parameters:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI

Unveiling the Omega: A Technical Guide to the Discovery and History of ω-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Hydroxy fatty acids (ω-HFAs) represent a unique class of lipids characterized by a hydroxyl group at the terminal carbon atom (the ω-carbon), opposite the carboxyl group. Initially discovered as products of a minor fatty acid oxidation pathway, their biological significance has expanded considerably, revealing their crucial roles in forming protective barriers in plants, acting as signaling molecules in animals, and serving as valuable building blocks in the chemical industry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with ω-HFAs, alongside a detailed look at their physiological roles and the signaling pathways they modulate.

A Historical Timeline of Discovery

The journey to understanding ω-hydroxy fatty acids is intertwined with the broader history of lipid biochemistry. Early research into fatty acid metabolism primarily focused on the dominant β-oxidation pathway. However, observations of unusual dicarboxylic acids in urine following the administration of fatty acids hinted at an alternative metabolic route.

  • Early 1900s: The concept of fatty acid oxidation as a primary energy source is established, with β-oxidation identified as the main catabolic pathway.

  • 1930s: The pioneering work of P.E. Verkade and his colleagues provides the first substantial evidence for an alternative pathway, which they termed "ω-oxidation." Their studies demonstrated that the terminal methyl group of a fatty acid could be hydroxylated to form an ω-hydroxy fatty acid, which could be further oxidized to a dicarboxylic acid. This was a crucial first step in recognizing the existence and metabolic origin of ω-HFAs.

  • 1960s-1970s: The focus shifts towards the biological roles of ω-HFAs in plants. P.E. Kolattukudy's extensive research elucidates the structure of cutin and suberin, the protective biopolyesters found in the outer layers of plants. He and his team identify long-chain ω-hydroxy fatty acids as major monomeric components of these polymers, establishing their importance in plant biology. Their work also began to unravel the biosynthetic pathways, identifying the involvement of cytochrome P450-dependent monooxygenases in the initial ω-hydroxylation step.

  • 1980s-Present: Research in animal systems gains momentum with the discovery that cytochrome P450 enzymes, particularly the CYP4A and CYP4F families, are responsible for the ω-hydroxylation of various fatty acids, including arachidonic acid. This leads to the identification of 20-hydroxyeicosatetraenoic acid (20-HETE) as a potent bioactive lipid with significant roles in regulating vascular tone, inflammation, and ion transport. The identification of specific receptors for 20-HETE, such as GPR75, has further solidified its importance as a signaling molecule and a potential therapeutic target.

Quantitative Data on ω-Hydroxy Fatty Acids

The occurrence and abundance of ω-hydroxy fatty acids vary significantly across different biological systems. The following tables summarize key quantitative data regarding their chain length, and presence in various organisms.

Common NameSystematic NameChain LengthCommon Biological Source(s)
16-Hydroxypalmitic acid16-Hydroxyhexadecanoic acidC16Major component of plant cutin
18-Hydroxystearic acid18-Hydroxyoctadecanoic acidC18Component of plant cutin and suberin
18-Hydroxyoleic acid18-Hydroxyoctadec-9-enoic acidC18:1Component of plant suberin
20-Hydroxyeicosatetraenoic acid (20-HETE)20-Hydroxy-5,8,11,14-eicosatetraenoic acidC20:4Metabolite of arachidonic acid in animals
22-Hydroxydocosahexaenoic acid (22-HDHA)22-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acidC22:6Metabolite of docosahexaenoic acid in animals

Note: This table provides a representative list, and a wide variety of other ω-hydroxy fatty acids with different chain lengths and degrees of saturation exist in nature.

Experimental Protocols

The methodologies for studying ω-hydroxy fatty acids have evolved from classical chemical techniques to highly sensitive modern analytical methods.

Historical Experimental Protocols (c. 1930s-1970s)

The initial identification and characterization of ω-hydroxy fatty acids relied on a combination of chemical degradation, synthesis, and physical property measurements.

Protocol: Isolation and Identification of ω-Hydroxy Fatty Acids from Plant Cutin

  • Depolymerization: Plant cuticles were isolated and subjected to alkaline hydrolysis (saponification) using a strong base like potassium hydroxide (B78521) in methanol (B129727) to break the ester linkages of the cutin polymer.

  • Extraction: The resulting mixture of fatty acids was acidified, and the free fatty acids were extracted into an organic solvent such as diethyl ether.

  • Fractionation: The extracted fatty acids were then fractionated using techniques like:

    • Low-Temperature Crystallization: Saturated and unsaturated fatty acids were separated based on their differential solubility at low temperatures.

    • Fractional Distillation: The methyl esters of the fatty acids were prepared and then separated based on their boiling points under reduced pressure.

  • Identification:

    • Melting Point Determination: The melting points of the isolated fatty acid crystals were compared with those of synthetic standards.

    • Elemental Analysis: The elemental composition (carbon, hydrogen, oxygen) of the purified compounds was determined to deduce their empirical formula.

    • Chemical Derivatization: The hydroxyl group was derivatized (e.g., by acetylation) to confirm its presence and to aid in structural elucidation.

Modern Experimental Protocols (c. 1980s-Present)

Modern analysis of ω-hydroxy fatty acids relies heavily on chromatographic separation coupled with mass spectrometry, offering high sensitivity and specificity.

Protocol: Quantification of ω-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., tissue homogenate, plasma) using a solvent system like chloroform:methanol (2:1, v/v), often following the Folch method.

  • Saponification: The extracted lipids are saponified with an alkaline solution to release the esterified ω-hydroxy fatty acids.

  • Derivatization: The free fatty acids are derivatized to increase their volatility for GC analysis. A common two-step derivatization involves:

    • Esterification: The carboxyl group is converted to a methyl ester using a reagent like boron trifluoride in methanol.

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The compounds are separated based on their retention times and then detected by a mass spectrometer. The mass spectrometer provides information on the molecular weight and fragmentation pattern of each compound, allowing for its identification and quantification.

Protocol: Analysis of ω-Hydroxy Fatty Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the sample.

  • LC Separation: The extracted lipids are separated using a liquid chromatograph, typically with a reverse-phase column (e.g., C18). This allows for the separation of ω-hydroxy fatty acids based on their polarity and chain length without the need for derivatization.

  • MS/MS Analysis: The separated compounds are introduced into a tandem mass spectrometer (MS/MS). The first mass spectrometer selects the parent ion of the ω-hydroxy fatty acid, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides very high selectivity and sensitivity for quantification.

Signaling Pathways and Biological Functions

In animals, the ω-hydroxylation of arachidonic acid to 20-HETE is a key metabolic step that generates a potent signaling molecule. 20-HETE is involved in a multitude of physiological and pathophysiological processes, particularly in the cardiovascular and renal systems.

The 20-HETE Signaling Pathway

The following diagram illustrates the biosynthesis and signaling cascade of 20-HETE.

20-HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 (PLA2) CYP4A_CYP4F Cytochrome P450 (CYP4A, CYP4F) PLA2->Arachidonic_Acid Releases Twenty_HETE 20-HETE CYP4A_CYP4F->Twenty_HETE ω-hydroxylation GPR75 GPR75 Twenty_HETE->GPR75 Binds to Angiogenesis Angiogenesis Twenty_HETE->Angiogenesis Promotes Inflammation Inflammation Twenty_HETE->Inflammation Promotes PLC Phospholipase C (PLC) GPR75->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: Biosynthesis and signaling of 20-HETE.

Experimental Workflow for Studying ω-Hydroxy Fatty Acids

The following diagram outlines a general experimental workflow for the analysis of ω-hydroxy fatty acids from biological samples.

Experimental_Workflow Sample_Collection Biological Sample Collection (Tissue, Plasma, etc.) Lipid_Extraction Total Lipid Extraction Sample_Collection->Lipid_Extraction Saponification Saponification (Optional, for total ω-HFAs) Lipid_Extraction->Saponification LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Direct analysis of free ω-HFAs Derivatization Derivatization (for GC-MS) Saponification->Derivatization Saponification->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: General workflow for ω-HFA analysis.

Conclusion

The discovery and history of ω-hydroxy fatty acids illustrate a fascinating progression from their initial identification as products of a minor metabolic pathway to their recognition as crucial components of biological structures and potent signaling molecules. For researchers, scientists, and drug development professionals, a thorough understanding of their history, analytical methodologies, and biological functions is paramount. The continued development of advanced analytical techniques will undoubtedly uncover further complexities in the roles of ω-hydroxy fatty acids in health and disease, opening new avenues for therapeutic intervention.

The Unseen Architects: A Technical Guide to the Physiological Functions of Straight-Chain Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the simple role of energy storage and structural components, straight-chain saturated fatty acids (SFAs) are now understood to be critical signaling molecules and modulators of a vast array of physiological processes. Their influence extends from the intricacies of cellular membranes to the regulation of gene expression, impacting metabolic health, inflammation, and cellular fate. This guide provides an in-depth exploration of the core physiological functions of these fundamental biomolecules, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and drug development.

Cellular and Supramolecular Functions: Building Blocks and Beyond

Straight-chain saturated fatty acids are integral to the structure and function of cellular membranes. Their linear geometry allows for tight packing, which influences membrane fluidity and the formation of specialized microdomains.

Membrane Structure and Fluidity

The length of the acyl chain of a saturated fatty acid directly correlates with its effect on membrane rigidity. Longer chains, such as stearic acid (18:0), increase the melting temperature of phospholipids, leading to more ordered and less fluid membranes. This property is crucial for the formation of lipid rafts, which are dynamic platforms for cellular signaling. In contrast, the presence of unsaturated fatty acids introduces kinks in the acyl chains, increasing membrane fluidity.[1][2]

Protein Acylation: Anchoring and Regulating Function

Specific saturated fatty acids are covalently attached to proteins in post-translational modifications that are critical for their localization and function.

  • Myristoylation: The attachment of myristic acid (14:0) to N-terminal glycine (B1666218) residues is a co-translational process.[3] This modification is essential for anchoring proteins to membranes and mediating protein-protein interactions.[4] For example, the myristoylation of NADH-cytochrome b5 reductase is thought to influence the activity of membrane-bound desaturases involved in polyunsaturated fatty acid synthesis.[4]

  • Palmitoylation: The reversible attachment of palmitic acid (16:0) to cysteine residues via a thioester bond is a dynamic post-translational modification.[4] Palmitoylation regulates the trafficking, stability, and activity of a wide range of proteins, including signaling receptors and enzymes.[5]

Metabolic Roles: From Energy Storage to Biosynthetic Precursors

Saturated fatty acids are central players in cellular energy metabolism and serve as precursors for the synthesis of other important lipids.

Energy Storage and Oxidation

As the primary components of triglycerides, saturated fatty acids represent a major energy reserve in the body. During times of energy demand, they are released from adipose tissue and undergo β-oxidation in mitochondria to produce ATP.

De Novo Lipogenesis

The synthesis of saturated fatty acids from non-lipid precursors, primarily carbohydrates, is known as de novo lipogenesis (DNL). Palmitic acid (16:0) is the primary product of the fatty acid synthase complex and can be further elongated to form longer-chain saturated fatty acids.[6] DNL is tightly regulated by hormonal and nutritional signals.[7]

Signaling and Gene Regulation: Orchestrating Cellular Responses

Saturated fatty acids and their metabolites act as signaling molecules that can directly and indirectly influence gene expression and cellular signaling pathways, particularly in the context of inflammation and metabolism.

Pro-inflammatory Signaling via Toll-Like Receptors (TLRs)

Certain saturated fatty acids, notably lauric acid (12:0) and palmitic acid (16:0), can act as ligands for Toll-like receptor 4 (TLR4) and TLR2.[1][8] Activation of these receptors on immune cells, such as macrophages, and other cell types triggers pro-inflammatory signaling cascades, leading to the production of inflammatory cytokines like TNF-α and IL-6.[9][10] This mechanism is implicated in the low-grade chronic inflammation associated with metabolic diseases.[1]

Regulation of Lipogenic Gene Expression

Saturated fatty acids can influence the expression of genes involved in their own synthesis and metabolism through transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). While polyunsaturated fatty acids are known to suppress SREBP-1c activity, the regulatory role of saturated fatty acids is more complex and appears to be context-dependent.[11][12] Insulin is a potent activator of SREBP-1c, promoting the expression of lipogenic enzymes.[6]

Data Presentation: Quantitative Effects of Straight-Chain Saturated Fatty Acids

The following tables summarize quantitative data on the physiological effects of specific straight-chain saturated fatty acids.

Fatty AcidEffectModel SystemQuantitative ChangeReference(s)
Lauric Acid (12:0)Gene ExpressionBovine Mammary Epithelial CellsUpregulated mRNA of CD36, ACSL1, DGAT1, DGAT2, GPAM, and SREBP1[13]
Lauric Acid (12:0)Gene ExpressionMouse Hippocampal SlicesReduced mRNA levels of glutamine synthetase, GAD67, AAT2, SNAT1, SNAT2, SNAT3, GLT-1, and NMDA2a[14]
Myristic Acid (14:0)Protein AcylationActivated Murine MacrophagesIncreased levels of myristoylated, alanine-rich C kinase substrate (MacMARCKS) in response to LPS and PMA[15]
Palmitic Acid (16:0)Cytokine ExpressionHuman Trophoblasts4- to 10-fold increase in IL-6, IL-8, and TNF-α mRNA expression[10]
Palmitic Acid (16:0)De Novo LipogenesisHuman SubjectsHigh carbohydrate diet (63% vs 46%) significantly increased palmitic acid in red blood cells (2.7% vs -1.6%)[7]
Stearic Acid (18:0)Membrane FluidityModel Cholesterol/Phospholipid MembranesIncreased membrane rigidity[2][16]
Stearic Acid (18:0)sAPPα SecretionDifferentiated SH-SY5Y cellsNo effect on sAPPα secretion[17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TLR4_Signaling_Pathway cluster_NFkB SFA Saturated Fatty Acid (e.g., Lauric, Palmitic) TLR4 TLR4 SFA->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IKK_complex->IkB NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription of

SREBP1c_Activation_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt/PKB PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c_precursor SREBP-1c Precursor (in ER) mTORC1->SREBP1c_precursor Promotes processing Golgi Golgi SREBP1c_precursor->Golgi Translocates to nSREBP1c nSREBP-1c (active) SREBP1c_precursor->nSREBP1c Releases SCAP SCAP SCAP->SREBP1c_precursor Escorts S1P_S2P S1P/S2P S1P_S2P->SREBP1c_precursor Cleaves Nucleus Nucleus nSREBP1c->Nucleus Translocates to Lipogenic_Genes Lipogenic Genes (FAS, SCD1, ACC) Nucleus->Lipogenic_Genes Activates Transcription of

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition (Chromatograms, Mass Spectra) GCMS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Identification) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

Experimental Protocols

Protocol 1: Quantification of Fatty Acids in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from biological tissues.

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method) a. Homogenize 50-100 mg of tissue in a chloroform (B151607):methanol (1:2, v/v) solution. b. Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). c. Vortex vigorously and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization a. Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution. b. Heat at 100°C for 5-10 minutes to saponify the lipids. c. Add boron trifluoride-methanol solution and heat at 100°C for 2-5 minutes to methylate the fatty acids. d. Add hexane (B92381) to extract the FAMEs and vortex. e. Add saturated sodium chloride solution to facilitate phase separation. f. Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis a. Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). b. Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation. c. The eluting FAMEs are introduced into a mass spectrometer for detection and identification based on their mass spectra. d. Quantify individual fatty acids by comparing their peak areas to those of internal standards.

Protocol 2: Analysis of Protein Palmitoylation by Acyl-Biotin Exchange (ABE)

This protocol allows for the specific detection of S-palmitoylated proteins.

1. Cell Lysis and Thiol Blocking a. Lyse cells in a buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues. b. Precipitate proteins to remove excess NEM.

2. Thioester Cleavage and Biotinylation a. Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) to specifically cleave the thioester bonds of palmitoylated cysteines, exposing the previously modified thiol groups. b. Label the newly exposed thiol groups with a biotinylating reagent, such as biotin-BMCC.

3. Enrichment and Detection a. Capture the biotinylated proteins using streptavidin-agarose beads. b. Elute the enriched proteins from the beads. c. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or by mass spectrometry for proteomic-scale analysis.

Protocol 3: Measurement of Saturated Fatty Acid-Induced Gene Expression by Quantitative PCR (qPCR)

This protocol describes the quantification of changes in gene expression in response to saturated fatty acid treatment.

1. Cell Culture and Treatment a. Culture cells of interest (e.g., macrophages, hepatocytes) to the desired confluency. b. Treat the cells with a specific saturated fatty acid (e.g., palmitic acid complexed to BSA) or a vehicle control for a defined period.

2. RNA Extraction and cDNA Synthesis a. Isolate total RNA from the treated and control cells using a commercial RNA extraction kit. b. Assess the quality and quantity of the extracted RNA. c. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

3. qPCR Analysis a. Prepare a qPCR reaction mixture containing cDNA, gene-specific primers for the target gene and a reference gene, and a fluorescent DNA-binding dye (e.g., SYBR Green). b. Perform the qPCR reaction in a real-time PCR instrument. c. Analyze the amplification data to determine the relative expression of the target gene in the treated samples compared to the control samples, normalized to the expression of the reference gene.

References

The Dichotomous Role of ω-Hydroxy Polyunsaturated Fatty Acids in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-hydroxy polyunsaturated fatty acids (ω-hydroxy PUFAs) are a class of lipid mediators produced through the cytochrome P450 (CYP) pathway. These molecules play critical, yet often contrasting, roles in a variety of physiological and pathophysiological processes. This technical guide provides an in-depth review of the current understanding of ω-hydroxy PUFA signaling, with a particular focus on the divergent actions of metabolites derived from ω-6 and ω-3 PUFAs. We delve into their biosynthesis, their interactions with specific receptors, and the downstream signaling cascades they trigger. This guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug development.

Introduction

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules. The ω-hydroxylation of PUFAs, a metabolic process primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, generates ω-hydroxy PUFAs. These metabolites have emerged as significant players in cellular communication, exhibiting a range of biological activities. A key theme in their pharmacology is the stark contrast in the signaling outcomes of ω-hydroxy PUFAs derived from ω-6 versus ω-3 PUFAs. Notably, 20-hydroxyeicosatetraenoic acid (20-HETE), derived from the ω-6 PUFA arachidonic acid (ARA), is often associated with pro-inflammatory and vasoconstrictive responses. In contrast, 20-hydroxyeicosapentaenoic acid (20-HEPE) and 22-hydroxydocosahexaenoic acid (22-HDoHE), derived from the ω-3 PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) respectively, are increasingly recognized for their potential pro-resolving and analgesic effects. Understanding these divergent signaling pathways is crucial for the development of novel therapeutic strategies targeting a variety of inflammatory and cardiovascular diseases.

Biosynthesis of ω-Hydroxy PUFAs

The initial and rate-limiting step in the formation of ω-hydroxy PUFAs is the ω-hydroxylation of their parent PUFA by CYP enzymes. The primary substrates are ARA (ω-6), EPA (ω-3), and DHA (ω-3).

  • Arachidonic Acid (ARA) → 20-HETE

  • Eicosapentaenoic Acid (EPA) → 20-HEPE

  • Docosahexaenoic Acid (DHA) → 22-HDoHE

The key enzyme families involved in this process are CYP4A and CYP4F.[1]

Signaling Pathways of ω-Hydroxy PUFAs

The signaling actions of ω-hydroxy PUFAs are primarily mediated through their interaction with specific cell surface and intracellular receptors. The most well-characterized of these are the G-protein coupled receptor 75 (GPR75) for 20-HETE and the transient receptor potential vanilloid 1 (TRPV1) channel for a broader range of ω-hydroxy PUFAs.

The 20-HETE/GPR75 Signaling Axis

20-HETE is a potent vasoactive lipid that exerts its effects through the G-protein coupled receptor GPR75.[2][3] Activation of GPR75 by 20-HETE has been implicated in hypertension and endothelial dysfunction.[2][3][4] The downstream signaling of this receptor is cell-type specific.

  • In Endothelial Cells: 20-HETE binding to GPR75 leads to the dissociation of the Gαq/11 subunit, activating phospholipase C (PLC). This initiates a cascade involving c-Src-mediated transactivation of the epidermal growth factor receptor (EGFR), ultimately leading to increased expression of angiotensin-converting enzyme (ACE) and endothelial dysfunction.[2][4]

  • In Vascular Smooth Muscle Cells (VSMCs): The activation of GPR75 by 20-HETE in VSMCs also proceeds through Gαq/11, leading to protein kinase C (PKC) activation. This results in the phosphorylation of the large-conductance calcium-activated potassium (MaxiK) channel's β subunit, contributing to vasoconstriction.[2][4]

GPR75_Signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell 20-HETE_EC 20-HETE GPR75_EC GPR75 20-HETE_EC->GPR75_EC Gq_EC Gαq/11 GPR75_EC->Gq_EC activates cSrc_EC c-Src GPR75_EC->cSrc_EC activates PLC_EC PLC Gq_EC->PLC_EC EGFR_EC EGFR cSrc_EC->EGFR_EC transactivates ACE_EC ACE Expression EGFR_EC->ACE_EC Endo_Dys Endothelial Dysfunction ACE_EC->Endo_Dys 20-HETE_VSMC 20-HETE GPR75_VSMC GPR75 20-HETE_VSMC->GPR75_VSMC Gq_VSMC Gαq/11 GPR75_VSMC->Gq_VSMC activates PKC_VSMC PKC Gq_VSMC->PKC_VSMC MaxiK MaxiKβ Phosphorylation PKC_VSMC->MaxiK Vaso Vasoconstriction MaxiK->Vaso TRPV1_Signaling w-hydroxy_PUFAs ω-Hydroxy PUFAs (20-HETE, 20-HEPE, 22-HDoHE) TRPV1 TRPV1 Channel w-hydroxy_PUFAs->TRPV1 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Nociceptor_Activation Nociceptor Activation Ca_Influx->Nociceptor_Activation PKA_PKC PKA / PKC Phosphorylation Channel Phosphorylation PKA_PKC->Phosphorylation Phosphorylation->TRPV1 sensitizes Cellular_Response Cellular Response (e.g., Neuropeptide Release) Nociceptor_Activation->Cellular_Response FLIPR_Workflow start Start cell_plating Plate hTRPV1-HEK293 cells in 384-well plate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with FLIPR Calcium 5 dye incubation1->dye_loading incubation2 Incubate 1 hr at 37°C dye_loading->incubation2 flipr_run Run assay on FLIPR instrument incubation2->flipr_run compound_prep Prepare serial dilutions of ω-hydroxy PUFAs compound_prep->flipr_run data_analysis Analyze fluorescence data and calculate EC₅₀ flipr_run->data_analysis end End data_analysis->end

References

The Nexus of Henicosanoic and 21-Hydroxyhenicosanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21-hydroxyhenicosanoic acid and its metabolic precursor, henicosanoic acid. It delves into their chemical properties, biosynthetic relationship, physiological significance, and the analytical methodologies used for their study. While henicosanoic acid is a saturated very-long-chain fatty acid, its hydroxylated derivative, this compound, is formed through a critical enzymatic process with implications for various biological functions, particularly in the formation of barrier tissues. This document synthesizes current knowledge to serve as a foundational resource for researchers in lipid biology and drug development.

Introduction

Henicosanoic acid (C21:0) is a saturated fatty acid with a 21-carbon backbone.[1][2] While less common than even-chained fatty acids, it is found in various natural sources. Its metabolic derivative, this compound, is an omega-hydroxy fatty acid, a class of molecules recognized for their roles in forming protective barriers, such as the skin's epidermis.[3][4] The introduction of a hydroxyl group at the terminal (omega) carbon fundamentally alters the molecule's polarity and chemical reactivity, predisposing it to participate in the formation of complex lipids and biopolymers. Understanding the relationship between these two molecules is crucial for elucidating the biochemical pathways that underpin the integrity of various biological structures.

Chemical and Physical Properties

A summary of the key quantitative data for henicosanoic acid and this compound is presented in Table 1. This data highlights the differences in their molecular weight and formula, stemming from the addition of a hydroxyl group.

PropertyHenicosanoic AcidThis compound
Molecular Formula C21H42O2[5]C21H42O3[6]
Molecular Weight 326.56 g/mol [7]342.56 g/mol
CAS Number 2363-71-5[1]89160-04-3
Appearance Solid[7]-
Solubility Soluble in ethanol (B145695) and DMSO[7]-
Synonyms n-Heneicosanoic acid, Heneicosylic acid[1]ω-Hydroxyhenicosanoic acid

Biosynthesis of this compound from Henicosanoic Acid

The primary pathway for the formation of this compound is the omega-hydroxylation of henicosanoic acid. This reaction is catalyzed by a specific family of cytochrome P450 enzymes.

The Omega-Hydroxylation Pathway

The conversion of henicosanoic acid to its hydroxylated form is a monooxygenase reaction. This process is primarily carried out by enzymes belonging to the cytochrome P450 4F (CYP4F) subfamily.[8][9] Specifically, CYP4F2 and CYP4F3B have been identified as key enzymes in the omega-hydroxylation of very-long-chain fatty acids (VLCFAs).[10][11] The reaction requires molecular oxygen and NADPH as a cofactor.

The following diagram illustrates the biosynthetic pathway:

Biosynthesis Biosynthesis of this compound cluster_0 Endoplasmic Reticulum Henicosanoic_Acid Henicosanoic Acid (C21:0) 21-Hydroxyhenicosanoic_Acid This compound (ω-hydroxy C21:0) Henicosanoic_Acid->21-Hydroxyhenicosanoic_Acid CYP4F2 / CYP4F3B O2, NADPH Barrier_Function Role in Biological Barrier Formation VLCFA Very-Long-Chain Fatty Acids (e.g., Henicosanoic Acid) Omega_OH_VLCFA ω-Hydroxy VLCFAs (e.g., this compound) VLCFA->Omega_OH_VLCFA ω-Hydroxylation Complex_Lipids Complex Lipids (e.g., ω-Hydroxy Ceramides) Omega_OH_VLCFA->Complex_Lipids Biopolymers Biopolymers (e.g., Cutin, Suberin) Omega_OH_VLCFA->Biopolymers Barrier Permeability Barrier (e.g., Skin, Plant Cuticle) Complex_Lipids->Barrier Biopolymers->Barrier Experimental_Workflow Experimental Workflow for GC-MS and HPLC Analysis cluster_GCMS GC-MS Analysis cluster_HPLC HPLC/LC-MS Analysis Sample_Prep_GC Sample Preparation (Extraction, Saponification, Methylation) Derivatization TMS Derivatization (BSTFA + 1% TMCS) Sample_Prep_GC->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Sample_Prep_HPLC Sample Preparation (Extraction, Hydrolysis) HPLC HPLC/LC-MS Analysis (Reversed-Phase C8 or C18) Sample_Prep_HPLC->HPLC

References

Methodological & Application

Synthesis of ω-Hydroxy Polyunsaturated Fatty Acids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of ω-hydroxy polyunsaturated fatty acids (ω-OH PUFAs). These compounds, including 20-hydroxyeicosatetraenoic acid (20-HETE), 20-hydroxyeicosapentaenoic acid (20-HEPE), and 22-hydroxydocosahexaenoic acid (22-HDoHE), are critical signaling molecules in various physiological and pathological processes. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid mediators and their therapeutic potential.

Introduction

ω-Hydroxy polyunsaturated fatty acids are metabolites of arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA)[1][2][3][4]. The synthesis of these molecules is primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies through an omega-oxidation reaction[1][5]. These lipid mediators are implicated in a range of biological functions. For instance, 20-HETE, derived from the ω-6 PUFA arachidonic acid, is known to have detrimental effects in conditions like hypertension, cancer, and cardiovascular diseases[1]. In contrast, ω-3 derived metabolites such as 20-HEPE and 22-HDoHE may possess beneficial properties[1]. The limited commercial availability and challenging synthesis of these compounds have historically hindered research into their biological roles[1].

This document outlines robust methods for the chemical and enzymatic synthesis of ω-OH PUFAs, providing researchers with the necessary tools to produce these valuable compounds for further investigation. Detailed protocols for their analysis and purification are also provided.

Synthesis Strategies

The synthesis of ω-OH PUFAs can be achieved through chemical synthesis, enzymatic methods, or a combination of both in chemoenzymatic strategies.

Chemical Synthesis

A practical and convergent synthetic approach has been developed for producing 20-HETE, 20-HEPE, and 22-HDoHE[1][2][3]. This method relies on two key reaction steps:

  • Copper-mediated C-C bond formation: This step is used to construct the methylene-skipped poly-yne backbone of the fatty acids[1][2][3].

  • Partial alkyne hydrogenation: A critical step to form the corresponding cis-alkenes. The success of this partial reduction hinges on the use of an excess of 2-methyl-2-butene (B146552) as an additive to prevent over-hydrogenation[1][2][3].

This convergent approach allows for the sharing of common chemical fragments to build the different ω-OH PUFAs[3].

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific alternative for producing ω-OH PUFAs. Cytochrome P450 (CYP) ω-hydroxylases are the primary enzymes responsible for the biosynthesis of these compounds in humans[1][5].

  • CYP4A and CYP4F Families: Members of these families are the major ω-hydroxylases for PUFAs[6]. Human CYP4A11, CYP4F2, and CYP4F3 are key enzymes in the formation of 20-HETE[1][5].

  • Recombinant Systems: For laboratory-scale production, recombinant microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be engineered to express these CYP enzymes, enabling whole-cell biotransformation of PUFAs into their ω-hydroxy derivatives[7][8]. The yeast Starmerella bombicola, which naturally expresses CYP ω/ω-1-hydroxylases like CYP52M1, also presents a promising platform for biotransformation[9].

Biological Activities and Applications

The biological functions of ω-OH PUFAs are diverse and often opposing, highlighting their importance in maintaining physiological balance.

  • 20-HETE (from ARA, an ω-6 PUFA): Generally considered pro-inflammatory and has been associated with vasoconstriction, hypertension, and cancer progression[1].

  • 20-HEPE and 22-HDoHE (from EPA and DHA, ω-3 PUFAs): These molecules are being investigated for their potential beneficial effects. They are potent activators of the murine transient receptor potential vanilloid receptor 1 (mTRPV1) but, unlike 20-HETE, do not appear to induce pain[1][2][4]. This suggests they may have therapeutic properties where TRPV1 activation is beneficial[1].

The availability of synthetic ω-OH PUFAs is crucial for further elucidating their roles in health and disease and for exploring their potential as therapeutic agents or targets.

Data Presentation

Table 1: Overview of Synthesized ω-Hydroxy Polyunsaturated Fatty Acids

CompoundPrecursor Fatty AcidMolecular Weight ( g/mol )Key Biological Activities
20-Hydroxyeicosatetraenoic acid (20-HETE)Arachidonic Acid (ARA)320.48Vasoconstrictor, pro-inflammatory, implicated in hypertension and cancer[1]
20-Hydroxyeicosapentaenoic acid (20-HEPE)Eicosapentaenoic Acid (EPA)318.46Potent mTRPV1 agonist, does not induce pain[1][2][4]
22-Hydroxydocosahexaenoic acid (22-HDoHE)Docosahexaenoic Acid (DHA)344.49Potent mTRPV1 agonist, does not induce pain[1][2][4]

Experimental Protocols

Protocol 1: Chemical Synthesis of ω-OH PUFAs (Convergent Approach)

This protocol is a generalized representation based on the convergent synthesis method described by Hwang et al. (2017)[1][3]. Specific details for each target molecule can be found in the supplementary information of the original publication.

Diagram: Chemical Synthesis Workflow

G cluster_frags Fragment Synthesis cluster_conv Convergent Synthesis cluster_red Reduction & Purification start Terminal Alkynes cu_coupling Serial Cu-mediated C-C Bond Formation start->cu_coupling frags Key Fragments cu_coupling->frags cross_mix Cross-mixing of Fragments frags->cross_mix poly_ynes Methylene Skipped Poly-ynes cross_mix->poly_ynes hydrogenation Partial Hydrogenation (with 2-methyl-2-butene) poly_ynes->hydrogenation hydrolysis Ester Hydrolysis hydrogenation->hydrolysis purification HPLC Purification hydrolysis->purification omega_oh_pufa ω-OH PUFA purification->omega_oh_pufa

Caption: Workflow for the convergent chemical synthesis of ω-OH PUFAs.

Materials:

  • Appropriate terminal alkynes and haloalkyne fragments

  • Copper(I) iodide (CuI)

  • Suitable base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Lindlar's catalyst

  • 2-methyl-2-butene

  • Hydrogen gas

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Lithium hydroxide (B78521) (LiOH) for ester hydrolysis

  • HPLC system with a C18 column

Procedure:

  • Synthesis of Key Fragments: Synthesize the required poly-yne fragments through serial copper-mediated C-C bond formation reactions from the corresponding terminal alkynes[3].

  • Convergent Synthesis: Combine the appropriate fragments in a cross-mixing reaction to assemble the full carbon skeleton of the target ω-OH PUFA as a poly-yne ester[3].

  • Partial Hydrogenation: a. Dissolve the poly-yne ester in a suitable solvent (e.g., ethyl acetate). b. Add Lindlar's catalyst and a significant excess of 2-methyl-2-butene. c. Stir the mixture under a hydrogen atmosphere until TLC or LC-MS analysis indicates complete conversion of the starting material. The presence of 2-methyl-2-butene is crucial to prevent over-reduction to the fully saturated fatty acid[1][3]. d. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Ester Hydrolysis: a. Dissolve the resulting cis-alkene ester in a mixture of THF and water. b. Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed. c. Acidify the reaction mixture and extract the ω-OH PUFA with an organic solvent.

  • Purification: Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).

Protocol 2: Enzymatic Synthesis of ω-OH PUFAs via Whole-Cell Biotransformation

This protocol provides a general framework for the production of ω-OH PUFAs using recombinant E. coli.

Diagram: Enzymatic Synthesis Workflow

G cluster_culture Cell Culture & Induction cluster_biotrans Biotransformation cluster_extract Extraction & Analysis culture Culture Recombinant E. coli (expressing CYP450) induction Induce Protein Expression (e.g., with IPTG) culture->induction harvest Harvest & Resuspend Cells induction->harvest add_pufa Add PUFA Substrate harvest->add_pufa incubation Incubate with Shaking add_pufa->incubation extraction Extract with Organic Solvent incubation->extraction analysis LC-MS/MS Analysis extraction->analysis omega_oh_pufa ω-OH PUFA analysis->omega_oh_pufa

Caption: Workflow for whole-cell biotransformation to produce ω-OH PUFAs.

Materials:

  • E. coli strain engineered to express a human CYP450 ω-hydroxylase (e.g., CYP4F2 or CYP4A11) and its corresponding reductase.

  • Luria-Bertani (LB) broth or other suitable growth medium.

  • Appropriate antibiotics for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • PUFA substrate (ARA, EPA, or DHA).

  • Phosphate (B84403) buffer.

  • Ethyl acetate or other extraction solvent.

Procedure:

  • Cell Culture and Induction: a. Inoculate a starter culture of the recombinant E. coli in LB medium with appropriate antibiotics and grow overnight. b. Use the starter culture to inoculate a larger volume of medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-24 hours.

  • Whole-Cell Biotransformation: a. Harvest the cells by centrifugation. b. Wash the cell pellet with phosphate buffer and resuspend in fresh buffer to a desired cell density. c. Add the PUFA substrate (e.g., from an ethanol (B145695) stock solution) to the cell suspension. d. Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Extraction and Analysis: a. Acidify the reaction mixture to pH 3-4 with HCl. b. Extract the lipids with ethyl acetate. c. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent. d. Analyze the product formation by LC-MS/MS.

  • Purification (Optional): The crude extract can be purified by HPLC if high purity material is required.

Protocol 3: Analysis of ω-OH PUFAs by LC-MS/MS

Materials:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column.

  • Mobile phase A: Water with 0.1% formic acid or 5mM Ammonium Acetate[10].

  • Mobile phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • ω-OH PUFA standards and internal standards (e.g., deuterated analogs).

Procedure:

  • Sample Preparation: a. For biotransformation samples, perform a liquid-liquid or solid-phase extraction as described in Protocol 2. b. For biological matrices (e.g., plasma, tissue homogenates), perform a protein precipitation followed by lipid extraction (e.g., using a modified Bligh-Dyer method). c. Reconstitute the dried lipid extract in the initial mobile phase composition.

  • LC-MS/MS Analysis: a. Operate the mass spectrometer in negative ESI mode. b. Use a gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. c. Monitor the analytes using Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]⁻ ion of the ω-OH PUFA, and product ions will be characteristic fragments. d. Quantify the analytes by comparing their peak areas to those of the internal standards and a standard curve.

Table 2: Example LC-MS/MS Parameters for ω-OH PUFA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
20-HETE319.2Fragment 1Value
Fragment 2Value
20-HEPE317.2Fragment 1Value
Fragment 2Value
22-HDoHE343.2Fragment 1Value
Fragment 2Value
d₄-20-HETE (IS)323.2Fragment 1Value
Note: Specific product ions and collision energies should be optimized for the instrument used.
Protocol 4: Derivatization of ω-OH PUFAs for GC-MS Analysis

For GC-MS analysis, the carboxylic acid and hydroxyl groups must be derivatized to increase volatility.

Diagram: GC-MS Derivatization and Analysis Pathway

G omega_oh_pufa ω-OH PUFA Sample esterification Esterification (e.g., BF₃-Methanol) omega_oh_pufa->esterification silylation Silylation (e.g., BSTFA) esterification->silylation derivatized_pufa Volatile Derivative silylation->derivatized_pufa gcms GC-MS Analysis derivatized_pufa->gcms

Caption: Derivatization pathway for GC-MS analysis of ω-OH PUFAs.

Materials:

  • BF₃-methanol or methanolic HCl for esterification.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation[11][12].

  • Anhydrous solvents (e.g., hexane, pyridine).

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

  • Esterification (to form Fatty Acid Methyl Esters - FAMEs): a. To the dried lipid extract, add BF₃-methanol. b. Heat the mixture at 60-100°C for 5-30 minutes. c. Cool, add water and extract the FAMEs with hexane.

  • Silylation (to derivatize the hydroxyl group): a. Dry the FAME extract completely under a stream of nitrogen. b. Add BSTFA with 1% TMCS and pyridine. c. Heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether[11][12].

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. Use a temperature gradient program to separate the derivatives. c. Identify the compounds based on their retention times and mass spectra, which will show characteristic fragmentation patterns for the TMS ether and methyl ester groups.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the synthesis and analysis of ω-hydroxy polyunsaturated fatty acids. The chemical synthesis route provides a versatile method for producing these compounds on a preparatory scale, while enzymatic synthesis offers a biomimetic and highly selective alternative. Mastery of these techniques will empower researchers to further explore the fascinating biology of these lipid mediators and their potential roles in human health and disease.

References

Application Notes and Protocols for the Extraction of Long-Chain Fatty Acids from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of long-chain fatty acids (LCFAs) from various biological samples. The methodologies outlined are essential for researchers in fields such as metabolomics, lipidomics, and drug development, where accurate quantification of LCFAs is critical.

Introduction

Long-chain fatty acids are carboxylic acids with an aliphatic chain of 13 to 21 carbons. They are fundamental components of complex lipids, such as triglycerides and phospholipids (B1166683), and play crucial roles in cellular structure, energy storage, and signaling pathways.[1][2] The accurate extraction and analysis of LCFAs from biological matrices are paramount for understanding their physiological and pathological roles. This document details established liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods, followed by derivatization for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

I. Liquid-Liquid Extraction (LLE) Methods

LLE remains a cornerstone for lipid extraction due to its robustness and broad applicability. The most widely used methods are the Folch and Bligh-Dyer techniques, which utilize a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from aqueous samples.[3][4]

Folch Method

The Folch method is a highly reliable technique for the quantitative extraction of a wide range of lipids.[3][5] It involves homogenizing the sample in a chloroform:methanol mixture, followed by a washing step to remove non-lipid contaminants.[6][7]

Protocol for Animal Tissue:

  • Homogenization: Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[6][7]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[6]

  • Separation of Liquid Phase: Centrifuge the homogenate to pellet the solid material and recover the liquid phase.[6]

  • Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the liquid phase.[6]

  • Phase Separation: Vortex the mixture for a few seconds and centrifuge at low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[6][7]

  • Collection: The lower phase, containing the lipids dissolved in chloroform, is carefully collected. The upper aqueous phase contains the non-lipid components.[3]

  • Solvent Evaporation: Evaporate the chloroform from the collected lower phase under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.[6]

Bligh-Dyer Method

The Bligh-Dyer method is a modification of the Folch method, particularly suitable for samples with high water content, such as fish muscle or cell suspensions.[8][9] It is generally faster and uses less solvent.[4]

Protocol for Cultured Cells:

  • Cell Lysis: For a 60 mm plate of cultured cells, wash the cells with cold phosphate-buffered saline (PBS). Then, add 3 mL of a 2:0.8 (v/v) methanol:water solution and scrape the cells.[10]

  • Transfer: Transfer the cell suspension to a glass tube.[10]

  • Extraction: Add 1 mL of chloroform, vortex for 30 seconds, and allow the phases to separate. Centrifugation at low speed can accelerate this process.[10]

  • Re-extraction: Transfer the upper aqueous layer to a new tube. Add another 1 mL of chloroform to the original tube and repeat the extraction.[10]

  • Combine Organic Phases: Combine the lower chloroform phases from both extractions.[10]

  • Backwash: Add 3 mL of the methanol:water solution to the combined chloroform phase, vortex, and allow the phases to separate.[10]

  • Collection and Evaporation: Collect the lower chloroform phase and evaporate the solvent to dryness.[10]

II. Solid-Phase Extraction (SPE)

SPE is an alternative to LLE that offers advantages in terms of selectivity, reduced solvent consumption, and potential for automation. It is particularly useful for separating different lipid classes.

Protocol for Plasma using an Aminopropyl-Bonded Silica Column:

  • Lipid Extraction: First, extract the total lipids from the plasma sample using a method like Folch or Bligh-Dyer.

  • Column Conditioning: Condition an aminopropyl SPE cartridge by washing it with a non-polar solvent like hexane (B92381).

  • Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent and load it onto the SPE column.

  • Elution of Lipid Classes:

    • Elute neutral lipids, such as cholesterol esters and triglycerides, with a non-polar solvent like chloroform:isopropanol (2:1 v/v).

    • Elute free fatty acids with a slightly more polar solvent, such as diethyl ether containing 2% acetic acid.

    • Elute phospholipids with a polar solvent like methanol.

  • Solvent Evaporation: Evaporate the solvent from each collected fraction to isolate the different lipid classes.

III. Saponification and Derivatization for GC-MS Analysis

For the analysis of total fatty acid composition, complex lipids must first be hydrolyzed (saponified) to release the constituent fatty acids.[11][12] These free fatty acids are then derivatized to more volatile esters, typically fatty acid methyl esters (FAMEs), for GC-MS analysis.[13]

Saponification

Saponification involves the hydrolysis of ester linkages in lipids using a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solution.[11][14]

Protocol:

  • Dissolve the extracted lipid sample in a small volume of toluene.

  • Add a methanolic solution of NaOH (e.g., 0.2 M) and heat the mixture to facilitate the hydrolysis of ester bonds.[15]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

The most common derivatization method is acid-catalyzed esterification using reagents like boron trifluoride (BF₃) in methanol or sulfuric acid in methanol.[13][16]

Protocol using Boron Trifluoride (BF₃)-Methanol:

  • Reagent Addition: To the saponified sample, add 2 mL of 12-14% BF₃-methanol reagent.

  • Reaction: Heat the mixture at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[13]

  • Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of a non-polar solvent like hexane or heptane.[13]

  • Phase Separation: Shake the tube to partition the FAMEs into the upper organic layer. Centrifuge to clarify the phases.[13]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

IV. Quantitative Data Summary

The choice of extraction method can significantly impact the yield and profile of the extracted fatty acids. The following tables summarize comparative data from the literature.

Table 1: Comparison of Lipid Extraction Methods

MethodSample TypeKey AdvantagesKey DisadvantagesRelative Lipid Yield
Folch Broad range of tissuesHigh recovery of a broad range of lipids[3][6]Time-consuming, uses chlorinated solventsHigh[4]
Bligh & Dyer Samples with high water contentFaster, less solvent consumption than Folch[4][8]May have lower recovery for high-lipid samplesHigh, comparable to Folch for low-lipid samples[4]
Hexane/Isopropanol Various tissuesLess toxic than chloroform-based methods[4]Lower yield for polar lipids[17]Moderate to High
Solid-Phase Extraction (SPE) Plasma, complex mixturesHigh selectivity for lipid classes, automation potentialCan be more expensive, method development requiredHigh, with good recovery for targeted classes[18]

Table 2: Comparison of Derivatization Methods for FAME Preparation

ReagentConditionsKey AdvantagesKey Disadvantages
Boron Trifluoride (BF₃)-Methanol 60-100°C, 5-60 minFast and effective for a wide range of fatty acids[19]BF₃ is corrosive and toxic
Sulfuric Acid (H₂SO₄)-Methanol 80°C, with occasional shaking[5]Inexpensive and widely availableCan cause degradation of polyunsaturated fatty acids
Sodium Methoxide (NaOCH₃) 45°C, 5 min[19]Rapid and occurs under mild conditionsPrimarily for transesterification, not for free fatty acids
Trimethylsilyl-diazomethane (TMS-DM) Room TemperatureMild reaction conditions, clean reaction products[15]Reagent is toxic and potentially explosive

V. Signaling Pathways and Experimental Workflows

Long-chain fatty acids are not only metabolic fuels but also important signaling molecules that act through various receptors and pathways to regulate cellular processes.[2][20][21]

LCFA Signaling Pathways

Long-chain fatty acids can activate G protein-coupled receptors like FFAR1 (GPR40) and FFAR4 (GPR120), as well as the transmembrane protein CD36, to initiate intracellular signaling cascades.[20][21]

LCFA_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LCFA LCFA CD36 CD36 LCFA->CD36 FFAR1 FFAR1 LCFA->FFAR1 FFAR4 FFAR4 LCFA->FFAR4 Signaling_Cascade Signaling Cascade CD36->Signaling_Cascade FFAR1->Signaling_Cascade FFAR4->Signaling_Cascade Metabolic_Regulation Metabolic Regulation Signaling_Cascade->Metabolic_Regulation Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression

Caption: Overview of LCFA signaling pathways.

Experimental Workflow for LCFA Analysis

The overall process for analyzing LCFAs from biological samples involves several key steps, from sample preparation to data analysis.

LCFA_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Homogenization->Extraction Saponification Saponification (Hydrolysis of Complex Lipids) Extraction->Saponification Derivatization Derivatization (e.g., to FAMEs) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification, Identification) GCMS->Data_Analysis

Caption: Experimental workflow for LCFA analysis.

References

Application Notes and Protocols for the Quantification of 21-Hydroxyhenicosanoic Acid using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-hydroxyhenicosanoic acid is a long-chain omega-hydroxy fatty acid. Omega-hydroxy fatty acids are important biological molecules involved in various physiological and pathological processes. Their analysis is crucial in fields such as clinical diagnostics, drug development, and lipidomics research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the quantification of fatty acids due to its high sensitivity, selectivity, and resolving power. This document provides a detailed protocol for the quantification of this compound in biological matrices using GC-MS. The method involves extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.

Experimental Protocols

A robust and reproducible protocol is essential for the accurate quantification of this compound. The following sections detail the necessary steps from sample preparation to data analysis.

Sample Preparation: Extraction of this compound

The choice of extraction method depends on the biological matrix (e.g., plasma, tissues, cell cultures). A commonly used method for extracting total fatty acids is a modified Folch or Bligh-Dyer liquid-liquid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): A structurally similar, stable isotope-labeled long-chain hydroxy fatty acid (e.g., d4-20-hydroxyeicosanoic acid) or a C-odd long-chain fatty acid not present in the sample.

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 100 µL of the biological sample (e.g., plasma) in a glass centrifuge tube, add 10 µL of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Repeat the extraction of the aqueous phase with another 1 mL of chloroform.

  • Combine the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation for GC-MS Analysis

To increase the volatility and thermal stability of this compound for GC-MS analysis, both the carboxylic acid and the hydroxyl functional groups must be derivatized. A common and effective method is trimethylsilylation (TMS).

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Ensure the dried lipid extract from the previous step is completely free of water.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) to dissolve the dried extract.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 60 minutes to ensure complete derivatization of both the carboxyl and hydroxyl groups.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer. The following are typical parameters that can be optimized for a specific instrument.

Gas Chromatography (GC) Parameters
ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 150°C, hold for 2 min; Ramp 1: 10°C/min to 250°C; Ramp 2: 5°C/min to 320°C, hold for 10 min
Mass Spectrometry (MS) Parameters
ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Transfer Line Temp. 280°C

For quantitative analysis using SIM mode, specific ions for the TMS-derivatized this compound and the internal standard should be monitored.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide a template for reporting results. Due to the limited availability of specific quantitative data for this compound in the public domain, the values presented below are representative examples based on the analysis of similar long-chain hydroxy fatty acids and should be determined experimentally for this specific analyte.

Table 1: GC-MS Retention Times and Monitored Ions
CompoundDerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundDi-TMSTo be determinede.g., 343e.g., 103, M-15
Internal StandardDi-TMSTo be determinedSpecific to ISSpecific to IS

Note: The exact retention time and mass ions need to be determined by injecting a pure standard of derivatized this compound.

Table 2: Method Validation Parameters (Representative)
ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~ 0.5 ng/mL
Limit of Quantification (LOQ) ~ 1.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%

Mass Spectral Fragmentation

The mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragmentation patterns. The molecular ion (M+) may be weak or absent. Key fragments would include:

  • M-15 ([M-CH₃]⁺): Loss of a methyl group from one of the TMS moieties.

  • m/z 73: The characteristic ion for the trimethylsilyl (B98337) group, [Si(CH₃)₃]⁺.

  • m/z 103: A characteristic fragment for omega-hydroxy fatty acid TMS ethers, arising from the cleavage of the C20-C21 bond, resulting in [CH₂=O-Si(CH₃)₃]⁺.

  • m/z 117: A fragment representing the TMS-ester group, [(CH₃)₃Si-O=C=O]⁺.

  • Alpha-cleavage ions: Ions resulting from cleavage at carbons adjacent to the TMS ether and TMS ester groups. For the TMS ester, this would be a fragment at m/z [M-C₂H₅]⁺ .

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction (Chloroform:Methanol) sample->extraction drying Evaporation under Nitrogen extraction->drying derivatization Trimethylsilylation (BSTFA + 1% TMCS, 60°C) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the quantification of this compound.

Derivatization Reaction

derivatization_reaction reactant This compound HO-(CH₂)₂₀-COOH product Di-TMS Derivative (CH₃)₃SiO-(CH₂)₂₀-COOSi(CH₃)₃ reactant->product 60°C reagent BSTFA + 1% TMCS reagent->product

Caption: Trimethylsilylation of this compound.

Key Mass Spectral Fragments

fragmentation_pathway cluster_frags Characteristic Fragments parent [(CH₃)₃SiO-(CH₂)₂₀-COOSi(CH₃)₃]⁺. frag1 m/z 103 [CH₂=O-Si(CH₃)₃]⁺ parent->frag1 frag2 m/z 117 [(CH₃)₃Si-O=C=O]⁺ parent->frag2 frag3 M-15 Loses CH₃ parent->frag3

Caption: Expected key fragments in the mass spectrum of derivatized this compound.

Application Notes and Protocols for LC-MS/MS Analysis of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of lipid mediators derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a multitude of physiological and pathological processes, including inflammation, immune response, cardiovascular function, and cancer progression. As key signaling molecules, the accurate and sensitive quantification of HFAs in biological matrices is essential for understanding their biological functions and for the development of novel therapeutic agents. This document provides a detailed protocol for the analysis of HFAs using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique that offers high selectivity and sensitivity for their determination.

Experimental Protocols

This section details the complete workflow for HFA analysis, from sample collection and preparation to LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation method is critical for the accurate quantification of HFAs and depends on the biological matrix. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

a) Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples [1]

  • To 200 µL of plasma or serum in a glass test tube, add 10 µL of an internal standard mixture.

  • Add 1.0 mL of a 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution.

  • Vortex the mixture briefly.

  • Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Tissue Homogenates [2]

  • Homogenize the tissue sample in a suitable buffer.

  • Add an internal standard to the homogenate.

  • Perform a lipid extraction using a modified Bligh-Dyer or Folch method.

  • Evaporate the organic extract to dryness and reconstitute in the SPE loading buffer.

  • Condition a strong anion exchange (SAX) SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the HFAs with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.

Liquid Chromatography (LC) Separation

Reverse-phase liquid chromatography is commonly employed for the separation of HFAs.[3] The separation of HFA isomers can be challenging but is achievable with optimized chromatographic conditions.[4]

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 0.2% acetic acid[5]
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid or 0.2% acetic acid[5]
Flow Rate 0.2 - 0.4 mL/min
Gradient A typical gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the more hydrophobic HFAs.
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS/MS) Detection

A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is a powerful tool for the targeted and sensitive quantification of HFAs.[3] Electrospray ionization (ESI) in the negative ion mode is the most common ionization technique for HFA analysis.[5]

ParameterTypical Settings
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temperature 350 °C[1]
Ion Spray Voltage -4.2 kV[1]
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
MRM Transitions Specific precursor-to-product ion transitions for each HFA and internal standard must be optimized.

Data Presentation

The following tables summarize quantitative data for the LC-MS/MS analysis of various hydroxy fatty acids, providing an overview of the method's performance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Hydroxy Fatty Acids

AnalyteLOD (ng/mL)LOQ (ng/mL)Reference
2-Hydroxypalmitic acid0.10.4[6][7]
3-Hydroxypalmitic acid0.20.6[6][7]
9-Hydroxystearic acid0.30.9[6][7]
10-Hydroxystearic acid0.20.7[6][7]
11-HETE<0.0026 (pg on column)<0.09[1]

Table 2: Precision and Accuracy for HFA Analysis

AnalyteIntraday CV (%)Interday CV (%)Accuracy (%)Reference
Various Oxidized Fatty Acids3.3 - 103.4 - 1199 - 109 (Intraday), 93 - 108 (Interday)[5]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of hydroxy fatty acids.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Tissue, etc.) Internal_Standard Addition of Internal Standards Biological_Sample->Internal_Standard Extraction Lipid Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Reverse Phase) Evaporation->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Analysis Data_Acquisition->Quantification G cluster_synthesis HFA Synthesis cluster_signaling Downstream Signaling cluster_response Cellular Response PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) Enzymes Enzymatic Oxidation (LOX, COX, CYP) PUFA->Enzymes HFA Hydroxy Fatty Acids (HETEs, HODEs) Enzymes->HFA Receptors Receptor Binding (GPCRs, PPARs) HFA->Receptors Second_Messengers Second Messenger Activation Receptors->Second_Messengers Kinase_Cascades Kinase Cascades (e.g., MAPK, PI3K) Second_Messengers->Kinase_Cascades Gene_Expression Modulation of Gene Expression Kinase_Cascades->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis

References

Solid-Phase Extraction of Organic Acids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of organic acids from various sample matrices using solid-phase extraction (SPE). These methods are essential for sample clean-up and concentration prior to analysis by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Introduction to Solid-Phase Extraction for Organic Acids

Solid-phase extraction is a versatile and widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. For organic acids, which are typically polar and often ionized in aqueous solutions, SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including higher and more reproducible recoveries, reduced solvent consumption, and easier automation.[1][2] The choice of SPE sorbent and protocol is critical and depends on the specific properties of the organic acids of interest and the sample matrix. The most common SPE modes for organic acid extraction are anion exchange, reversed-phase, and mixed-mode.

A general workflow for solid-phase extraction involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analytes of interest.

Solid-Phase Extraction Workflow cluster_0 SPE Cartridge cluster_1 Solutions cluster_2 Outputs Condition 1. Conditioning Equilibrate 2. Equilibration Waste1 Waste Condition->Waste1 Load 3. Sample Loading Waste2 Waste Equilibrate->Waste2 Wash 4. Washing Elute 5. Elution Waste3 Waste Wash->Waste3 Analyte Collected Analyte Elute->Analyte Condition_Solvent Conditioning Solvent (e.g., Methanol) Condition_Solvent->Condition Equilibration_Buffer Equilibration Buffer Equilibration_Buffer->Equilibrate Sample Sample Sample->Load Wash_Solvent Wash Solvent Wash_Solvent->Wash Elution_Solvent Elution Solvent Elution_Solvent->Elute

Caption: General workflow for solid-phase extraction.

Anion Exchange SPE for Organic Acids

Principle: Anion exchange SPE is ideal for the selective extraction of acidic compounds that are negatively charged (anionic) at an appropriate pH.[3] The sorbent contains positively charged functional groups (e.g., quaternary ammonium (B1175870) groups for strong anion exchange, SAX) that bind to the negatively charged organic acids.[4] Neutral and basic compounds are not retained and are washed away. The retained organic acids are then eluted by a solvent that disrupts the ionic interaction, typically by lowering the pH to neutralize the organic acids or by using a high concentration of a competing anion.

Anion_Exchange_SPE_Mechanism cluster_0 Sorbent Surface cluster_1 Sample Loading (pH > pKa) cluster_2 Elution (Low pH or High Salt) Sorbent Positively Charged Sorbent R-N(CH3)3+ Analyte_Elute Neutral Organic Acid R-COOH Sorbent:f1->Analyte_Elute:f1 Disruption of Binding Analyte_Load Organic Acid Anion R-COO- Analyte_Load:f1->Sorbent:f1 Ionic Binding

Caption: Mechanism of anion exchange SPE for organic acids.

Application Note: Extraction of Organic Acids from Urine

This protocol describes the use of a strong anion exchange (SAX) sorbent for the isolation and concentration of organic acids from urine samples prior to GC-MS analysis.[5][6]

Materials:

  • SPE Cartridge: Strong Anion Exchange (SAX), e.g., Strata-X-A or Oasis MAX[7][8]

  • Sample: Urine, pH adjusted to > 2 units above the pKa of the target acids (e.g., pH 8-9).[9][10]

  • Conditioning Solvent: Methanol (B129727)

  • Equilibration Buffer: Water or a low ionic strength buffer at the same pH as the sample.

  • Wash Solvent: Water or a mild organic solvent like methanol to remove hydrophobic interferences.[10]

  • Elution Solvent: Acidified organic solvent (e.g., 0.5M H2SO4 or formic acid in an organic solvent).[8][11]

Experimental Protocol:
  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).[5]

  • Conditioning: Pass 6 mL of methanol through the SAX cartridge.[8]

  • Equilibration: Pass 6 mL of water through the cartridge. Do not allow the sorbent to dry.[8][9]

  • Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).[10]

  • Washing:

    • Wash with 10 mL of water to remove neutral and basic compounds.[11]

    • Optionally, wash with 4 mL of methanol to remove non-polar interferences.[8]

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the retained organic acids with 4 mL of 0.5M H2SO4 or a mixture of an organic solvent and formic acid.[5][8][11] Collect the eluate for subsequent analysis.

Quantitative Data:
Organic AcidSample MatrixRecovery (%)Reference
Malic AcidHoney62.9 - 99.4[11]
Citric AcidHoney62.9 - 99.4[11]
Succinic AcidHoney62.9 - 99.4[11]
Fumaric AcidHoney62.9 - 99.4[11]
VariousUrine~100[5][12]
25 Organic AcidsAqueous Standards90 - 100[6][13]

Reversed-Phase SPE for Organic Acids

Principle: Reversed-phase SPE separates compounds based on their hydrophobicity. The sorbent is non-polar (e.g., C18-bonded silica), and the sample is typically aqueous. For organic acids, the pH of the sample must be adjusted to be at least 2 pH units below their pKa to ensure they are in their neutral, more hydrophobic form, thus promoting retention on the non-polar sorbent.[2] Polar impurities are washed away with a weak organic solvent, and the retained organic acids are eluted with a stronger, less polar organic solvent.

Reversed_Phase_SPE_Mechanism cluster_0 Sorbent Surface cluster_1 Sample Loading (pH < pKa) cluster_2 Elution (High % Organic Solvent) Sorbent Non-Polar Sorbent Si-(CH2)17-CH3 Analyte_Elute Neutral Organic Acid R-COOH Sorbent:f1->Analyte_Elute:f1 Disruption of Interaction Analyte_Load Neutral Organic Acid R-COOH Analyte_Load:f1->Sorbent:f1 Hydrophobic Interaction

Caption: Mechanism of reversed-phase SPE for organic acids.

Application Note: Extraction of Organic Acids from Brewed Coffee

This protocol is for the clean-up of brewed coffee samples for the determination of seven organic acids and caffeine (B1668208) by RP-HPLC.[11]

Materials:

  • SPE Cartridge: Reversed-Phase (e.g., C18)

  • Sample: Brewed coffee, acidified.

  • Conditioning Solvent: Methanol

  • Equilibration Buffer: Acidified water (e.g., pH adjusted to ~2 with a strong acid).

  • Wash Solvent: Acidified water.

  • Elution Solvent: Methanol or acetonitrile (B52724).

Experimental Protocol:
  • Sample Pre-treatment: Acidify the brewed coffee sample to a pH at least 2 units below the pKa of the target organic acids.

  • Conditioning: Pass 1-2 tube volumes of methanol or acetonitrile through the C18 cartridge.[3]

  • Equilibration: Pass 1-2 tube volumes of acidified water through the cartridge.[3]

  • Sample Loading: Load the pre-treated coffee sample onto the cartridge.

  • Washing: Wash the cartridge with acidified water to remove polar interferences.

  • Elution: Elute the organic acids with a non-polar solvent like methanol or acetonitrile.

Quantitative Data:
AnalyteSample MatrixRecovery (%)RSD (%)
Ibuprofen (acidic)Aqueous>80 (at low pH)<5
Salicylic acidAqueous>90 (at low pH)<5

Note: Specific recovery data for organic acids in coffee using this exact protocol was not detailed in the provided search results, but the principles of reversed-phase SPE suggest high recovery when the pH is appropriately controlled.

Mixed-Mode SPE for Organic Acids

Principle: Mixed-mode SPE combines two or more retention mechanisms, typically reversed-phase and ion exchange, on a single sorbent.[14] For acidic compounds, a mixed-mode sorbent with both non-polar and strong anion exchange functionalities (e.g., Oasis MAX or ISOLUTE HAX) is highly effective.[7][15] This dual retention mechanism allows for a more rigorous washing protocol, leading to exceptionally clean extracts.[15] The organic acids are retained by both hydrophobic and ionic interactions. Interferences can be washed away by manipulating the pH and solvent strength to disrupt one interaction while keeping the other intact.

Mixed_Mode_SPE_Mechanism Sorbent Mixed-Mode Sorbent Non-Polar Group Anion Exchange Group Analyte Organic Acid Hydrophobic Part Carboxylate Group Analyte:f1->Sorbent:f1 Hydrophobic Interaction Analyte:f2->Sorbent:f2 Ionic Interaction

Caption: Dual retention mechanism in mixed-mode SPE.

Application Note: Extraction of Acidic Drugs from Biological Fluids

This protocol is a general method for extracting acidic drugs and metabolites from biological fluids like plasma or urine using a mixed-mode strong anion exchange sorbent.[15]

Materials:

  • SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., ISOLUTE HAX).[15]

  • Sample: Plasma or urine, acidified.

  • Conditioning Solvent: Methanol.

  • Equilibration Buffer: Acidified water (e.g., 2% formic acid, pH ~2).[15]

  • Wash Solvents:

    • Acidified water (to remove polar interferences).

    • Methanol/water mixture (to remove less polar interferences).

  • Elution Solvent: Basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).[16]

Experimental Protocol:
  • Sample Pre-treatment: Dilute the sample (e.g., 1:1) with an acidic buffer (e.g., 2% formic acid).[15]

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of 2% formic acid through the cartridge.[15]

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of acidified water (e.g., 2% formic acid).[15]

    • Wash with 1 mL of a methanol/water mixture (e.g., 50:50 v/v).[15] This step helps in removing hydrophobic interferences while the acidic analytes are retained by the strong anion exchanger.

  • Elution: Elute the acidic analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the anion exchange sites, releasing the analytes.

Quantitative Data:
Analyte TypeSample MatrixRecovery (%)Key Feature
Acidic DrugsBiological Fluids>90High purity extracts
KetoprofenSpiked Solution>95RSD < 2%
Salicylic AcidSpiked Solution>95RSD < 2%

Data is representative of typical performance for mixed-mode SPE as specific tables for a wide range of organic acids were not available in the initial search results. Reproducibility is generally very high.[17]

References

Analytical Standards and Protocols for 21-Hydroxyhenicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

21-Hydroxyhenicosanoic acid is an omega-hydroxy long-chain fatty acid.[1] Omega-hydroxy fatty acids are important biological molecules that play a role in the formation of protective barriers, such as plant cuticles, and are involved in various aspects of lipid metabolism.[2] The analysis and quantification of specific long-chain hydroxy fatty acids like this compound are crucial for understanding their physiological roles, identifying potential biomarkers, and for the development of therapeutics targeting metabolic and inflammatory diseases.[3] This document provides an overview of the analytical standards and detailed protocols for the quantification of this compound using modern chromatographic and mass spectrometric techniques.

Analytical Standards

  • Utilize a well-characterized in-house standard: The purity of the commercially available this compound should be rigorously assessed by multiple analytical techniques (e.g., NMR, high-resolution mass spectrometry, and elemental analysis) to establish it as a primary in-house reference material.

  • Employ a suitable internal standard: For quantitative accuracy, especially in complex biological matrices, the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended. If a labeled analog is unavailable, a structurally similar odd-chain or saturated hydroxy fatty acid not present in the sample can be used.

Analytical Methodologies

The two primary analytical techniques for the quantification of this compound and other long-chain hydroxy fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for fatty acid analysis.[2][4] It offers high chromatographic resolution and is particularly useful for structural elucidation through electron ionization (EI) mass spectra. A critical step in the GC-MS analysis of hydroxy fatty acids is derivatization to increase their volatility and thermal stability.[2][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This approach has gained prominence for its high sensitivity, selectivity, and the ability to analyze compounds with minimal sample preparation, often avoiding derivatization.[6][7] LC-MS/MS, especially with techniques like multiple reaction monitoring (MRM), is ideal for targeted quantification in complex biological samples.[8][9][10]

Quantitative Data Summary

The following tables represent hypothetical quantitative data for the analysis of this compound in a biological matrix (e.g., plasma) using the described GC-MS and LC-MS/MS protocols.

Table 1: GC-MS Quantification of this compound

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (RSD%)< 15%
Accuracy (% Recovery)85 - 115%
Internal Standard¹³C₆-Palmitic Acid (example)
Derivatization AgentBSTFA with 1% TMCS

Table 2: LC-MS/MS Quantification of this compound

ParameterValue
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (RSD%)< 10%
Accuracy (% Recovery)90 - 110%
Internal Standardd₄-21-Hydroxyhenicosanoic Acid
Ionization ModeElectrospray Ionization (ESI) Negative

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of very long-chain and hydroxy fatty acids.[4][11]

1. Sample Preparation and Lipid Extraction

  • To 100 µL of plasma, add a known amount of internal standard.

  • Perform alkaline hydrolysis by adding 1 mL of 0.5 M NaOH in methanol (B129727) and heating at 80°C for 60 minutes to release esterified fatty acids.

  • Acidify the sample to a pH of ~3 using 6 M HCl.

  • Extract the fatty acids twice with 2 mL of hexane (B92381) or ethyl acetate.

  • Vortex and centrifuge to separate the phases.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group and TMS esters of the carboxyl group.

  • Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound and the internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on methods for the direct analysis of hydroxy fatty acids.[6][8]

1. Sample Preparation and Extraction

  • To 100 µL of plasma, add a known amount of internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. Optional Solid-Phase Extraction (SPE) for Cleaner Samples

  • For complex matrices, an SPE step can be incorporated after protein precipitation.[9][12]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample supernatant.

  • Wash with a low percentage of organic solvent in water to remove polar impurities.

  • Elute the hydroxy fatty acids with methanol or acetonitrile.

  • Evaporate the eluate and reconstitute as described above.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 20% B.

    • 2-15 min: 20% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Re-equilibrate at 20% B.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V.

    • Temperature: 550°C.

    • Curtain Gas: 35 psi.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be [M-H]⁻. The product ions will be specific fragments of this compound.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample IS_Add Add Internal Standard Sample->IS_Add Hydrolysis Alkaline Hydrolysis IS_Add->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Drydown1 Dry Down Extraction->Drydown1 Deriv Add BSTFA/TMCS Drydown1->Deriv Heat Heat at 60°C Deriv->Heat Drydown2 Dry Down & Reconstitute Heat->Drydown2 GCMS GC-MS Analysis (SIM Mode) Drydown2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample Plasma Sample IS_Add Add Internal Standard Sample->IS_Add PPT Protein Precipitation (Methanol) IS_Add->PPT Centrifuge Centrifuge PPT->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE optional Drydown Dry & Reconstitute Centrifuge->Drydown SPE->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Notes & Protocols: Tandem Mass Spectrometry for Isomeric Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of lipids that play crucial roles in various physiological and pathological processes, including inflammation, signaling, and metabolic regulation. The specific biological activity of an HFA is often determined by the precise position of the hydroxyl group on the fatty acid backbone. Consequently, the ability to accurately identify and quantify HFA isomers is paramount for understanding their function and for the development of novel therapeutics. Tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the structural similarity of HFA isomers presents a significant analytical challenge, often requiring specialized methodologies, including chromatographic separation and chemical derivatization, to achieve unambiguous identification and quantification.

These application notes provide detailed protocols for the analysis of isomeric hydroxy fatty acids using tandem mass spectrometry, with a focus on sample preparation, chromatographic separation, mass spectrometric conditions, and data analysis.

Experimental Workflows and Principles

The general workflow for the analysis of isomeric hydroxy fatty acids involves several key steps, from sample extraction to data interpretation. The specific protocol can be adapted based on the sample matrix and the target analytes.

HFA Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Lipid Extraction (e.g., LLE, SPE) Sample->Extraction Hydrolysis Saponification (optional, for total HFAs) Extraction->Hydrolysis Derivatization Chemical Derivatization (optional) Hydrolysis->Derivatization LC Liquid Chromatography (Isomer Separation) Derivatization->LC MS1 MS1 (Precursor Ion Scan) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 (Product Ion Scan) CID->MS2 Quant Quantification (MRM) MS2->Quant Ident Isomer Identification (Fragmentation Pattern) MS2->Ident Report Reporting Quant->Report Ident->Report Isomer Differentiation by MSMS cluster_cid Collision-Induced Dissociation Precursor Isomeric HFA Precursor Ion [M-H]- CID CID Precursor->CID Isomer1 Isomer 1 (e.g., 9-HODE) CID->Isomer1 Isomer2 Isomer 2 (e.g., 13-HODE) CID->Isomer2 Fragments1 Diagnostic Product Ions (e.g., m/z 171) Isomer1->Fragments1 Fragments2 Diagnostic Product Ions (e.g., m/z 195) Isomer2->Fragments2 HFA Signaling Pathway cluster_enzymes Enzymatic Oxidation Substrate Linoleic Acid LOX1 5-LOX Substrate->LOX1 LOX2 15-LOX Substrate->LOX2 Isomer1 5-HETE LOX1->Isomer1 Isomer2 15-HETE LOX2->Isomer2 Receptor1 Receptor A Isomer1->Receptor1 Receptor2 Receptor B Isomer2->Receptor2 Effect1 Pro-inflammatory Response Receptor1->Effect1 Effect2 Anti-inflammatory Response Receptor2->Effect2

Application Notes and Protocols for Electrospray Ionization Mass Spectrometry of Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The accumulation of VLCFAs in tissues and plasma is a key biochemical marker for certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1] Accurate and sensitive quantification of VLCFAs is crucial for the diagnosis and monitoring of these diseases. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful technique for the analysis of VLCFAs, offering high sensitivity and specificity.[2][3]

These application notes provide detailed protocols for the analysis of VLCFAs in biological samples using ESI-MS. The protocols cover sample preparation, including hydrolysis and extraction from plasma and fibroblasts, derivatization, and ESI-MS analysis. Additionally, quantitative data and a diagram of the VLCFA metabolic pathway are presented.

Quantitative Data Summary

The following tables summarize representative quantitative data for VLCFA levels in plasma from healthy controls and patients with X-linked adrenoleukodystrophy (X-ALD), as well as typical analytical performance metrics for LC-ESI-MS/MS methods.

Table 1: Plasma VLCFA Concentrations in Healthy Controls and X-ALD Patients

AnalyteHealthy Control (nmol/L)X-ALD Patients (nmol/L)Fold Increase (Approx.)Reference
C24:0 (Tetracosanoic acid)1.0 - 2.53.0 - 10.02 - 4[4]
C26:0 (Hexacosanoic acid)0.05 - 0.21.0 - 5.010 - 50[4]
C26:1 (Hexacosenoic acid)Not typically elevatedElevated-[1]
Ratio
C24:0 / C22:0< 1.0> 1.2> 1.2[5]
C26:0 / C22:0< 0.02> 0.05> 2.5[5]

Table 2: Typical Analytical Parameters for VLCFA Quantification by LC-ESI-MS/MS

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 1.0 ng/mL[6][7]
Limit of Quantification (LOQ)0.4 - 5.0 ng/mL[6]
Linearity (r²)> 0.99[6]
Recovery85 - 115%
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 10%

Experimental Protocols

Protocol 1: VLCFA Extraction and Analysis from Plasma

This protocol describes a common method for the hydrolysis, extraction, and derivatization of VLCFAs from plasma samples for LC-ESI-MS/MS analysis.[2]

Materials:

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a glass vial, add 100 µL of the deuterated internal standard solution in toluene.

    • Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid.[5]

  • Hydrolysis:

    • Cap the vial tightly and heat at 90°C for 2 hours to hydrolyze the fatty acid esters.

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Add 1.5 mL of hexane and vortex for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer to a new glass tube.

    • Repeat the extraction with another 1.5 mL of hexane and combine the hexane layers.

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Derivatization (for positive ion mode ESI): [2]

    • To the dried extract, add 50 µL of 2M oxalyl chloride in dichloromethane.

    • Incubate at 65°C for 5 minutes, then dry under nitrogen.

    • Add 60 µL of dimethylaminoethanol and incubate for 5 minutes at room temperature.

    • Evaporate to dryness.

    • Add 100 µL of methyl iodide to dissolve the residue, forming the trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[2]

  • LC-ESI-MS/MS Analysis:

    • Reconstitute the derivatized sample in an appropriate solvent (e.g., 100 µL of methanol).

    • Inject a suitable volume (e.g., 5-10 µL) onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Perform analysis in positive electrospray ionization mode with multiple reaction monitoring (MRM).

Protocol 2: VLCFA Extraction from Cultured Fibroblasts

This protocol outlines a method for extracting total lipids, including VLCFAs, from cultured fibroblasts.

Materials:

  • Cultured fibroblast cell pellet

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Chloroform (B151607)

  • Water (LC-MS grade)

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cultured fibroblasts and pellet the cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

  • Lipid Extraction (Bligh & Dyer Method):

    • Resuspend the cell pellet in 100 µL of water.

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol. Vortex thoroughly.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex to induce phase separation.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Preparation for MS:

    • Dry the collected organic phase under a stream of nitrogen.

    • The dried lipid extract can then be subjected to hydrolysis and derivatization as described in Protocol 1, or directly analyzed for specific lipid classes containing VLCFAs.

Visualizations

VLCFA Metabolic Pathway in Peroxisomes

VLCFA_Metabolism cluster_ER ER Elongation Cytosol Cytosol ER Endoplasmic Reticulum (ER) Peroxisome Peroxisome Mitochondria Mitochondria LCFA Long-Chain Fatty Acids (e.g., C16:0) VLCFA_CoA VLCFA-CoA (>C22) LCFA->VLCFA_CoA ELOVL1 ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Accumulation VLCFA Accumulation VLCFA_CoA->Accumulation BetaOxidation Peroxisomal β-Oxidation ABCD1->BetaOxidation X_ALD X-ALD (ABCD1 defect) ABCD1->X_ALD Shortened_FA Shortened Fatty Acyl-CoA + Acetyl-CoA BetaOxidation->Shortened_FA Shortened_FA->Mitochondria Further Oxidation X_ALD->Accumulation

Caption: VLCFA metabolism and the defect in X-linked adrenoleukodystrophy.

Experimental Workflow for VLCFA Analysis

VLCFA_Workflow Start Biological Sample (Plasma or Fibroblasts) Spike Spike with Deuterated Internal Standards Start->Spike Hydrolysis Acid Hydrolysis (e.g., 90°C, 2h) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Hexane) Hydrolysis->Extraction Derivatization Derivatization (e.g., TMAE esters) Extraction->Derivatization LC_MS LC-ESI-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for VLCFA analysis by LC-ESI-MS/MS.

References

Application Notes and Protocols for High-Throughput Profiling of Long-Chain Fatty Acids (LCFAs) and Oxylipins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the high-throughput analysis of long-chain fatty acids (LCFAs) and their oxygenated metabolites, oxylipins. These molecules are crucial mediators in a vast array of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1][2][3] The protocols outlined below leverage modern analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve sensitive and comprehensive profiling of these lipid mediators in various biological matrices.[4][5]

Introduction

Long-chain fatty acids are not only essential components of cellular membranes and energy storage but also serve as precursors to a diverse class of signaling molecules known as oxylipins.[4][6] Oxylipins are generated through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), as well as non-enzymatic autoxidation.[1][3] These bioactive lipids are implicated in a wide range of biological processes, making their accurate quantification critical for understanding disease mechanisms and for the development of novel therapeutics.[2][7][8]

The analysis of LCFAs and oxylipins presents analytical challenges due to their low abundance, structural diversity, and the presence of numerous isomers.[1] High-throughput methods, such as the one described here, are essential for large-scale studies, including clinical and epidemiological research.[9][10] This application note details a robust workflow from sample preparation to data acquisition and analysis, enabling researchers to obtain comprehensive and reproducible results.

Signaling Pathways of LCFA and Oxylipin Biosynthesis

The biosynthesis of oxylipins from polyunsaturated fatty acids (PUFAs) is a complex network of enzymatic reactions. The three primary pathways are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These pathways convert PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) into a wide array of signaling molecules.[1][3]

Oxylipin Biosynthesis Pathways cluster_0 Membrane Phospholipids cluster_1 Enzymatic Pathways cluster_2 Bioactive Oxylipins PUFAs Arachidonic Acid (AA) Eicosapentaenoic Acid (EPA) Docosahexaenoic Acid (DHA) PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1, COX-2) Prostanoids Prostaglandins Thromboxanes COX->Prostanoids LOX Lipoxygenase (5-LOX, 12-LOX, 15-LOX) Leukotrienes Leukotrienes Lipoxins LOX->Leukotrienes CYP450 Cytochrome P450 HETEs_EETs HETEs EETs DiHETEs CYP450->HETEs_EETs PLA2->COX PLA2->LOX PLA2->CYP450

Caption: Overview of the major enzymatic pathways for oxylipin biosynthesis.

Experimental Workflow

A typical workflow for the high-throughput profiling of LCFAs and oxylipins involves several key stages: sample preparation, including extraction and purification; chromatographic separation; and mass spectrometric detection and quantification.

Experimental Workflow Sample Biological Sample (Plasma, Serum, Tissue) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Homogenization->Extraction LC_Separation UPLC/HPLC Separation (Reversed-Phase) Extraction->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: A generalized experimental workflow for LCFA and oxylipin profiling.

Experimental Protocols

The following protocols are generalized from established methods and should be optimized for specific applications and sample types.[4][11]

Materials and Reagents
  • Solvents: Methanol (B129727), acetonitrile, isopropanol, water (LC-MS grade)

  • Acids: Formic acid, acetic acid

  • Antioxidants: Butylated hydroxytoluene (BHT)

  • Internal Standards: A suite of deuterated LCFA and oxylipin standards

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase SPE cartridges (e.g., Waters Oasis HLB or MAX)[4]

  • Homogenizer: For tissue samples

  • Centrifuge: Capable of refrigeration

  • Nitrogen Evaporator

  • UPLC/HPLC System

  • Tandem Mass Spectrometer

Sample Preparation

Sample preparation is a critical step to ensure the removal of interfering substances and the enrichment of the analytes of interest.[12][13]

  • Sample Homogenization (for tissue): Homogenize tissue samples in a suitable buffer containing an antioxidant like BHT to prevent auto-oxidation.[4]

  • Internal Standard Spiking: Add a cocktail of deuterated internal standards to all samples, blanks, and calibration standards to correct for extraction losses and matrix effects.[13]

  • Protein Precipitation: For plasma or serum, precipitate proteins by adding 3-4 volumes of cold methanol.[14] Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with methanol followed by water.[4]

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[4]

    • Elution: Elute the LCFAs and oxylipins with a high percentage of organic solvent (e.g., methanol or acetonitrile).[4]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% ethanol).[4]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for the separation of LCFAs and oxylipins.

    • Mobile Phases: Mobile phase A is typically water with a small amount of acid (e.g., 0.1% formic acid), and mobile phase B is an organic solvent mixture like acetonitrile/isopropanol with the same acid concentration.[11]

    • Gradient: A gradient elution is employed to separate the wide range of analytes based on their polarity.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of LCFAs and oxylipins.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for targeted quantification due to its high selectivity and sensitivity.[4] For some LCFAs with poor fragmentation, Single Ion Reaction (SIR) mode may be used.[4]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental groups. The following tables provide examples of how to structure quantitative results for LCFAs and oxylipins.

Table 1: Representative Long-Chain Fatty Acids and their Quantitation
AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ)
Linoleic Acid (LA)279.2279.2 (SIR)8.50.5 ng/mL
Arachidonic Acid (AA)303.2259.29.20.2 ng/mL
Eicosapentaenoic Acid (EPA)301.2257.28.90.2 ng/mL
Docosahexaenoic Acid (DHA)327.2283.29.80.3 ng/mL
Palmitic Acid255.2255.2 (SIR)7.11.0 ng/mL
Stearic Acid283.3283.3 (SIR)8.11.0 ng/mL
Oleic Acid281.2281.2 (SIR)7.80.8 ng/mL

Data presented are illustrative and will vary depending on the specific instrumentation and experimental conditions.

Table 2: Representative Oxylipins and their Quantitation
AnalytePathwayPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ)
Prostaglandin E2 (PGE2)COX351.2271.25.45 pg/mL
Thromboxane B2 (TXB2)COX369.2169.14.810 pg/mL
5-HETE5-LOX319.2115.16.72 pg/mL
12-HETE12-LOX319.2179.17.12 pg/mL
15-HETE15-LOX319.2219.26.92 pg/mL
Leukotriene B4 (LTB4)5-LOX335.2195.16.28 pg/mL
14,15-EETCYP450319.2219.28.315 pg/mL

Data presented are illustrative and will vary depending on the specific instrumentation and experimental conditions. Limits of quantification for oxylipins are often in the pg/mL range.[10]

Conclusion

The high-throughput profiling of LCFAs and oxylipins using LC-MS/MS is a powerful tool for investigating their roles in health and disease. The methods described in this application note provide a robust framework for obtaining high-quality, quantitative data from complex biological samples. Careful attention to sample preparation and the use of appropriate internal standards are crucial for achieving accurate and reproducible results. The comprehensive data generated by these methods will undoubtedly continue to advance our understanding of the complex signaling networks governed by these important lipid mediators.

References

Designing Lipid-Based Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid-based drug delivery systems are at the forefront of pharmaceutical innovation, offering a versatile platform to enhance the therapeutic efficacy of a wide range of active pharmaceutical ingredients (APIs). These systems, which include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are particularly advantageous for improving the solubility and bioavailability of poorly water-soluble drugs.[1][2][3] Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds make them ideal for various applications, including cancer therapy, gene delivery, and transdermal applications.[4][5][6][7] This document provides detailed application notes and experimental protocols for the design and characterization of these advanced drug delivery systems.

Applications of Lipid-Based Drug Delivery Systems

The versatility of lipid-based nanoparticles allows for their application across numerous therapeutic areas. Liposomes, being vesicular structures composed of lipid bilayers, can encapsulate both water-soluble drugs in their aqueous core and lipid-soluble drugs within the bilayer.[8] SLNs and NLCs, with their solid lipid matrix, are particularly effective for the controlled release of lipophilic drugs.[9][10]

Key Application Areas:
  • Oncology: Lipid nanoparticles can passively target tumor tissues through the enhanced permeability and retention (EPR) effect and can also be actively targeted by surface functionalization with ligands that bind to cancer cell receptors.[6]

  • Gene Therapy: Cationic lipids are used to form complexes with negatively charged nucleic acids (DNA and RNA), protecting them from degradation and facilitating their entry into cells.

  • Transdermal Drug Delivery: The lipidic nature of these carriers enhances drug penetration through the skin, providing a non-invasive route of administration.[5]

  • Oral Drug Delivery: Lipid-based formulations can improve the oral bioavailability of poorly soluble drugs by enhancing their dissolution and absorption in the gastrointestinal tract.[11]

Quantitative Data Summary

The physicochemical properties of lipid-based nanoparticles are critical determinants of their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Formulation TypeDrugLipid(s)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposome (B1194612)DoxorubicinDOTAP, Cholesterol60-70-~81[12]
LiposomeDoum Extract-261 - 482-70.41 - 83.90[13]
LiposomeCefepimePC, CH~100Varies~3[14]
LiposomeFluorescein SodiumSoybean phospholipids, Cholesterol, Chitosan (B1678972)202.6-34.8>95[15]
SLNKetoprofenCompritol® 888 ATOup to 250-~90[16]
SLNThymoquinone-166.1 ± 10.96-71.60 ± 3.85[11]
SLNResveratrolCompritol® 888 ATO, Gelucire® 50/13191.1 ± 10.44-73.7[11]
NLCApomorphineCetyl palmitate, Squalene370 - 43042 - 50>60[16]

Table 1: Summary of Quantitative Data for Various Lipid-Based Drug Delivery Systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of lipid-based drug delivery systems.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is a common and straightforward technique for preparing liposomes.[4][17]

Materials:

  • Lipids (e.g., DSPC, Cholesterol)[12]

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform, Methanol)[18]

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Lipid Dissolution: Dissolve the lipids and the lipophilic drug in the organic solvent in a round-bottom flask. For hydrophilic drugs, they will be added at the hydration step.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[18]

  • Drying: Further dry the lipid film under a vacuum for several hours to remove any residual solvent.[18]

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[18] This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[19]

Protocol 2: Solid Lipid Nanoparticle (SLN) Preparation by Hot Homogenization

This is a widely used method for producing SLNs, especially at a larger scale.[20]

Materials:

  • Solid lipid (e.g., Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Drug

  • Purified water

Procedure:

  • Lipid Melt: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

  • Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid melt.

  • Pre-emulsion: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.[21]

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization at the elevated temperature for several cycles (e.g., 3-5 cycles at 500-1500 bar).[20]

  • Cooling: Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form SLNs.[21]

Protocol 3: Nanostructured Lipid Carrier (NLC) Preparation by Microemulsion Method

This technique is a low-energy method suitable for preparing NLCs.[22]

Materials:

  • Solid lipid

  • Liquid lipid (oil)

  • Surfactant

  • Co-surfactant

  • Drug

  • Purified water

Procedure:

  • Microemulsion Formation: Mix the solid lipid, liquid lipid, surfactant, and co-surfactant and heat to form a clear solution. Dissolve the drug in this mixture.

  • Aqueous Phase: Heat the purified water to the same temperature.

  • Emulsification: Add the aqueous phase to the lipid mixture with gentle stirring to form a thermodynamically stable and transparent microemulsion.[21]

  • NLC Formation: Disperse the hot microemulsion into cold water (2-3°C) under stirring.[21] The rapid cooling causes the lipids to precipitate, forming NLCs.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization Lipid/Drug Dissolution Lipid/Drug Dissolution Solvent Evaporation Solvent Evaporation Lipid/Drug Dissolution->Solvent Evaporation Liposomes Hydration Hydration Solvent Evaporation->Hydration Liposomes Size Reduction Size Reduction Hydration->Size Reduction Liposomes Particle Size & PDI (DLS) Particle Size & PDI (DLS) Size Reduction->Particle Size & PDI (DLS) Lipid Melt Lipid Melt Pre-emulsion Pre-emulsion Lipid Melt->Pre-emulsion SLN Hot Homogenization Hot Homogenization Pre-emulsion->Hot Homogenization SLN Cooling Cooling Hot Homogenization->Cooling SLN Cooling->Particle Size & PDI (DLS) Microemulsion Formation Microemulsion Formation Dispersion in Cold Water Dispersion in Cold Water Microemulsion Formation->Dispersion in Cold Water NLC Dispersion in Cold Water->Particle Size & PDI (DLS) Zeta Potential Zeta Potential Particle Size & PDI (DLS)->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Zeta Potential->Encapsulation Efficiency Drug Release Study Drug Release Study Encapsulation Efficiency->Drug Release Study

Caption: General experimental workflow for lipid nanoparticle formulation and characterization.

logical_relationship cluster_selection Formulation Selection Drug Properties Drug Properties Lipid Solubility Lipid Solubility Drug Properties->Lipid Solubility Aqueous Solubility Aqueous Solubility Drug Properties->Aqueous Solubility Desired Application Desired Application Route of Administration Route of Administration Desired Application->Route of Administration Release Profile Release Profile Desired Application->Release Profile SLN SLN Lipid Solubility->SLN High NLC NLC Lipid Solubility->NLC Very High Liposomes Liposomes Aqueous Solubility->Liposomes High Route of Administration->Liposomes Route of Administration->SLN Route of Administration->NLC Release Profile->SLN Sustained Release Profile->NLC Sustained/Controlled Solid Lipid Nanoparticles (SLN) Solid Lipid Nanoparticles (SLN) Nanostructured Lipid Carriers (NLC) Nanostructured Lipid Carriers (NLC)

References

Troubleshooting & Optimization

Technical Support Center: Long-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for long-chain fatty acid (LCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during LCFA analysis.

Sample Preparation & Extraction

Question Possible Causes Solutions & Recommendations
Why is my LCFA recovery low after extraction? 1. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the sample matrix.[1] 2. Incomplete Phase Separation: Contamination of the organic layer with the aqueous phase can lead to loss of LCFAs.[1] 3. Insufficient Extraction: A single extraction step may not be enough for complete recovery.[1] 4. Matrix Effects: Complex biological matrices can interfere with the extraction process.[1]1. Optimize Solvent System: For high-fat samples, consider less polar solvents. The Folch and Bligh & Dyer methods (chloroform/methanol (B129727) mixture) are standard for plasma and tissues.[1][2] A methyl-tert-butyl ether (MTBE) method has also shown comparable efficiency.[1][3] 2. Ensure Clean Phase Separation: Centrifugation can help achieve a clear separation between the organic and aqueous layers.[1] 3. Perform a Second Extraction: Extracting the aqueous phase a second time can significantly improve recovery rates.[1] 4. Assess Matrix Effects: Compare the internal standard's signal in a neat solvent versus the sample matrix extract. If significant effects are observed, consider further cleanup with solid-phase extraction (SPE).[1][4]
How can I minimize contamination with exogenous fatty acids during sample preparation? 1. Contaminants from Lab Consumables: Plastic tubes, pipette tips, and even glassware can introduce foreign fatty acids.[5] 2. Impurities in Solvents: Solvents may contain trace amounts of fatty acids.[5]1. Pre-treat Glassware: Washing glassware with methanol can effectively reduce FFA contaminants.[5] 2. Use High-Purity Solvents: Utilize high-purity organic solvents to minimize background contamination.[5] 3. Run Blanks: Always include procedural blanks to identify and quantify background contamination.

Derivatization (for GC-MS Analysis)

Question Possible Causes Solutions & Recommendations
My derivatization to fatty acid methyl esters (FAMEs) seems incomplete. How can I improve it? 1. Presence of Water: Water can interfere with the esterification reaction.[6][7][8] 2. Degraded Reagents: Derivatization reagents can degrade over time, especially if not stored properly.[6][7] 3. Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.[7]1. Ensure Sample is Dry: Dry the sample extract completely, for instance, under a gentle stream of nitrogen, before adding the derivatization reagent.[6][8] 2. Use Fresh Reagents: Use high-quality, fresh derivatization reagents and adhere to storage recommendations.[7] 3. Optimize Reaction Time and Temperature: To determine the optimal derivatization time, analyze aliquots at different time points until the peak area of the FAMEs no longer increases.[7] Common conditions include heating at 60°C for 5-10 minutes or at 80°C for 2 hours, depending on the reagent.[6][7]
I'm observing artifact peaks in my GC-MS chromatogram after derivatization. What could be the cause? 1. Reagent Byproducts: Some derivatization reagents can produce byproducts that are visible in the chromatogram.[9] 2. Side Reactions: Strong acid catalysts like BF3 can sometimes cause changes in the structure of unsaturated fatty acids.[10]1. Prepare a Reagent Blank: Always run a blank containing only the derivatization reagent and solvent to identify any reagent-related artifacts.[7] 2. Choose an Appropriate Reagent: For polyunsaturated fatty acids, consider milder derivatization methods if you suspect structural changes are occurring.[10]

Chromatography & Mass Spectrometry

Question Possible Causes Solutions & Recommendations
I am having trouble separating cis and trans isomers of LCFAs in my GC analysis. Inadequate Column Polarity: The GC column stationary phase is not polar enough to resolve these isomers.Use a Highly Polar Column: For separating cis and trans isomers, a biscyanopropyl stationary phase is recommended. On these columns, trans isomers typically elute before cis isomers.[11]
My LC-MS sensitivity for LCFAs is low. 1. Poor Ionization Efficiency: In positive ion mode, LCFAs can readily lose water, impacting sensitivity. The carboxyl group also leads to poor ionization efficiency in direct analysis.[12] 2. Suboptimal Mobile Phase: Acidic modifiers in the mobile phase can promote water loss in the MS source.1. Use Negative Ion Mode: Acquiring MS data in negative ion mode is more suitable for fatty acid analysis as water loss is not as favorable. 2. Optimize Mobile Phase: Consider using a mobile phase with a neutral pH, such as one containing ammonium (B1175870) formate, for negative mode analysis. 3. Consider Derivatization: Chemical derivatization can introduce easily ionizable groups to enhance ionization efficiency and improve sensitivity in LC-MS.[12]
I'm seeing peak tailing for my free fatty acids in GC-MS. High Polarity of Free Fatty Acids: The polar carboxyl group of underivatized fatty acids can interact with active sites in the GC system, leading to poor peak shape.[7]Derivatize to FAMEs: Converting fatty acids to their methyl esters reduces polarity and minimizes hydrogen bonding, resulting in improved peak shape.[7]

Frequently Asked Questions (FAQs)

General

  • What are long-chain fatty acids (LCFAs)? Long-chain fatty acids are carboxylic acids with a hydrocarbon chain of 14 to 24 carbon atoms.[13][14] They are fundamental components of lipids and play crucial roles in energy storage, cell membrane structure, and signaling pathways.[13][15]

  • What are the main challenges in LCFA analysis? The primary challenges stem from their structural diversity (varying chain lengths, number and position of double bonds, and cis/trans isomerism), the complexity of biological samples where they are found, and the wide range of concentrations, from millimolar to femtomolar levels.[15]

Methodology

  • Why is derivatization necessary for GC analysis of LCFAs? Derivatization, typically to fatty acid methyl esters (FAMEs), is performed to increase the volatility and thermal stability of LCFAs.[16] This reduces their polarity, which in turn improves peak shape and allows for better separation on the GC column.[7]

  • Can I analyze LCFAs with LC-MS without derivatization? Yes, LC-MS can be used for the direct analysis of free fatty acids, which avoids the time-consuming derivatization step.[17] However, challenges with ionization efficiency may arise, and method optimization, such as using negative ion mode and appropriate mobile phases, is crucial for good sensitivity.

  • What is the difference between analyzing total fatty acids and free fatty acids? Total fatty acid analysis measures all fatty acids present in a sample, including those esterified in complex lipids like triglycerides and phospholipids. This requires a hydrolysis step (saponification) to release the fatty acids before derivatization. Free fatty acid analysis, on the other hand, quantifies only the fatty acids that are not esterified.

Experimental Protocols

Protocol 1: Total Long-Chain Fatty Acid Extraction from Plasma (Folch Method)

This protocol is a standard method for extracting total lipids from plasma samples.

  • Sample Preparation: To 1 mL of plasma, add an appropriate internal standard.

  • Homogenization: Add 2 mL of methanol and 3.9 mL of chloroform (B151607). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the layers.[18]

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for saponification and derivatization.

Protocol 2: Derivatization of LCFAs to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)

This is a common method for preparing FAMEs for GC analysis.

  • Reagent Preparation: Use a 12-14% BF3-methanol solution.

  • Reaction: Add 2 mL of the BF3-methanol reagent to the dried lipid extract (from Protocol 1).

  • Incubation: Seal the vessel and heat at 60°C for 5-10 minutes.[7]

  • Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the vessel vigorously to extract the FAMEs into the hexane layer.[7]

  • Collection: Allow the layers to separate, then carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[7]

Data Presentation

Table 1: Comparison of LCFA Derivatization Methods for GC-MS

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantages
Acid-Catalyzed Methylation Boron Trifluoride (BF3) in Methanol60-100°C for 5-30 minWidely used, effective for esterification and transesterification.Can cause alterations in polyunsaturated fatty acids.[10]
Acid-Catalyzed Methylation HCl or H₂SO₄ in Methanol80°C for 2 hoursReadily available reagents.Can be a slower reaction compared to others.[19]
Alkylation (Trimethylsilyl)diazomethane (TMS-DM)50°C for 10 minHigh recovery rates, less variation.[20]More expensive, reagent is toxic.[20]
Alkylation DiazomethaneRoom temperature, instantaneousFast and clean reaction.[10]Toxic and potentially explosive.[10] Methylates all acidic protons.[9]

Table 2: Performance Characteristics of LC-MS Platforms for LCFA Analysis

PlatformSensitivity (LOD)Dynamic RangeThroughputKey Strengths
Triple Quadrupole (QqQ) pg/mL range10³ - 10⁴HighCost-effective, high quantitative precision in MRM mode.[21]
Quadrupole Time-of-Flight (Q-TOF) Sub-ng/mL10⁴ - 10⁵MediumHigh mass accuracy for structural confirmation.
Orbitrap Sub-pg/mL> 10⁵Medium-HighHigh resolution for resolving complex mixtures and identifying unknowns.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization (GC-MS) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drying Solvent Evaporation Extraction->Drying Deriv FAME Derivatization (e.g., BF3-Methanol) Drying->Deriv LCMS LC-MS Analysis Drying->LCMS Direct Analysis FAME_Extraction FAME Extraction (Hexane) Deriv->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Caption: General experimental workflow for LCFA analysis.

signaling_pathway LCFA Long-Chain Fatty Acids (e.g., Palmitic Acid) Membrane Cell Membrane (Phospholipid Synthesis) LCFA->Membrane Structural Role Energy Mitochondria (Beta-Oxidation for ATP) LCFA->Energy Metabolic Fuel Signaling Signaling Molecules (e.g., Sphingolipids) LCFA->Signaling Biosynthetic Precursor PKC Protein Kinase C (PKC) Activation LCFA->PKC Activation Pathway Signaling->PKC Transcription Nuclear Transcription Factor Regulation PKC->Transcription Response Cellular Responses Transcription->Response

References

Technical Support Center: Enhancing Long-Chain Fatty Acid (LCFA) Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the sensitivity of Long-Chain Fatty Acid (LCFA) detection in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in LCFA analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of LCFAs in complex matrices like plasma or tissue homogenates often challenging?

A1: The detection of LCFAs in complex matrices is challenging due to two primary factors:

  • Poor Ionization Efficiency: LCFAs are inherently nonpolar molecules with a carboxylic acid group that does not ionize efficiently in typical electrospray ionization (ESI) mass spectrometry (MS) sources, especially in negative ion mode.[1][2] This leads to low signal intensity and poor sensitivity.

  • Matrix Effects: Complex biological samples contain a multitude of endogenous compounds (e.g., phospholipids, salts, proteins) that can co-elute with the LCFAs during liquid chromatography (LC).[3][4][5] These co-eluting matrix components can interfere with the ionization of the target LCFAs, leading to signal suppression or enhancement, which compromises the accuracy and reproducibility of the results.[6][7]

Q2: What is the most effective general strategy to improve the sensitivity of LCFA detection by LC-MS?

A2: Chemical derivatization is a widely used and highly effective strategy to enhance the sensitivity of LCFA detection.[1][2] This process involves chemically modifying the carboxylic acid group of the LCFA to introduce a more readily ionizable moiety. This "charge-tagging" or "charge-reversal" derivatization allows for analysis in positive ion mode, which is often more sensitive and specific.[1][2] Derivatization can also improve chromatographic separation.[1][8]

Q3: Should I use positive or negative ion mode for LC-MS analysis of LCFAs?

A3: While underivatized LCFAs are typically analyzed in negative ion mode due to the presence of the carboxylic acid group, this approach can suffer from low sensitivity and in-source water loss.[9] For underivatized LCFAs, acquiring MS data in negative mode is fundamentally more appropriate as water loss is not thermodynamically favorable.[9] However, for derivatized LCFAs, positive ion mode is generally preferred as the derivatization agents are designed to carry a permanent positive charge or be easily protonated, leading to significantly improved sensitivity.[1][10]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity for LCFAs

Possible Causes:

  • Poor ionization of underivatized LCFAs.[1][2]

  • Suboptimal LC-MS method parameters.

  • Inefficient extraction from the sample matrix.

  • Analyte degradation during sample preparation.

Troubleshooting Steps:

  • Implement Derivatization: If not already in use, consider a derivatization strategy. This is the most impactful step to boost signal intensity.

  • Optimize MS Parameters:

    • Ensure the mass spectrometer is tuned and calibrated.

    • For derivatized LCFAs, optimize parameters in positive ion mode.

    • For underivatized LCFAs, optimize parameters in negative ion mode.[9]

    • Develop a Multiple Reaction Monitoring (MRM) method for targeted analysis, which significantly improves sensitivity and selectivity.[11][12]

  • Enhance Extraction Efficiency:

    • Evaluate your extraction solvent system. A common method for free fatty acid extraction involves homogenization in a mixture like ice-cold acetonitrile (B52724).[13]

    • Consider solid-phase extraction (SPE) for cleaner extracts and to concentrate the analytes.[11]

  • Prevent Analyte Degradation:

    • Minimize freeze-thaw cycles of your samples, as this can lead to protein aggregation and alter the sample matrix.[3]

    • Work with samples on ice and store extracts at -80°C.[13]

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Possible Causes:

  • Significant matrix effects.[4][6]

  • Inconsistent sample preparation.

  • Lack of an appropriate internal standard.

Troubleshooting Steps:

  • Assess and Mitigate Matrix Effects:

    • Qualitative Assessment: Use the post-column infusion technique to identify regions of ion suppression or enhancement in your chromatogram.[4][6]

    • Quantitative Assessment: Perform a post-extraction spike experiment to quantify the extent of matrix effects.[6]

    • Mitigation Strategies:

      • Improve sample clean-up using techniques like SPE.

      • Optimize chromatographic separation to move the LCFA peak away from interfering matrix components.[5]

      • Use a stable isotope-labeled internal standard for each analyte to effectively compensate for matrix effects.[4]

  • Standardize Sample Preparation:

    • Ensure consistent volumes and concentrations of all reagents.

    • Automate liquid handling steps where possible to reduce human error.

  • Implement Appropriate Internal Standards:

    • The use of stable isotope-labeled internal standards (SIL-IS) is the most recognized technique to correct for matrix effects and variations in extraction recovery.[6]

    • If SIL-IS are unavailable, use a close structural analog that is not present in the sample.

Experimental Protocols

Protocol 1: General Workflow for LCFA Extraction and Derivatization

This protocol outlines a general procedure for the extraction of free fatty acids from a biological matrix followed by derivatization.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Ice-cold acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., a mix of stable isotope-labeled LCFAs)

  • Derivatization reagent (e.g., 2-picolylamine)

  • Coupling agent (e.g., EDC) and catalyst (e.g., HOAt)

  • Quenching solution (e.g., 10% formic acid)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Thaw the sample on ice.

    • Add 490 µL of ice-cold ACN and 10 µL of the IS solution to the sample.[13]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[13]

    • Collect the supernatant containing the free fatty acids.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the derivatization solution containing the derivatization reagent, coupling agent, and catalyst.

    • Incubate at a specific temperature and time (e.g., 20°C for 30 minutes), which should be optimized for the specific reagent used.[13]

    • Add the quenching solution to stop the reaction.[13]

  • Final Sample Preparation for LC-MS:

    • Evaporate the sample to dryness again.

    • Reconstitute the final sample in the LC mobile phase starting condition (e.g., ACN/water mixture) before injection into the LC-MS system.[13]

Data Presentation

Table 1: Comparison of Derivatization Reagents for LCFA Analysis

Derivatization ReagentIonization ModeReported Sensitivity ImprovementReference
2-picolylamine (2-PA)Positive ESIEnables detection in the low femtomole range.[1]Li et al. (2011)[10]
3-picolylamine (3-PA)Positive ESIProvides enhanced sensitivity and selectivity.[1]Li et al. (2011)[1]
5-(diisopropylamino)amylamine (DIAAA)Positive ESI2000-fold increase in sensitivity compared to no derivatization.[1]Han et al. (2018)[1]
5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ)Positive ESIEnhanced detection sensitivity and improved separation.[1]Feng et al. (2022)[1][13]

Visualizations

LCFA_Analysis_Workflow Sample Complex Biological Sample (e.g., Plasma) Extraction Protein Precipitation & LCFAs Extraction Sample->Extraction Add ACN & Internal Standard Derivatization Chemical Derivatization (Charge Tagging) Extraction->Derivatization Supernatant LC_Separation Reverse-Phase LC Separation Derivatization->LC_Separation Derivatized LCFAs MS_Detection Tandem MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Eluent Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for sensitive LCFA detection.

Troubleshooting_Low_Signal Problem Low Signal Intensity/ Poor Sensitivity Cause1 Poor Ionization Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Suboptimal MS Method Problem->Cause3 Solution1 Implement Derivatization Cause1->Solution1 Solution2 Optimize Extraction (e.g., SPE) Cause2->Solution2 Solution3 Optimize MS Parameters (e.g., MRM) Cause3->Solution3

Caption: Troubleshooting low LCFA signal.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of lipids.

Troubleshooting Guides

Issue: Low and inconsistent signal intensity for lipid analytes across replicates.

This is a classic sign of ion suppression, a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes.[1][2] In lipidomics, phospholipids (B1166683) are often the primary cause of this interference, especially when using electrospray ionization (ESI).[1][3]

Immediate Troubleshooting Steps:

  • Sample Dilution: A straightforward initial step is to dilute the sample. This can reduce the concentration of interfering matrix components to a level where their impact on analyte ionization is minimized.[1][4] However, ensure that the analyte concentration remains above the instrument's limit of detection.

  • Chromatographic Optimization: Modifying the LC method can help separate the target lipids from the matrix components that are causing ion suppression.[1] Consider the following adjustments:

    • Gradient Modification: Alter the gradient profile to improve the resolution between your analytes and interfering compounds.

    • Mobile Phase Adjustment: Changing the mobile phase composition or additives can alter the retention times of both analytes and matrix components.[5] For comprehensive lipid analysis, using different mobile phase modifiers for positive and negative ionization modes can yield optimal results.[6]

    • Column Selection: Employing a different type of column, such as a UPLC or a core-shell column, can provide better separation efficiency.[7][8]

In-depth Solutions:

If the immediate steps do not resolve the issue, a more thorough approach to sample preparation is necessary. The goal is to remove the interfering matrix components, primarily phospholipids, before LC-MS analysis.

  • Solid Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[9] Various SPE sorbents can be used to effectively remove matrix components while retaining the lipids of interest.[7]

    • Reverse-Phase SPE: Retains non-polar compounds, allowing polar interferences to be washed away.

    • Ion-Exchange SPE: Separates compounds based on their charge.

    • Mixed-Mode SPE: Combines reverse-phase and ion-exchange mechanisms for enhanced selectivity and cleaner extracts.[7]

  • Phospholipid Removal Products: Several commercially available products are specifically designed to deplete phospholipids from biological samples.[10][11]

    • HybridSPE®-Phospholipid: This technology utilizes a zirconia-based sorbent that selectively removes phospholipids through a Lewis acid-base interaction.[10][12]

    • Captiva EMR—Lipid: This product effectively removes phospholipids and can be used with a variety of biological fluids.[13]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. While it can produce clean extracts, analyte recovery, especially for more polar lipids, can be a concern.[7][14]

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS analysis of lipids?

The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][15][16] In lipid analysis of biological samples, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1][3][17]

Q2: How can I determine if my lipid analysis is being affected by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after the extraction process.[1][18] The percentage difference in the signal provides a measure of the matrix effect.

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][4] A constant flow of the analyte is infused into the mass spectrometer post-column, and a blank matrix extract is injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that retention time.

Q3: What are the best practices for sample preparation to minimize matrix effects in lipidomics?

A robust sample preparation protocol is crucial for mitigating matrix effects. Here are some effective strategies:

  • Protein Precipitation (PPT): While a simple and common first step, PPT alone is often insufficient and can result in significant matrix effects from remaining components like phospholipids.[7]

  • Liquid-Liquid Extraction (LLE): Can provide clean extracts, but optimization is needed to ensure good recovery of all lipids of interest.[7][14]

  • Solid Phase Extraction (SPE): Highly effective for removing interfering substances. Mixed-mode SPE sorbents often yield the cleanest extracts.[7]

  • Phospholipid Depletion: Using specialized products like HybridSPE® or Captiva EMR—Lipid can selectively remove phospholipids, a major source of interference.[3][10][13] Combining different sample preparation techniques, such as PPT followed by SPE, can also lead to superior sample cleanup.[7]

Q4: How do internal standards help in overcoming matrix effects?

Internal standards are essential for accurate and reliable quantification in lipidomics.[19] They are compounds added to a sample at a known concentration before analysis.[19]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard.[20] They are chemically identical to the analytes of interest but have a different mass due to isotopic labeling (e.g., with ¹³C or ²H). They co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[9]

  • Odd-Chain Internal Standards: These are lipids with an odd number of carbons in their fatty acid chains, which are not naturally abundant in most biological samples. They can be used as an alternative when SIL standards are not available.[19]

By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and analysis can be normalized.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueEffectiveness in Reducing Matrix EffectsAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowGoodHigh
Liquid-Liquid Extraction (LLE) HighVariable (can be low for polar analytes)[7]Medium
Solid Phase Extraction (SPE) - Reversed Phase Medium to HighGoodMedium
Solid Phase Extraction (SPE) - Mixed Mode Very High[7]GoodMedium
Phospholipid Removal Plates (e.g., HybridSPE) Very High[3][10]ExcellentHigh

Experimental Protocols

Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for a lipid analyte in a given matrix.

Materials:

  • Analyte stock solution of known concentration

  • Blank matrix (e.g., plasma, serum from a source known to be free of the analyte)

  • All solvents and reagents used in the extraction procedure

  • LC-MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analyte stock solution into the final reconstitution solvent to achieve the desired final concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)

Objective: To remove interfering matrix components from a lipid extract.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode)[1]

  • Sample lysate or extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute lipids)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.

Note: This is a generalized protocol. The specific sorbent and solvents should be optimized for your lipids of interest.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Low and Inconsistent Signal Intensity check_matrix_effect Suspect Matrix Effect? start->check_matrix_effect immediate_steps Immediate Steps: 1. Dilute Sample 2. Optimize Chromatography check_matrix_effect->immediate_steps Yes evaluate_me Assess Matrix Effect (Post-Extraction Spike) immediate_steps->evaluate_me in_depth_cleanup In-depth Sample Cleanup: - SPE (Mixed-Mode) - Phospholipid Removal - LLE evaluate_me->in_depth_cleanup Matrix Effect Confirmed use_is Implement Appropriate Internal Standard (e.g., Stable Isotope-Labeled) in_depth_cleanup->use_is reanalyze Re-analyze Samples use_is->reanalyze resolved Issue Resolved reanalyze->resolved

Caption: Troubleshooting workflow for addressing suspected matrix effects.

SPE_Workflow General Solid Phase Extraction (SPE) Workflow start Start condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences load->wash elute 5. Elute Lipids wash->elute dry_reconstitute 6. Dry and Reconstitute elute->dry_reconstitute end Ready for LC-MS dry_reconstitute->end

Caption: A typical experimental workflow for solid phase extraction.

References

Technical Support Center: 21-Hydroxyhenicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 21-hydroxyhenicosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound?

For short-term storage (up to 2 weeks), it is recommended to store this compound as a solid in a tightly sealed vial at 2-8°C, protected from light. If it is in solution, use an inert solvent like anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), purge with an inert gas (argon or nitrogen), and store at -20°C.

Q2: What are the optimal long-term storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C or below, under an inert atmosphere (argon or nitrogen) to minimize oxidation. It is crucial to prevent repeated freeze-thaw cycles.

Q3: Which solvents are recommended for dissolving this compound for storage?

High-purity anhydrous solvents such as ethanol, methanol, or DMSO are suitable for dissolving this compound. It is critical to use solvents with low water content to prevent hydrolysis. For storage in solution, always purge the vial with an inert gas before sealing.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is oxidation. The terminal hydroxyl group and the carboxylic acid group are susceptible to oxidative stress. Factors that can accelerate degradation include exposure to oxygen, light, high temperatures, and the presence of metal ions.

Q5: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect the parent compound and any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Sample degradation due to oxidation or hydrolysis.Prepare fresh samples and re-analyze. Ensure proper storage conditions (inert atmosphere, low temperature). Check the purity of the solvent.
Loss of compound potency or activity Degradation of the parent compound.Perform a stability study to determine the degradation rate under your experimental conditions. Re-qualify the material using a fresh standard.
Phase separation or precipitation in solution Poor solubility or solvent evaporation.Ensure the solvent is appropriate for the concentration used. Store solutions in tightly sealed vials to prevent solvent evaporation.
Discoloration of the solid compound Oxidation or contamination.Discard the sample if discoloration is observed. Review handling and storage procedures to prevent future occurrences.

Stability Data

The following tables provide hypothetical stability data for this compound under various storage conditions. This data is intended for illustrative purposes to guide experimental design.

Table 1: Stability of Solid this compound

Storage ConditionDurationPurity (%)
2-8°C, under air1 month98.5
2-8°C, under Argon1 month99.5
-20°C, under air6 months97.0
-20°C, under Argon6 months99.2
-80°C, under Argon12 months99.8

Table 2: Stability of this compound in Solution (1 mg/mL in Ethanol)

Storage ConditionDurationPurity (%)
2-8°C, under air1 week95.0
2-8°C, under Argon1 week98.0
-20°C, under air1 month94.5
-20°C, under Argon1 month98.8
-80°C, under Argon6 months99.5

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • HPLC or LC-MS system with a C18 column

2. Procedure:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.

  • Oxidation: Dissolve 1 mg of this compound in 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mg of solid this compound in a vial and heat at 105°C for 24 hours.

  • Photostability: Expose a solution of this compound (1 mg/mL in methanol) to a calibrated light source (ICH Q1B guidelines) for a specified duration.

  • Control Sample: Prepare a solution of this compound (1 mg/mL in methanol) and store at -20°C.

3. Analysis:

  • Analyze all samples by a validated stability-indicating LC-MS method.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Detection: Mass Spectrometry (ESI negative mode)

  • Quantify the parent peak and any degradation products. Calculate the percentage of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound solutions and solid samples acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (105°C, solid) prep->thermal Expose to photo Photostability (ICH Q1B) prep->photo Expose to analysis LC-MS Analysis acid->analysis Analyze base->analysis Analyze oxidation->analysis Analyze thermal->analysis Analyze photo->analysis Analyze data Data Interpretation (Purity, Degradants) analysis->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway Potential Oxidative Degradation Pathway parent This compound aldehyde 21-Oxohenicosanoic Acid parent->aldehyde Oxidation of -OH group dicarboxylic Heneicosanedioic Acid aldehyde->dicarboxylic Further Oxidation

Caption: A potential oxidative degradation pathway for this compound.

Technical Support Center: Method Validation for Quantitative Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method validation process for the quantitative analysis of organic acids.

Frequently Asked Questions (FAQs)

Q1: What are the core parameters for validating a quantitative analytical method for organic acids?

A1: According to ICH guidelines, the core parameters for validating a quantitative analytical method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2] These parameters ensure the method is reliable, reproducible, and suitable for its intended purpose.[1][3]

Q2: What is the difference between specificity and selectivity in the context of organic acid analysis?

A2: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][4] Selectivity is a broader term that refers to the method's ability to differentiate and quantify multiple analytes within a sample.[4][5] For a method to be considered specific, it must be able to produce a response for a single analyte only.[6]

Q3: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A3: The Limit of Detection (LOD) is the lowest concentration of an analyte that the method can reliably detect, but not necessarily quantify with acceptable accuracy and precision.[7] The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[7][8] Common methods for determining LOD and LOQ include:

  • Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[7][8]

  • Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of blank measurements and the slope of the calibration curve.[7]

Q4: What are the acceptance criteria for linearity?

A4: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9] The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[10] A common acceptance criterion for linearity is a coefficient of determination (R²) of ≥ 0.99.[11]

Q5: What is robustness testing and why is it important?

A5: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of the method's reliability during normal usage.[1] Examples of parameters to vary include mobile phase pH, column temperature, and flow rate in HPLC methods.[12] This testing is crucial to ensure the method is reliable under routine operating conditions where minor variations can occur.[1]

Troubleshooting Guides

HPLC and LC-MS Issues
Issue Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks Detector lamp is off.Ensure the detector lamp is turned on.
Mobile phase flow is interrupted or obstructed.Check the mobile phase reservoirs to ensure they are not empty. Verify that there are no leaks in the system.
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure all components are miscible.[13]
Column overloading.Decrease the injection volume.[13]
Peak Tailing Secondary interactions with residual silanols on the column.Reduce the mobile phase pH to minimize interactions with silanols.[14]
Column contamination.Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[13][14]
Column void.A void in the column can cause peak tailing. Backflushing the column may help, but replacement is often necessary.[14]
Fluctuating Retention Times Poor temperature control.Use a column oven to maintain a consistent temperature.[13]
Inconsistent mobile phase composition.If using a gradient mixer, ensure it is functioning correctly. Consider hand-mixing the mobile phase to rule out mixer issues.[13][15]
Air bubbles in the system.Degas the mobile phase and purge the pump to remove any trapped air.[13]
High Backpressure Plugged column frit or guard column.Back-flush the column. If the pressure remains high, replace the frit or the guard column.[14]
Column contamination.Wash the column with a series of strong solvents.[14]
Obstruction in the system tubing or injector.Disconnect the column and check the pressure of the system without it to isolate the source of the blockage.
GC-MS Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the injection port liner or column.Use a deactivated liner and ensure the column is properly conditioned. Consider using a stable isotope internal standard to monitor for analyte degradation.[16]
Inefficient derivatization.Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Include a derivatized standard to assess the completion of the reaction.
Low Sensitivity Leaks in the system.Check for leaks at the injection port, column fittings, and mass spectrometer interface.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Inefficient extraction.Optimize the extraction procedure to ensure efficient recovery of organic acids from the sample matrix. Use of an appropriate internal standard is recommended.[16]
Variable Results Inconsistent sample derivatization.Ensure consistent and complete derivatization for all samples and standards.
Sample instability.Analyze samples as soon as possible after preparation. If storage is necessary, freeze samples at -70°C to minimize degradation.[16]
Non-linear detector response.Calibrate the detector over the expected concentration range of the samples. Some compounds, like orotic acid, may exhibit non-linear responses.[16]

Quantitative Data Summary

Table 1: Typical Acceptance Criteria for Method Validation Parameters
Parameter Acceptance Criteria Reference
Linearity (Coefficient of Determination, R²) ≥ 0.99[11]
Accuracy (% Recovery) Typically 80-120% (may vary based on concentration)[17]
Precision (% RSD) Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 15%[2]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1[8]
Table 2: Example LOD and LOQ for Organic Acids
Organic Acid Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
Acetic Acid1 µmol/L5 µmol/L[11]
Propionic Acid7.5 µmol/L25 µmol/L[11]
Butyric Acid7.5 µmol/L25 µmol/L[11]
Methylsuccinic Acid0.50 µM-[17]

Experimental Protocols

Specificity

Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of potential interfering substances.

Methodology:

  • Analyze a blank sample matrix to assess for any interfering peaks at the retention time of the organic acid analytes.

  • Spike the blank matrix with known concentrations of potentially interfering substances (e.g., related organic acids, degradation products, formulation excipients).

  • Analyze the spiked samples to determine if the presence of these substances affects the quantification of the target organic acids.

  • If analyzing a complex mixture, ensure that the chromatographic method provides sufficient resolution between all analytes of interest.[5]

Linearity and Range

Objective: To establish the relationship between the analyte concentration and the method's response over a defined range.[2]

Methodology:

  • Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.

  • Analyze each calibration standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

  • The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Methodology:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC sample.

  • Calculate the percent recovery for each sample by comparing the measured concentration to the nominal concentration.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Methodology:

  • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of QC samples at three concentrations (low, medium, high) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on at least two different days, with different analysts, and/or on different instruments.

  • Calculate the relative standard deviation (%RSD) for the measurements at each concentration level.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Methodology (Signal-to-Noise Approach):

  • Prepare a series of diluted solutions of the analyte.

  • Analyze these solutions and a blank sample.

  • Determine the concentration at which the analyte signal is consistently three times the noise level (LOD).

  • Determine the concentration at which the analyte signal is consistently ten times the noise level (LOQ).[8]

Robustness

Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.[12]

Methodology:

  • Identify critical method parameters that could potentially vary during routine use (e.g., for HPLC: mobile phase pH, column temperature, flow rate, organic modifier percentage).[12][18]

  • Deliberately vary each parameter within a small, predefined range (e.g., pH ± 0.2 units, temperature ± 5°C).

  • Analyze a standard solution under each of the modified conditions.

  • Assess the impact of these changes on the analytical results (e.g., retention time, peak area, resolution).

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_purpose Define Method's Intended Purpose set_criteria Set Acceptance Criteria define_purpose->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile & Analyze Data robustness->compile_data validation_report Write Validation Report compile_data->validation_report

Caption: A workflow diagram illustrating the key stages of analytical method validation.

HPLC_Troubleshooting start Problem Observed pressure Check System Pressure start->pressure high_pressure High Pressure pressure->high_pressure High low_pressure Low/No Pressure pressure->low_pressure Low/None normal_pressure Normal Pressure pressure->normal_pressure Normal remove_column Remove Column. Pressure still high? high_pressure->remove_column check_leaks Check for Leaks low_pressure->check_leaks check_flow Check Mobile Phase & Flow Rate low_pressure->check_flow peak_shape Assess Peak Shape normal_pressure->peak_shape blockage_system Blockage in System (tubing, injector) remove_column->blockage_system Yes blockage_column Blockage in Column (frit, packing) remove_column->blockage_column No good_shape Good Peak Shape peak_shape->good_shape Good bad_shape Poor Peak Shape (Tailing, Splitting) peak_shape->bad_shape Poor retention Check Retention Time good_shape->retention check_column Check Column (contamination, void) bad_shape->check_column stable_rt Stable RT retention->stable_rt Stable drifting_rt Drifting RT retention->drifting_rt Drifting check_mobile_phase_comp Check Mobile Phase Composition drifting_rt->check_mobile_phase_comp check_temp Check Temperature Control drifting_rt->check_temp

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: GC-MS Analysis of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of hydroxylated fatty acids in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of hydroxylated fatty acids?

A1: Direct analysis of free fatty acids, especially those with hydroxyl groups, is challenging due to their low volatility and the tendency of the polar carboxyl and hydroxyl groups to interact with the stationary phase of the GC column. This interaction can lead to poor peak shape, including tailing, and inaccurate quantification.[1] Derivatization converts these polar functional groups into more volatile and less polar derivatives, making them suitable for GC analysis.[2]

Q2: What are the most common derivatization methods for hydroxylated fatty acids?

A2: The two most common derivatization approaches for hydroxylated fatty acids are:

  • Esterification followed by Silylation: This two-step process first converts the carboxylic acid group to a methyl ester (FAME) using reagents like BF3-methanol or an acid/base-catalyzed reaction.[1][2] Subsequently, the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]

  • Silylation of both functional groups: A single-step approach where a strong silylating agent like BSTFA with TMCS is used to derivatize both the carboxylic acid and the hydroxyl group simultaneously, forming TMS esters and TMS ethers.[1]

Q3: Which GC column is best for separating hydroxylated fatty acid isomers?

A3: The choice of GC column is critical for achieving good resolution of hydroxylated fatty acid isomers. Highly polar "wax" columns or cyanopropyl stationary phases are generally recommended.[3]

  • Highly Polar Columns (e.g., HP-88, SP-2560, Rt-2560): These columns provide excellent separation of positional and geometric isomers of fatty acid methyl esters.[3][4] The Rt-2560 column, for instance, is effective in resolving cis and trans isomers.[4]

  • Mid-Polar Columns (e.g., DB-23): These columns also offer good separation for complex FAME mixtures and can achieve some separation of cis/trans isomers.[3] For highly complex mixtures of isomers, a longer column (e.g., 100m) can provide enhanced resolution.[4]

Q4: What are the typical GC-MS parameters for analyzing derivatized hydroxylated fatty acids?

A4: While the optimal parameters depend on the specific analytes and the GC-MS system, a general starting point would be:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 50-100°C, followed by a ramp of 4-25°C/min to a final temperature of 230-250°C, with a hold time at the end.[3]

  • MS Ionization Mode: Electron Impact (EI) at 70 eV.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of hydroxylated fatty acids.

Problem: Poor Peak Shape (Tailing Peaks)

Q: My chromatogram shows significant peak tailing for my hydroxylated fatty acid derivatives. What could be the cause and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors. The underlying reason is often that a portion of the analyte molecules is retained longer than the main peak.

  • Possible Cause 1: Incomplete Derivatization.

    • Troubleshooting: Free carboxyl or hydroxyl groups are highly active and can interact with the column, causing tailing. Ensure your derivatization reaction has gone to completion. You can try optimizing the reaction time, temperature, or the amount of derivatizing reagent.[1] For silylation, ensure your sample and reagents are anhydrous, as moisture can deactivate the silylating agent.[1]

  • Possible Cause 2: Active Sites in the GC System.

    • Troubleshooting: Active sites in the injector liner, the first few centimeters of the column, or connections can cause polar analytes to tail.

      • Inlet Liner: Use a fresh, deactivated (silanized) inlet liner.

      • Column Contamination: Trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues.

      • Column Degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded, creating active sites. Replacing the column may be necessary.

  • Possible Cause 3: Improper Column Installation.

    • Troubleshooting: A poor column cut can create active sites and turbulence. Ensure the column is cut cleanly and squarely. Also, verify that the column is installed at the correct depth in both the injector and the detector.

Problem: Poor Resolution or Co-eluting Peaks

Q: I am unable to separate the isomers of my hydroxylated fatty acids. What can I do to improve the resolution?

A: Improving the separation of closely eluting isomers often requires optimization of the chromatographic conditions.

  • Possible Cause 1: Suboptimal GC Column.

    • Troubleshooting: The choice of stationary phase is the most critical factor for resolution. For isomeric separation of hydroxylated fatty acids (as FAMEs/TMS ethers), a highly polar column (e.g., a highly substituted cyanopropylsiloxane phase like SP-2560 or HP-88) is generally required.[3][5] If you are using a less polar column, switching to a more polar one will likely improve resolution.

  • Possible Cause 2: Inadequate Column Length.

    • Troubleshooting: Increasing the column length enhances the number of theoretical plates and can improve the separation of closely eluting compounds. Consider using a longer column (e.g., 60m or 100m) if you are currently using a shorter one (e.g., 30m).

  • Possible Cause 3: Unoptimized Oven Temperature Program.

    • Troubleshooting: A slower temperature ramp rate can improve the separation of isomers. Try reducing the ramp rate (e.g., from 10°C/min to 5°C/min or even lower) in the region of the chromatogram where your target analytes elute.

  • Possible Cause 4: High Carrier Gas Flow Rate.

    • Troubleshooting: While a higher flow rate can shorten analysis time, it can also reduce resolution. Ensure your carrier gas flow rate is optimal for your column dimensions.

Problem: Low or No Signal

Q: I am not seeing any peaks for my hydroxylated fatty acids, or the signal is very weak. What should I check?

A: The absence of peaks or a weak signal can be due to issues with sample preparation, injection, or the instrument itself.

  • Possible Cause 1: Derivatization Failure.

    • Troubleshooting: Verify that your derivatization was successful. As mentioned earlier, moisture can be a significant issue for silylation reagents.[1] Also, ensure the reagents have not expired.

  • Possible Cause 2: Sample Degradation.

    • Troubleshooting: Hydroxylated fatty acids can be thermally labile. Check the injector temperature; an excessively high temperature can cause the derivatives to degrade.

  • Possible Cause 3: Leaks in the GC-MS System.

    • Troubleshooting: A leak in the system can lead to a loss of sample and a decrease in sensitivity. Check for leaks at the injector septum, column connections, and other fittings.

  • Possible Cause 4: MS Detector Issues.

    • Troubleshooting: Ensure the mass spectrometer is tuned correctly and that the detector is functioning properly. Check the tune report for any anomalies.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Fatty Acids

Derivatization MethodTarget Functional Group(s)ReagentsTypical ConditionsAdvantagesDisadvantages
Esterification (FAMEs) Carboxylic AcidBF3-Methanol or HCl-Methanol60-100°C for 10-60 minSelective for carboxylic acids, produces clean mass spectra.[1]Does not derivatize hydroxyl groups; requires a second step for hydroxylated fatty acids.
Silylation (TMS derivatives) Carboxylic Acid & HydroxylBSTFA + 1% TMCS or MSTFA60-80°C for 30-60 minDerivatizes both carboxyl and hydroxyl groups in a single step.[1]Reagents are moisture-sensitive; can lead to more complex mass spectra.[1]

Table 2: GC Column Selection Guide for Hydroxylated Fatty Acid Methyl Esters (FAMEs)

Column Stationary PhasePolarityTypical DimensionsApplication Notes
DB-Wax / HP-INNOWax High30m x 0.25mm x 0.25µmGood for general FAME analysis, but may not resolve all cis/trans isomers.[3]
DB-23 Mid-High60m x 0.25mm x 0.15µmProvides excellent separation for complex FAME mixtures and some cis/trans isomer separation.[3]
HP-88 / SP-2560 Very High100m x 0.25mm x 0.20µmPreferred for detailed separation of cis/trans and positional isomers.[3][4]

Experimental Protocols

Protocol 1: Two-Step Derivatization (Esterification followed by Silylation)

This protocol is adapted for the derivatization of hydroxylated fatty acids.

1. Esterification to Fatty Acid Methyl Esters (FAMEs)

  • To a dried lipid extract (containing approximately 1 mg of fatty acids), add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[1]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

2. Silylation of Hydroxyl Groups

  • To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (or another suitable solvent like acetonitrile).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Single-Step Silylation

This protocol derivatizes both the carboxylic acid and hydroxyl groups simultaneously.

  • To a dried lipid extract (containing approximately 1 mg of fatty acids), add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine or acetonitrile.[1]

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Experimental_Workflow Experimental Workflow for GC-MS Analysis of Hydroxylated Fatty Acids cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Options cluster_analysis GC-MS Analysis Lipid_Extraction Lipid Extraction Drying Drying of Extract Lipid_Extraction->Drying Derivatization Derivatization Drying->Derivatization Esterification Esterification (e.g., BF3-Methanol) Derivatization->Esterification Silylation_Both Silylation of -COOH & -OH (e.g., BSTFA) Derivatization->Silylation_Both Silylation_OH Silylation of -OH (e.g., BSTFA) Esterification->Silylation_OH GC_MS GC-MS Injection Silylation_OH->GC_MS Silylation_Both->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for hydroxylated fatty acid analysis.

Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing in GC-MS Start Peak Tailing Observed Check_Derivatization Check Derivatization Protocol Start->Check_Derivatization Check_GC_System Check GC System for Active Sites Start->Check_GC_System Check_Column_Installation Check Column Installation Start->Check_Column_Installation Optimize_Reaction Optimize Reaction (Time, Temp, Reagent) Check_Derivatization->Optimize_Reaction Use_Fresh_Reagents Use Fresh, Anhydrous Reagents Check_Derivatization->Use_Fresh_Reagents Replace_Liner Replace Inlet Liner Check_GC_System->Replace_Liner Trim_Column Trim Front of Column Check_GC_System->Trim_Column Replace_Column Consider Replacing Column Check_GC_System->Replace_Column Recut_Column Re-cut Column Check_Column_Installation->Recut_Column Reinstall_Column Re-install Column Correctly Check_Column_Installation->Reinstall_Column Resolution_Improved Resolution Improved Optimize_Reaction->Resolution_Improved Use_Fresh_Reagents->Resolution_Improved Replace_Liner->Resolution_Improved Trim_Column->Resolution_Improved Replace_Column->Resolution_Improved Recut_Column->Resolution_Improved Reinstall_Column->Resolution_Improved

References

dealing with coeluting compounds in lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a specific focus on dealing with coeluting compounds.

Troubleshooting Guides

Issue: Poor Chromatographic Resolution and Peak Co-elution

Symptoms:

  • Broad or tailing peaks in your chromatogram.[1]

  • Shoulders on peaks or merged peaks, indicating the presence of multiple compounds.[2][3]

  • Inconsistent retention times for the same analyte across different runs.[1]

  • Difficulty in accurately identifying and quantifying lipid species due to overlapping mass spectra.[4]

Possible Causes and Solutions:

CauseSolution
Suboptimal LC Gradient Optimize the gradient elution program. A longer, shallower gradient can improve the separation of complex lipid mixtures.[5][6][7] Consider using a non-linear gradient to better resolve specific lipid classes.
Inappropriate Column Chemistry The choice of stationary phase is critical. For broad lipid profiling, reversed-phase (RP) chromatography with C18 or C8 columns is common.[8] For separating lipids based on their polar head groups, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9]
Incorrect Mobile Phase Composition The composition of the mobile phase, including solvents and additives, significantly impacts selectivity.[2] Experiment with different solvent combinations (e.g., acetonitrile, methanol, isopropanol, water) and additives (e.g., ammonium (B1175870) formate (B1220265), ammonium acetate, formic acid) to enhance separation.[6][10]
Column Overloading Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or dilute the sample.
Column Degradation Over time, column performance can decline. Regularly check column performance with a standard mixture and replace it if necessary.[1]

Experimental Protocol: Optimizing an LC Gradient for Lipid Separation

  • Initial Scouting Gradient:

    • Start with a generic linear gradient, for example, from 60% Mobile Phase B to 100% Mobile Phase B over 20 minutes.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Analyze the Chromatogram:

    • Identify regions where peaks are poorly resolved or co-eluting.

  • Modify the Gradient:

    • To improve the separation of early eluting (more polar) lipids, decrease the initial percentage of Mobile Phase B and/or use a shallower gradient at the beginning of the run.

    • To improve the separation of late-eluting (less polar) lipids, extend the gradient duration at higher percentages of Mobile Phase B.

    • Introduce isocratic holds at certain points in the gradient to allow for the separation of closely eluting isomers.

  • Iterate and Evaluate:

    • Run the modified gradient and compare the chromatogram to the previous run.

    • Continue to refine the gradient until satisfactory separation is achieved. Consider using software tools for automated gradient optimization.[5][11]

Issue: Co-elution of Isobaric and Isomeric Lipids

Symptom:

  • A single chromatographic peak yields a mass spectrum with fragment ions corresponding to multiple lipid species of the same mass-to-charge ratio (m/z).[4][7]

Possible Causes and Solutions:

CauseSolution
Identical Retention Behavior Isobaric (same nominal mass) and isomeric (same elemental composition) lipids often have very similar physicochemical properties, leading to co-elution in conventional LC systems.[7]
Solution 1: Enhance Chromatographic Selectivity As described in the previous section, meticulously optimize the LC method. Sometimes, switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) can provide the necessary selectivity to separate isomers.[2]
Solution 2: Employ Ion Mobility-Mass Spectrometry (IM-MS) IM-MS adds a dimension of separation based on the ion's size, shape, and charge in the gas phase.[12][13][14] This technique can often resolve co-eluting isomers that are indistinguishable by LC-MS alone.[4][15][16]
Solution 3: Utilize Tandem Mass Spectrometry (MS/MS) Careful analysis of MS/MS fragmentation patterns can help to differentiate between co-eluting isomers by identifying unique fragment ions for each species.[4][13]

Workflow for Resolving Co-eluting Isobars/Isomers

Caption: A logical workflow for addressing co-eluting isobaric and isomeric lipids.

Frequently Asked Questions (FAQs)

Q1: How can I minimize co-elution during sample preparation?

A1: While chromatographic and mass spectrometric techniques are the primary means of resolving co-eluting compounds, proper sample preparation can reduce the complexity of the sample matrix, thereby minimizing the chances of co-elution.

  • Solid-Phase Extraction (SPE): SPE can be used to fractionate the total lipid extract into different lipid classes before LC-MS analysis.[9][17] This reduces the number of compounds introduced into the column at once.

  • Liquid-Liquid Extraction (LLE): Different LLE methods, such as the Folch or Bligh-Dyer methods, can selectively extract certain lipid classes.[17] For example, a three-phase extraction can separate polar and neutral lipids into different phases.[17]

Experimental Protocol: Solid-Phase Extraction for Lipid Fractionation

  • Column Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).

  • Sample Loading: Load the total lipid extract (dissolved in a non-polar solvent) onto the cartridge.

  • Elution of Neutral Lipids: Elute neutral lipids (e.g., triacylglycerols, cholesterol esters) with a non-polar solvent like hexane (B92381) or chloroform.

  • Elution of Free Fatty Acids: Elute free fatty acids with a slightly more polar solvent mixture (e.g., diethyl ether/acetic acid).

  • Elution of Polar Lipids: Elute polar lipids (e.g., phospholipids, sphingolipids) with a polar solvent such as methanol.

  • Analysis: Analyze each fraction separately by LC-MS.

Q2: What are some data analysis strategies for dealing with co-eluting peaks?

A2: Several data analysis tools and strategies can help to deconvolve and identify co-eluting compounds.

  • Peak Deconvolution Software: Software packages like MS-DIAL, LipidMatch, and LipiDex have algorithms designed to identify and deconvolve co-eluting peaks based on subtle differences in their mass spectra and chromatographic profiles.[18][19][20] Some software can even perform in-silico fragmentation to aid in identification.[20]

  • Extracted Ion Chromatogram (EIC) Analysis: Manually inspecting EICs of specific fragment ions can help to distinguish between co-eluting isomers that produce unique fragments.

  • Intelligent Peak Deconvolution Analysis (i-PDeA): This technology utilizes the spectral differences between co-eluting compounds to mathematically resolve them.[21]

Q3: Can changing the mass spectrometer's ionization source help with co-elution?

A3: While the ionization source itself doesn't directly resolve co-eluting compounds in the chromatographic sense, the choice of ionization technique can influence which lipids are detected and their relative intensities. This can indirectly help in identifying co-eluting species. For instance, using both positive and negative ionization modes can provide complementary information, as some lipid classes ionize more efficiently in one mode than the other.[22]

Q4: What is the role of internal standards in samples with potential co-elution?

A4: Internal standards are crucial for accurate quantification, especially in the presence of co-elution, which can cause ion suppression.[22] It is important to use an internal standard that is chemically similar to the analyte of interest and elutes at a similar retention time to experience similar matrix effects.[8] For each lipid class, it is recommended to use at least one isotopically labeled internal standard.[9]

Troubleshooting Logic for Co-elution

Troubleshooting Co-elution problem Poor Peak Resolution/ Co-elution check_chromatography Review Chromatography problem->check_chromatography check_sample_prep Assess Sample Prep problem->check_sample_prep check_ms Evaluate MS Method problem->check_ms check_data_analysis Inspect Data Analysis problem->check_data_analysis gradient Optimize Gradient check_chromatography->gradient column Change Column check_chromatography->column mobile_phase Modify Mobile Phase check_chromatography->mobile_phase fractionate Fractionate Sample (SPE) check_sample_prep->fractionate extraction Alter Extraction Method check_sample_prep->extraction ion_mobility Use Ion Mobility check_ms->ion_mobility msms Refine MS/MS check_ms->msms deconvolution Use Deconvolution Software check_data_analysis->deconvolution manual_inspection Manual EIC Inspection check_data_analysis->manual_inspection

Caption: A systematic approach to troubleshooting co-elution in lipidomics.

References

Validation & Comparative

A Head-to-Head Battle: GC-MS vs. ESI-MS for Precise VLCFA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of analytical technique is paramount. When it comes to the quantification of very long-chain fatty acids (VLCFAs), both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), stand out as powerful tools. This guide provides a comprehensive comparative analysis of these two techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.

Elevated levels of VLCFAs are a key biomarker for several peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD)[1][2]. Accurate and reliable quantification of these molecules is therefore crucial for diagnostics and for monitoring therapeutic interventions. While both GC-MS and ESI-MS are established methods for this purpose, they differ significantly in their workflow, performance characteristics, and overall suitability for specific applications.

Quantitative Performance: A Side-by-Side Comparison

The choice between GC-MS and ESI-MS for VLCFA quantification often hinges on the required sensitivity, throughput, and the specific VLCFAs of interest. The following table summarizes key quantitative performance metrics compiled from various studies. It is important to note that a direct head-to-head comparison in a single study is not always available, and performance can vary based on the specific instrumentation, sample matrix, and protocol used.

Performance MetricGC-MSESI-MS (LC-MS/MS)Key Considerations
Limit of Detection (LOD) Typically in the low ng/mL range.[3]Can achieve sub-ng/mL to pg/mL levels, especially with derivatization.[4]ESI-MS, particularly with derivatization strategies, generally offers higher sensitivity.
Limit of Quantification (LOQ) In the ng/mL range.Can reach low ng/mL to pg/mL levels.Similar to LOD, ESI-MS often provides lower LOQs.
**Linearity (R²) **Generally >0.99 over a defined concentration range.[5]Typically >0.99, with a wide linear dynamic range.[6]Both techniques demonstrate excellent linearity.
Precision (%RSD) Intraday and interday precision are typically <15%.Can achieve <10% for both intraday and interday precision.ESI-MS may offer slightly better precision.
Accuracy (Recovery %) Typically in the range of 85-115%.Generally in the range of 90-110%.Both methods demonstrate good accuracy with the use of appropriate internal standards.
Sample Throughput Lower, due to lengthy derivatization and chromatographic run times.[7]Higher, with faster sample preparation and shorter analysis times.[2]ESI-MS is generally more suited for high-throughput applications.

The Methodologies: A Detailed Look into Experimental Protocols

The sample preparation and analytical procedures for GC-MS and ESI-MS differ significantly, which can impact workflow efficiency and the types of VLCFAs that can be analyzed.

GC-MS: The Classic Approach with a Derivatization Hurdle

GC-MS analysis of VLCFAs necessitates a chemical derivatization step to convert the non-volatile fatty acids into volatile esters, typically fatty acid methyl esters (FAMEs). This process, while well-established, adds to the sample preparation time and complexity.

Detailed Experimental Protocol for GC-MS:

  • Sample Collection and Internal Standard Spiking: Begin with a plasma or serum sample (typically 100-200 µL). Add a known amount of an odd-chain fatty acid internal standard (e.g., heptadecanoic acid, C17:0) for normalization.

  • Hydrolysis: To release VLCFAs from complex lipids, perform an acid or alkaline hydrolysis. A common method involves heating the sample with a methanolic acid solution (e.g., 2.5% HCl in methanol) at 90°C for 1 hour.

  • Extraction: After cooling, extract the FAMEs using an organic solvent like hexane (B92381). Vortex the mixture and centrifuge to separate the phases.

  • Derivatization: The hydrolysis step often simultaneously performs methylation. Alternatively, after extraction of free fatty acids, derivatization can be carried out using reagents like diazomethane (B1218177) or by heating with BF3-methanol.

  • Sample Clean-up and Concentration: The hexane layer containing the FAMEs is carefully transferred to a new tube and evaporated to a smaller volume under a stream of nitrogen. The sample is then reconstituted in a suitable solvent for injection.

  • GC-MS Analysis:

    • Gas Chromatograph: An Agilent GC or equivalent is commonly used.

    • Column: A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating FAMEs.

    • Injection: 1 µL of the sample is injected in splitless mode with an inlet temperature of around 280°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 300°C) to elute the VLCFAs, and holds for a period to ensure all analytes are eluted.

    • Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

    • Ionization: Electron Ionization (EI) at 70 eV is the standard.

    • Detection: The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target VLCFA FAMEs.

ESI-MS: A More Direct and Rapid Alternative

ESI-MS, particularly when coupled with liquid chromatography (LC-MS/MS), offers a more direct and often faster approach to VLCFA quantification. While derivatization can be employed to enhance sensitivity, it is not always a requirement.

Detailed Experimental Protocol for ESI-MS (LC-MS/MS):

  • Sample Collection and Internal Standard Spiking: Start with a small volume of plasma or serum (e.g., 50 µL). Add a mixture of deuterated VLCFA internal standards (e.g., C22:0-d4, C24:0-d4, C26:0-d4) for accurate quantification.

  • Hydrolysis: Similar to the GC-MS protocol, an acid hydrolysis step is performed to release the VLCFAs from their esterified forms. This can be achieved by heating the sample with an acidic solution (e.g., 4:1 acetonitrile (B52724)/hydrochloric acid) at 90°C for 1-2 hours.[8]

  • Extraction: After hydrolysis and cooling, the VLCFAs are extracted using a liquid-liquid extraction with a solvent like hexane. The mixture is vortexed and centrifuged, and the organic layer is collected.

  • Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol (B129727)/chloroform).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

    • Column: A reverse-phase column, such as a C18 column, is typically employed to separate the VLCFAs based on their hydrophobicity.

    • Mobile Phase: A gradient of two solvents is commonly used, for example, water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis.

    • Ionization: Electrospray ionization (ESI) is used in either positive or negative ion mode. Negative ion mode is often preferred for underivatized fatty acids.

    • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each VLCFA and its corresponding internal standard.

Visualizing the Workflow and Comparison

To better illustrate the methodologies and their key differences, the following diagrams were generated using the DOT language.

Figure 1: Experimental Workflows for VLCFA Quantification cluster_gcms GC-MS Workflow cluster_esims ESI-MS (LC-MS/MS) Workflow gcms_start Sample + Internal Standard gcms_hydrolysis Hydrolysis & Derivatization (e.g., Methylation) gcms_start->gcms_hydrolysis gcms_extraction Liquid-Liquid Extraction (e.g., Hexane) gcms_hydrolysis->gcms_extraction gcms_concentration Evaporation & Reconstitution gcms_extraction->gcms_concentration gcms_analysis GC-MS Analysis (SIM) gcms_concentration->gcms_analysis gcms_end Data Analysis gcms_analysis->gcms_end esims_start Sample + Deuterated Internal Standards esims_hydrolysis Hydrolysis esims_start->esims_hydrolysis esims_extraction Liquid-Liquid Extraction esims_hydrolysis->esims_extraction esims_concentration Evaporation & Reconstitution esims_extraction->esims_concentration esims_analysis LC-MS/MS Analysis (MRM) esims_concentration->esims_analysis esims_end Data Analysis esims_analysis->esims_end

Figure 1: Experimental Workflows for VLCFA Quantification

Figure 2: Comparative Analysis of GC-MS and ESI-MS for VLCFA Quantification central_node VLCFA Quantification gcms_node GC-MS central_node->gcms_node esims_node ESI-MS (LC-MS/MS) central_node->esims_node gcms_pros Pros: - Well-established method - Robust and reliable - Good for structural isomers gcms_node->gcms_pros Advantages gcms_cons Cons: - Requires derivatization - Longer analysis time - Lower throughput - Potential for analyte degradation during derivatization gcms_node->gcms_cons Disadvantages esims_pros Pros: - High sensitivity and specificity - High throughput - No derivatization required (optional for higher sensitivity) - Suitable for complex mixtures esims_node->esims_pros Advantages esims_cons Cons: - Potential for matrix effects and ion suppression - May require more complex instrumentation - Isomer separation can be challenging without appropriate chromatography esims_node->esims_cons Disadvantages

Figure 2: Comparative Analysis of GC-MS and ESI-MS for VLCFA Quantification

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and ESI-MS (LC-MS/MS) are powerful and reliable techniques for the quantification of VLCFAs. The choice between them should be guided by the specific requirements of the study.

  • GC-MS remains a robust and well-established method, particularly valuable in settings where high throughput is not the primary concern and for the analysis of specific, targeted VLCFAs. Its extensive libraries of electron ionization spectra can also aid in the identification of unknown compounds.

  • ESI-MS (LC-MS/MS) is the preferred method for high-throughput applications, offering superior sensitivity and speed.[2] Its ability to analyze VLCFAs without derivatization simplifies the workflow and reduces the potential for analytical variability. For researchers working with complex biological samples and requiring the quantification of a broad range of lipids, LC-MS/MS provides a significant advantage.

Ultimately, the decision will depend on a careful consideration of the analytical goals, available instrumentation, and the desired balance between throughput, sensitivity, and the complexity of the workflow.

References

A Comparative Guide to Very Long-Chain Fatty Acids as Disease Biomarkers for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of very long-chain fatty acids (VLCFAs) and other emerging molecules as biomarkers for the diagnosis and monitoring of peroxisomal disorders, with a primary focus on X-linked adrenoleukodystrophy (X-ALD). While the initial interest was in 21-hydroxyhenicosanoic acid, a thorough review of current scientific literature reveals a lack of established association with any specific disease, preventing its inclusion as a validated biomarker at this time. This guide, therefore, concentrates on well-documented biomarkers, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in research and clinical development.

Introduction to VLCFAs and X-Linked Adrenoleukodystrophy

Very long-chain fatty acids are fatty acids with 22 or more carbon atoms. Their metabolism, specifically beta-oxidation, primarily occurs in peroxisomes. Genetic defects in this metabolic pathway can lead to the accumulation of VLCFAs in tissues and body fluids, causing severe and progressive disorders.[1]

X-linked adrenoleukodystrophy is the most common peroxisomal disorder, resulting from mutations in the ABCD1 gene.[2][3] This gene encodes a peroxisomal membrane protein responsible for transporting VLCFAs into the peroxisome for degradation.[1] The resulting accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), is the central biochemical abnormality in X-ALD.[1][4] The clinical presentation of X-ALD is highly variable, ranging from adrenal insufficiency to a devastating cerebral demyelination.[2] This variability underscores the critical need for reliable biomarkers for early diagnosis, monitoring of disease progression, and assessment of therapeutic interventions.

Performance of Key Biomarkers in X-Linked Adrenoleukodystrophy

The diagnosis and management of X-ALD rely on a panel of biochemical and molecular markers. The performance of these biomarkers varies depending on the application, such as initial diagnosis, newborn screening, or monitoring disease progression.

Biomarker CategoryBiomarkerApplicationSensitivitySpecificityKey AdvantagesKey Limitations
VLCFA Panel C26:0, C24:0/C22:0 ratio, C26:0/C22:0 ratioDiagnosis in males>99.9%[5]HighGold standard for diagnosis in males; reflects the core biochemical defect.[1][5]15-20% of female carriers have normal levels; not ideal for predicting phenotype.[5][6]
Lysophospholipids C26:0-lysophosphatidylcholine (C26:0-lysoPC)Newborn screening, Diagnosis in males and females~100% in males, >99% in females[5]HighSuperior to plasma VLCFA for identifying female carriers; suitable for high-throughput newborn screening from dried blood spots.[2][5][7]Does not correlate with disease severity or predict the clinical course.[2]
Acylcarnitines C26:0-carnitineEmerging diagnostic biomarkerElevated in X-ALD patients[8][9]Under investigationCan potentially be integrated into existing newborn screening panels for acylcarnitines.[7]Lower sensitivity compared to C26:0-lysoPC in some studies.[7]
Neuronal Injury Marker Neurofilament light chain (NfL)Monitoring neurodegeneration and inflammatory activityHigh for detecting cerebral ALD[10][11]High for distinguishing cerebral from non-cerebral forms[12][13]Reflects active neurodegeneration; levels correlate with the severity of brain lesions and normalize after successful treatment.[12][13]Not specific to X-ALD; elevated in other neurodegenerative conditions.
Inflammatory Markers Various cytokines and chemokines (e.g., IL-15, IL-12p40)Research; potential for predicting onset of cerebral ALDUnder investigationUnder investigationMay provide insights into the inflammatory cascade of cerebral ALD.[10]Require further validation; not yet established for routine clinical use.[10]

Diagnostic Cutoff Values for VLCFA Ratios in Plasma

A study by Weinhofer et al. (2020) established optimized diagnostic cutoff values for VLCFA ratios in serum to differentiate between X-ALD and non-X-ALD individuals with high sensitivity and specificity.

ParameterOptimized Cutoff ValueSensitivitySpecificityPositive Predictive Value (PPV)
C24:0/C22:0 Ratio < 1.097%94.1%83.8%
C26:0/C22:0 Ratio < 0.0290.9%95.0%80.6%

Data from Weinhofer G, et al. J Clin Med. 2020.[14]

Experimental Protocols

Quantification of Very-Long-Chain Fatty Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the diagnostic confirmation of X-ALD in males.[15]

Principle: This protocol involves the hydrolysis of fatty acids from complex lipids in plasma, followed by extraction and derivatization to form fatty acid methyl esters (FAMEs). The FAMEs are then separated, identified, and quantified using GC-MS.[16]

Methodology:

  • Sample Preparation: A small volume of plasma (e.g., 10-100 µL) is used.[17] A deuterated internal standard (e.g., C23:0) is added to the plasma sample to allow for accurate quantification.

  • Hydrolysis: The sample is subjected to acid and/or alkaline hydrolysis to release the fatty acids from their esterified forms (e.g., in phospholipids (B1166683) and cholesterol esters). This is typically achieved by heating the sample with methanolic HCl or sodium hydroxide.

  • Extraction: The released fatty acids are extracted from the aqueous mixture using an organic solvent, such as hexane. The organic layer containing the fatty acids is then separated.

  • Derivatization: The extracted fatty acids are converted to their more volatile methyl ester derivatives (FAMEs). This is commonly done by heating with a methylating agent like boron trifluoride-methanol.

  • GC-MS Analysis: The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments, allowing for the identification and quantification of each fatty acid, including C22:0, C24:0, and C26:0.

  • Data Analysis: The concentrations of the individual fatty acids are determined by comparing their peak areas to that of the internal standard. The diagnostic ratios (C24:0/C22:0 and C26:0/C22:0) are then calculated.

Analysis of C26:0-lysophosphatidylcholine (C26:0-lysoPC) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the cornerstone of newborn screening programs for X-ALD.[18]

Principle: C26:0-lysoPC is extracted from a dried blood spot and analyzed by flow injection analysis or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Quantification is achieved using a stable isotope-labeled internal standard.[19]

Methodology:

  • Sample Collection: A few drops of blood from a heel prick are collected on a filter paper card (Guthrie card) and allowed to dry, forming a dried blood spot (DBS).

  • Extraction: A small punch from the DBS is placed in a microtiter plate. An extraction solution containing a stable isotope-labeled internal standard (e.g., d4-C26:0-lysoPC) in a solvent like methanol (B129727) is added to each well. The plate is then agitated to extract the lysoPCs.

  • Analysis (Two-Tier Approach):

    • Tier 1 (Flow Injection Analysis - Tandem Mass Spectrometry - FIA-MS/MS): The extract is directly injected into the mass spectrometer. This allows for rapid, high-throughput analysis to identify samples with elevated C26:0-lysoPC levels.[18]

    • Tier 2 (Liquid Chromatography - Tandem Mass Spectrometry - LC-MS/MS): Samples that screen positive in the first tier undergo a more specific analysis. The extract is first passed through a liquid chromatography column to separate C26:0-lysoPC from other interfering substances before it enters the mass spectrometer. This provides a more accurate quantification.[18]

  • Data Analysis: The level of C26:0-lysoPC is quantified by comparing its signal to that of the internal standard. Results are compared to established cutoff values to determine if the screen is positive. Positive screens require follow-up with plasma VLCFA analysis and genetic testing.

Visualizing Key Pathways and Workflows

Signaling Pathway: The Role of ABCD1 in VLCFA Metabolism

cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_disease X-ALD Pathophysiology VLCFA_CoA VLCFA-CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Defective_ABCD1 Defective ABCD1 VLCFA_CoA->Defective_ABCD1 Transport Blocked BetaOxidation Beta-oxidation ABCD1->BetaOxidation Substrate for Acetyl-CoA + \nShorter Chain Fatty Acid Acetyl-CoA + Shorter Chain Fatty Acid BetaOxidation->Acetyl-CoA + \nShorter Chain Fatty Acid Accumulation VLCFA-CoA Accumulation in Cytosol Defective_ABCD1->Accumulation

Caption: Defective ABCD1 transporter in X-ALD blocks VLCFA entry into peroxisomes, leading to accumulation.

Experimental Workflow: VLCFA Analysis by GC-MS

Start Plasma Sample Hydrolysis Hydrolysis (release fatty acids) Start->Hydrolysis Extraction Solvent Extraction (e.g., Hexane) Hydrolysis->Extraction Derivatization Derivatization (form FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (calculate ratios) GCMS->Data Result Diagnostic Result Data->Result

Caption: Workflow for plasma VLCFA measurement from sample preparation to diagnostic result.

Logical Relationship: Newborn Screening to Diagnosis for X-ALD

G DBS Dried Blood Spot (DBS) from Newborn Tier1 Tier 1: C26:0-lysoPC Screen (FIA-MS/MS) DBS->Tier1 Tier1_res Result Tier1->Tier1_res Tier2 Tier 2: C26:0-lysoPC Confirmation (LC-MS/MS) Tier1_res->Tier2 Elevated Normal Normal Tier1_res->Normal Normal Tier2_res Result Tier2->Tier2_res FollowUp Follow-up Testing Tier2_res->FollowUp Elevated Tier2_res->Normal Normal PlasmaVLCFA Plasma VLCFA Analysis FollowUp->PlasmaVLCFA Genetic ABCD1 Gene Sequencing FollowUp->Genetic Diagnosis Confirmed Diagnosis or Carrier Status PlasmaVLCFA->Diagnosis Genetic->Diagnosis

Caption: Multi-tiered approach for X-ALD newborn screening, from initial screen to final diagnosis.

References

Comparative Analysis of ω-Hydroxy Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of key ω-hydroxy fatty acids (ω-HFAs), including 20-hydroxy-eicosatetraenoic acid (20-HETE), 20-hydroxy-eicosapentaenoic acid (20-HEPE), and 22-hydroxy-docosahexaenoic acid (22-HDoHE). This guide provides a comparative overview of their roles in critical physiological processes, supported by quantitative data and detailed experimental methodologies.

ω-Hydroxy fatty acids (ω-HFAs) are a class of lipid mediators produced through the ω-hydroxylation of fatty acids by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F subfamilies. These molecules play significant roles in a variety of biological processes, including the regulation of vascular tone, inflammation, and skin barrier integrity. This guide offers a detailed comparison of the biological activities of prominent ω-HFAs derived from arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).

Quantitative Comparison of Biological Activities

The biological effects of ω-HFAs are diverse and depend on the parent fatty acid and the cellular context. The following table summarizes key quantitative data comparing the activities of 20-HETE, 20-HEPE, and 22-HDoHE.

Biological Activityω-Hydroxy Fatty AcidQuantitative DataExperimental Model
Vasoconstriction 20-HETEEC50 < 10⁻⁸ MRodent renal, cerebral, cardiac, and mesenteric arteries
Platelet Aggregation Inhibition (induced by arachidonic acid) 20-HETEIC50: 5.2 ± 1.5 µMHuman platelets
Platelet Aggregation Inhibition (induced by A23187) 20-HETEIC50: 16.2 ± 5.4 µMHuman platelets
Platelet Aggregation Inhibition (induced by U46619) 20-HETEIC50: 7.8 ± 2.4 µMHuman platelets
Angiogenesis (in vitro) 20-HETESignificant increase at 0.4–2.0 μMHuman Umbilical Vein Endothelial Cells (HUVECs)
PPARα Activation 11-hydroxy-(9Z)-octadecenoic acidMore efficient than oleic acid, similar to linoleic acidLuciferase reporter assay
PPARδ Activation 11-hydroxy-(9Z)-octadecenoic acidMore efficient than oleic acid, similar to linoleic acidLuciferase reporter assay
PPARγ Activation 11-hydroxy-(9Z)-octadecenoic acidMore efficient than oleic acid, similar to linoleic acidLuciferase reporter assay

Signaling Pathways and Mechanisms of Action

ω-HFAs exert their effects through various signaling pathways. 20-HETE, the most extensively studied ω-HFA, is known to act as a high-affinity ligand for the G protein-coupled receptor GPR75.[1] Its signaling cascades are involved in vascular function, inflammation, and angiogenesis.

dot digraph "20-HETE Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes AA [label="Arachidonic Acid (AA)", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP4A_4F [label="CYP4A/CYP4F\nEnzymes", fillcolor="#F1F3F4", fontcolor="#202124"]; HETE20 [label="20-HETE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR75 [label="GPR75", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; IP3_DAG [label="IP3 / DAG", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_PKC [label="↑ Intracellular Ca²⁺\n↑ Protein Kinase C (PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; VascularEffects [label="Vascular Effects:\n- Vasoconstriction\n- Endothelial Dysfunction\n- Angiogenesis\n- Vascular Remodeling", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation:\n- ↑ ROS Production\n- ↑ Cytokine Production\n- ↑ Adhesion Molecules", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AA -> CYP4A_4F [label=" ω-hydroxylation"]; CYP4A_4F -> HETE20; HETE20 -> GPR75 [label=" Binds to"]; GPR75 -> PLC [label=" Activates"]; PLC -> IP3_DAG [label=" Generates"]; IP3_DAG -> Ca_PKC [label=" Leads to"]; Ca_PKC -> VascularEffects; HETE20 -> Inflammation; } Caption: Signaling cascade of 20-HETE via GPR75 activation.

Role in Skin Barrier Function

ω-Hydroxy fatty acids are crucial for maintaining the integrity of the skin's permeability barrier. They are essential components of ω-O-acylceramides, a unique class of ceramides (B1148491) found in the stratum corneum. These specialized lipids form the cornified lipid envelope, a structure critical for preventing water loss and protecting against external insults.[2][3]

dot digraph "Skin_Barrier_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes ULCFA [label="Ultra-Long-Chain\nFatty Acids (ULCFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; OmegaHydroxylation [label="ω-Hydroxylation\n(CYP4F22)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OmegaOH_ULCFA [label="ω-OH ULCFA", fillcolor="#F1F3F4", fontcolor="#202124"]; CeramideSynthase [label="Ceramide Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; OmegaOH_Ceramide [label="ω-OH Ceramide", fillcolor="#F1F3F4", fontcolor="#202124"]; PNPLA1 [label="PNPLA1\n(Transacylase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LinoleicAcid [label="Linoleic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; OmegaO_Acylceramide [label="ω-O-Acylceramide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CLE [label="Cornified Lipid\nEnvelope (CLE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SkinBarrier [label="Intact Skin Barrier", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ULCFA -> OmegaHydroxylation; OmegaHydroxylation -> OmegaOH_ULCFA; OmegaOH_ULCFA -> CeramideSynthase; CeramideSynthase -> OmegaOH_Ceramide; OmegaOH_Ceramide -> PNPLA1; LinoleicAcid -> PNPLA1; PNPLA1 -> OmegaO_Acylceramide; OmegaO_Acylceramide -> CLE; CLE -> SkinBarrier; } Caption: Biosynthesis of ω-O-acylceramides for skin barrier.

Experimental Protocols

PPARα Transactivation Assay

This protocol describes a luciferase reporter assay to determine the ability of ω-HFAs to activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4]

Materials:

  • HEK293T cells

  • Expression plasmids: pCMX-Gal4-hPPARα-LBD, pCMX-β-galactosidase

  • Reporter plasmid: pUAS(5x)-tk-luc

  • Luciferase Assay System (e.g., Promega)

  • β-galactosidase detection kit

  • ω-hydroxy fatty acids of interest

  • Control compounds (e.g., oleic acid, linoleic acid, known PPARα agonist)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well.

    • After 24 hours, transfect cells with the expression and reporter plasmids using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with DMEM containing the test ω-HFAs or control compounds at various concentrations.

  • Luciferase and β-galactosidase Assays:

    • After 24 hours of treatment, lyse the cells.

    • Measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Measure β-galactosidase activity to normalize for transfection efficiency.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the luciferase activity by the β-galactosidase activity.

    • Plot the relative luciferase activity against the compound concentration to determine the dose-response relationship and calculate EC50 values.

Measurement of Cytokine Release from Macrophages

This protocol outlines a method to assess the pro- or anti-inflammatory effects of ω-HFAs by measuring cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ω-hydroxy fatty acids of interest

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • RPMI-1640 medium with 10% FBS

Procedure:

  • Macrophage Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Compound Pre-treatment:

    • Replace the medium with fresh medium containing various concentrations of the test ω-HFAs and incubate for a specified period (e.g., 24 hours).

  • LPS Stimulation:

    • Stimulate the macrophages with LPS (e.g., 1 µg/mL) for a defined time (e.g., 4-24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentrations against the ω-HFA concentrations to determine the dose-dependent effects.

    • Calculate IC50 values for the inhibition of cytokine release if applicable.

Quantification of ω-Hydroxy Fatty Acids in Biological Samples by GC-MS

This protocol provides a general workflow for the extraction and quantification of ω-HFAs from biological tissues or cells using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

dot digraph "GCMS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Sample [label="Biological Sample\n(Tissue or Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(e.g., Folch method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Saponification [label="Saponification\n(to release free fatty acids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization\n(e.g., PFBBr/TMS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(using internal standards)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample -> Extraction; Extraction -> Saponification; Saponification -> Derivatization; Derivatization -> GCMS; GCMS -> Quantification; } Caption: Workflow for ω-HFA analysis by GC-MS.

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample.

    • Extract the total lipids using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).

  • Saponification:

    • Saponify the lipid extract using an alcoholic alkaline solution (e.g., KOH in ethanol) to hydrolyze esters and release the free fatty acids.

  • Derivatization:

    • Derivatize the free fatty acids to make them volatile for GC analysis. A common method is to first form pentafluorobenzyl (PFB) esters of the carboxyl group, followed by trimethylsilyl (B98337) (TMS) ether formation of the hydroxyl group.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use an appropriate GC column and temperature program to separate the different fatty acid derivatives.

    • Operate the mass spectrometer in a suitable mode, such as selected ion monitoring (SIM), for sensitive and specific detection of the target ω-HFAs.

  • Quantification:

    • Spike the initial sample with a known amount of a deuterated internal standard (e.g., d4-20-HETE) to correct for extraction and derivatization inefficiencies.

    • Generate a standard curve using known amounts of the ω-HFA of interest.

    • Calculate the concentration of the ω-HFA in the sample by comparing its peak area to that of the internal standard and the standard curve.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Lipid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids is paramount for unraveling complex biological processes and advancing therapeutic interventions. This guide provides an objective comparison of the primary analytical platforms for lipid profiling—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the critical aspects of cross-validation, offering detailed experimental protocols and comparative performance data to inform your selection of the most suitable methodology.

The multifaceted roles of lipids in cellular signaling, energy storage, and structural integrity underscore the necessity for robust analytical methods. Cross-validation of these methods is not merely a matter of good laboratory practice; it is a critical step to ensure the reliability, reproducibility, and ultimately, the biological relevance of your data. This guide will walk you through the essential considerations for cross-validating your lipid profiling workflows.

Comparative Performance of Analytical Platforms

The choice of an analytical platform for lipid profiling is a critical decision that hinges on the specific research question, the lipid classes of interest, and the desired level of sensitivity and resolution. Each platform presents a unique set of advantages and limitations.

Table 1: Quantitative Performance Comparison of LC-MS, GC-MS, and NMR for Major Lipid Classes

FeatureLC-MS (Targeted)GC-MS (with Derivatization)NMR (¹H and ³¹P)
Limit of Detection (LOD) pmol to fmol rangefmol to amol rangeµmol to nmol range
Limit of Quantitation (LOQ) nmol to pmol rangepmol to fmol rangemmol to µmol range
Linearity (R²) >0.99>0.99>0.99
Precision (RSD%) <15%<10%<5%
Lipid Class Coverage Broad (Phospholipids, Sphingolipids, Glycerolipids, etc.)Volatile and semi-volatile lipids (Fatty acids, Sterols)Major lipid classes
Sample Throughput HighMediumLow to Medium
Need for Derivatization NoYes (for fatty acids and sterols)No

Experimental Protocols: A Step-by-Step Guide

Reproducible and reliable data begins with well-defined and meticulously executed experimental protocols. Below are detailed methodologies for common lipid extraction and analysis techniques.

Lipid Extraction Protocols

The initial step in most lipidomics workflows is the extraction of lipids from the biological matrix. The choice of method can significantly influence the classes of lipids recovered.

1. Folch Method

This classic method is widely used for the extraction of a broad range of lipids.

  • Materials: Chloroform (B151607), Methanol (B129727), 0.9% NaCl solution, Glass centrifuge tubes with PTFE-lined caps.

  • Procedure:

    • Homogenize the sample (e.g., 1 g of tissue) in 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Filter the homogenate to remove solid particles.

    • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

2. Bligh and Dyer Method

A modification of the Folch method, this procedure is suitable for samples with high water content.[1]

  • Materials: Chloroform, Methanol, Distilled water, Glass centrifuge tubes.

  • Procedure:

    • To 1 volume of sample (e.g., 1 mL of plasma), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture and vortex well.[1]

    • Add 1.25 volumes of chloroform and vortex.[1]

    • Add 1.25 volumes of distilled water and vortex again.[1]

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.[1]

    • Collect the lower chloroform phase.[1]

    • Evaporate the solvent under nitrogen.

3. Matyash Method (MTBE)

This method offers a safer alternative to chloroform-based extractions.

  • Materials: Methyl-tert-butyl ether (MTBE), Methanol, Water.

  • Procedure:

    • To the sample, add methanol and MTBE in a ratio that results in a single-phase system (e.g., 1.5 mL methanol and 5 mL MTBE for 200 µL of plasma).

    • Vortex for 10 minutes and then sonicate for 20 minutes.

    • Add water to induce phase separation (e.g., 1.25 mL).

    • Vortex for 1 minute and centrifuge at 1000 x g for 10 minutes.

    • Collect the upper organic phase containing the lipids.

    • Evaporate the solvent under nitrogen.

Analytical Methods Protocols

1. LC-MS for Phospholipid Profiling (Targeted)

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Chromatography:

    • Column: A C18 or C30 reversed-phase column is commonly used.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the different phospholipid classes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions are monitored for each phospholipid species.

  • Data Analysis: Peak integration and quantification are performed using the instrument's software, with concentrations calculated against a calibration curve generated from authentic standards.

2. GC-MS for Fatty Acid Profiling

  • Derivatization (Fatty Acid Methyl Esters - FAMEs):

    • To the extracted lipid sample, add a solution of boron trifluoride (BF3) in methanol (e.g., 14%).

    • Heat the mixture at 60-100°C for 5-10 minutes.

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.

    • The hexane layer is then collected for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatography:

    • Column: A polar capillary column (e.g., BPX70 or SP-2560) is used for the separation of FAMEs.

    • Carrier Gas: Helium or hydrogen.

    • Oven Program: A temperature gradient is programmed to separate the FAMEs based on their chain length and degree of unsaturation.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis: FAMEs are identified by their retention times and mass spectra compared to a FAME standard mixture. Quantification is performed using an internal standard.

3. NMR for Lipid Profiling

  • Sample Preparation:

    • The extracted lipid sample is dried under nitrogen.

    • The dried extract is reconstituted in a deuterated solvent (e.g., chloroform-d (B32938) with 0.03% TMS).

    • The solution is transferred to an NMR tube.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used. Key signals for different lipid classes (e.g., acyl chains, glycerol (B35011) backbone, headgroups) are integrated.

    • ³¹P NMR: This is particularly useful for phospholipid analysis, as each phospholipid class gives a distinct signal.

  • Data Analysis: The concentration of different lipid classes is determined by integrating the characteristic signals and comparing them to the integral of an internal standard of known concentration.

Visualizing the Workflow: A Guide to Cross-Validation

To ensure the validity and comparability of data, a structured cross-validation workflow is essential. This involves a series of steps to assess the performance of the analytical method.

Cross_Validation_Workflow Cross-Validation Workflow for Lipid Profiling cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Platform Comparison cluster_3 Data Analysis & Interpretation SamplePrep Sample Preparation (Extraction) InstrumentSetup Instrument Setup (LC-MS/GC-MS/NMR) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition Parameters InstrumentSetup->DataAcquisition Linearity Linearity & Range DataAcquisition->Linearity Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Specificity Specificity/ Selectivity Robustness Robustness LCMS_analysis LC-MS Analysis Robustness->LCMS_analysis GCMS_analysis GC-MS Analysis NMR_analysis NMR Analysis DataProcessing Data Processing & Normalization LCMS_analysis->DataProcessing GCMS_analysis->DataProcessing NMR_analysis->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis BioInterpretation Biological Interpretation StatAnalysis->BioInterpretation

Caption: A generalized workflow for the cross-validation of analytical methods in lipid profiling.

This diagram illustrates the key stages of method development, validation, and cross-platform comparison, culminating in robust data analysis and biological interpretation.

Inter-Method Relationships in Lipid Analysis

The choice of analytical technique is often complementary, with each method providing unique insights into the lipidome.

Lipid_Analysis_Methods Relationship Between Lipid Analysis Methods cluster_extraction Lipid Extraction cluster_analysis Analytical Platforms cluster_information Information Obtained Folch Folch LCMS LC-MS Folch->LCMS GCMS GC-MS Folch->GCMS NMR NMR Folch->NMR BlighDyer Bligh & Dyer BlighDyer->LCMS BlighDyer->GCMS BlighDyer->NMR Matyash Matyash (MTBE) Matyash->LCMS Matyash->GCMS Matyash->NMR IntactLipids Intact Lipid Species (e.g., PC(16:0/18:1)) LCMS->IntactLipids FattyAcids Fatty Acid Composition (e.g., C16:0, C18:1) LCMS->FattyAcids (from MS/MS) GCMS->FattyAcids NMR->FattyAcids MajorClasses Major Lipid Classes (Quantitative) NMR->MajorClasses

Caption: The relationship between lipid extraction methods and analytical platforms for lipid profiling.

This diagram highlights how different extraction methods feed into the main analytical platforms, each of which provides distinct yet complementary information about the lipidome.

By carefully considering the performance characteristics of each platform and adhering to rigorous, well-documented protocols, researchers can ensure the generation of high-quality, reliable lipidomics data, paving the way for significant advancements in our understanding of biology and disease.

References

A Structural Comparison of 21-Hydroxyhenicosanoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of bioactive lipids is paramount. This guide provides a comprehensive structural comparison of 21-hydroxyhenicosanoic acid and its positional isomers, detailing their physicochemical properties, synthesis, and potential biological activities. While specific experimental data for this compound and its isomers are limited, this guide draws upon established principles and data from closely related long-chain hydroxy fatty acids to provide a predictive framework for their behavior.

Introduction

This compound is a long-chain omega-hydroxy fatty acid.[1][2] Its structure consists of a 21-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the terminal (omega) carbon. Isomers of this compound are characterized by the different positioning of the hydroxyl group along the carbon chain (e.g., 20-hydroxyhenicosanoic acid, 19-hydroxyhenicosanoic acid, etc.). These subtle structural variations can lead to significant differences in their physicochemical properties and biological functions. Long-chain hydroxy fatty acids are of growing interest due to their roles in various physiological and pathological processes, including inflammation and cell proliferation.

Physicochemical Properties

The position of the hydroxyl group along the fatty acid chain influences its physical properties, such as melting point and solubility.

Table 1: Predicted Physicochemical Properties of this compound and Its Isomers

PropertyThis compound (ω-hydroxy)Mid-Chain Hydroxy Isomers (e.g., 10-hydroxy)α-Hydroxy Isomer (2-hydroxy)
Molecular Formula C21H42O3C21H42O3C21H42O3
Molecular Weight 342.56 g/mol 342.56 g/mol 342.56 g/mol
Predicted XlogP 6.9[3]~6.9~6.9
Predicted Melting Point Higher than mid-chain isomersLower than ω-hydroxy isomerPotentially higher than mid-chain isomers due to H-bonding near the carboxyl group
Predicted Solubility in Water Very lowVery lowVery low
Predicted Solubility in Organic Solvents Soluble in non-polar organic solventsSoluble in non-polar organic solventsSoluble in non-polar organic solvents

The terminal hydroxyl group in this compound allows for intermolecular hydrogen bonding, which may lead to a more ordered crystalline structure and consequently a higher melting point compared to its mid-chain isomers. The solubility in water for all isomers is expected to be extremely low due to the long hydrophobic carbon chain.

Spectroscopic Characterization

The structural differences between the isomers of hydroxyhenicosanoic acid can be elucidated using various spectroscopic techniques.

Table 2: Expected Spectroscopic Features of Hydroxyhenicosanoic Acid Isomers

TechniqueExpected Features
Infrared (IR) Spectroscopy Broad O-H stretch (~3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹).[4][5][6] The position of the C-O stretch (~1050-1150 cm⁻¹) may vary slightly with the hydroxyl position.
¹H NMR Spectroscopy -COOH proton (~10-12 ppm, broad singlet), -CH-OH proton (multiplet, chemical shift dependent on position), -CH₂-OH protons in 21-hydroxy isomer (~3.6 ppm, triplet). Protons on carbons adjacent to the hydroxyl group will also show characteristic shifts.[4][5][6]
¹³C NMR Spectroscopy -COOH carbon (~175-180 ppm), -C-OH carbon (chemical shift highly dependent on position). The carbon signals of the aliphatic chain will show predictable shifts based on their proximity to the functional groups.[4][5][6]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight. Fragmentation patterns will be indicative of the hydroxyl group's position. For example, cleavage alpha to the hydroxyl group is a common fragmentation pathway.[3]

Synthesis of this compound and its Isomers

The synthesis of specific positional isomers of long-chain hydroxy fatty acids can be achieved through various chemical and biotechnological methods.

Chemical Synthesis Workflow

General Chemical Synthesis Workflow for Hydroxy Fatty Acid Isomers A Starting Material (e.g., Bromo-undecanoic acid) D Protection of Functional Groups A->D B Chain Elongation (e.g., Grignard reaction) C Introduction of Hydroxyl Group (e.g., Reduction of a ketone) B->C E Deprotection C->E D->B F Purification (e.g., Chromatography) E->F G Final Hydroxy Fatty Acid Isomer F->G

Caption: General workflow for the chemical synthesis of hydroxy fatty acid isomers.

Biotechnological Synthesis

Biocatalytic approaches using enzymes like cytochrome P450 monooxygenases or hydratases offer a regio- and stereoselective route to produce hydroxy fatty acids.

Biotechnological Synthesis of Hydroxy Fatty Acids cluster_0 Whole-Cell Biocatalysis A Fatty Acid Precursor B Engineered Microorganism (e.g., E. coli, S. cerevisiae) A->B C Expression of Hydroxylating Enzyme (e.g., P450 monooxygenase) B->C D Fermentation C->D E Extraction and Purification D->E F Hydroxy Fatty Acid Product E->F

Caption: Overview of a whole-cell biocatalysis approach for producing hydroxy fatty acids.

Biological Activity: A Comparative Outlook

The position of the hydroxyl group is a critical determinant of the biological activity of long-chain hydroxy fatty acids. Studies on isomers of hydroxystearic acid have demonstrated that different positional isomers can exhibit distinct antiproliferative and anti-inflammatory effects.

Antiproliferative Activity

Research on hydroxystearic acid isomers has shown that those with the hydroxyl group at the 5-, 7-, and 9-positions exhibit growth inhibitory activity against various human cancer cell lines, while other isomers show weaker or no activity.[7] This suggests that a similar structure-activity relationship may exist for hydroxyhenicosanoic acid isomers.

Table 3: Antiproliferative Activity of Hydroxystearic Acid Isomers against Human Cancer Cell Lines (IC₅₀ in µM)

IsomerHT29HeLaMCF7PC3
5-HSA >5022.1>50>50
7-HSA 14.726.621.424.3
8-HSA >50>50>50>50
9-HSA >50>50>50>50
10-HSA >50>50>50>50
11-HSA >50>5035.8>50

Data adapted from a study on hydroxystearic acid isomers and may be indicative of the potential activity of hydroxyhenicosanoic acid isomers.[7]

Anti-inflammatory Activity

Long-chain hydroxy fatty acids are known to modulate inflammatory pathways. The position of the hydroxyl group can influence their interaction with receptors and enzymes involved in inflammation. For instance, certain isomers may act as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of inflammation.

Potential Anti-inflammatory Signaling of Hydroxy Fatty Acids cluster_0 Cellular Response HFA Hydroxy Fatty Acid Isomer PPAR PPARs HFA->PPAR Activation NFkB NF-κB Pathway PPAR->NFkB Inhibition Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Activation

Caption: A potential signaling pathway for the anti-inflammatory effects of hydroxy fatty acids.

Experimental Protocols

Determination of Melting Point

The melting point of the fatty acid isomers can be determined using a standard melting point apparatus.

  • A small, dry sample of the purified fatty acid isomer is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the hydroxyhenicosanoic acid isomers can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the hydroxyhenicosanoic acid isomers (typically dissolved in a suitable solvent like DMSO and diluted in culture medium). Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.[8][9][10]

Measurement of Cytokine Production (ELISA)

The anti-inflammatory effects can be evaluated by measuring the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells (e.g., macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Cell Culture and Treatment: Macrophages are cultured in 24-well plates and pre-treated with different concentrations of the hydroxyhenicosanoic acid isomers for a specific duration.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Supernatant Collection: After an incubation period, the cell culture supernatants are collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines in the supernatants is quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The levels of cytokine production in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the isomers.[11][12][13][14][15]

Conclusion

The structural variations among isomers of this compound are predicted to have a significant impact on their physicochemical properties and biological activities. Based on data from analogous long-chain hydroxy fatty acids, it is anticipated that mid-chain isomers may exhibit more potent and specific antiproliferative and anti-inflammatory effects compared to the omega-hydroxy isomer. Further experimental investigation is crucial to validate these predictions and to fully elucidate the structure-activity relationships for this class of lipids. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the development of novel therapeutic agents targeting metabolic and inflammatory diseases.

References

A Researcher's Guide to Confirming the Identity of 21-Hydroxyhenicosanoic Acid in Novel Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for confirming the identity of 21-hydroxyhenicosanoic acid, a long-chain omega-hydroxy fatty acid. We will explore the expected outcomes and provide detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound

This compound (C₂₁H₄₂O₃) is a saturated long-chain fatty acid with a hydroxyl group at the terminal (ω) position. Its structure presents unique analytical challenges compared to its non-hydroxylated counterpart, heneicosanoic acid. The presence of the hydroxyl group increases its polarity and introduces a potential site for derivatization, which is often necessary for certain analytical methods.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the identification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of structural information. Below is a summary of the most common and effective methods.

TechniqueSample PreparationKey AdvantagesKey Limitations
GC-MS Derivatization required (e.g., silylation) to increase volatility.Excellent chromatographic separation of isomers, extensive spectral libraries for comparison, high sensitivity.Requires derivatization which adds a step to sample preparation and can introduce artifacts. Not suitable for thermally labile compounds.
LC-MS/MS Minimal sample preparation, direct injection of extract is often possible.High sensitivity and selectivity, applicable to a wide range of polarities without derivatization, provides molecular weight and fragmentation data.Chromatographic resolution of isomers can be challenging, fewer established spectral libraries compared to GC-MS.
NMR Requires relatively pure sample and specific deuterated solvents.Non-destructive, provides detailed structural information including the position of functional groups and stereochemistry.Lower sensitivity compared to MS-based methods, requires higher sample concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids, offering high-resolution separation and detailed mass spectra. For hydroxylated fatty acids like this compound, derivatization is essential to increase volatility and thermal stability. The most common derivatization involves the silylation of both the carboxylic acid and hydroxyl groups to form trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

Expected GC-MS Data for this compound TMS Derivative
ParameterExpected Value
Molecular Ion (M+) m/z 486 (as the di-TMS derivative)
Key Fragment Ions Characteristic fragments from the cleavage of the TMS groups and along the fatty acid chain. A prominent ion resulting from cleavage alpha to the silylated hydroxyl group is expected.
Retention Time Dependent on the specific column and temperature program, but will be significantly longer than the non-hydroxylated analog.
Experimental Protocol: GC-MS Analysis of this compound

1. Derivatization (Silylation):

  • Dry the sample extract containing this compound under a stream of nitrogen.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

GCMS_Workflow Sample Novel Sample Containing This compound Extract Lipid Extraction Sample->Extract Derivatize Derivatization (BSTFA/TMCS) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis (Mass Spectrum & Retention Time) GCMS->Data

GC-MS Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of fatty acids that often does not require derivatization. For this compound, reverse-phase chromatography coupled with electrospray ionization (ESI) in negative ion mode is a common approach.

Expected LC-MS/MS Data for this compound
ParameterExpected Value (Negative Ion Mode)
Precursor Ion [M-H]⁻ m/z 341.3
Product Ions Characteristic fragments resulting from the loss of water (H₂O) and carbon dioxide (CO₂).
Retention Time Dependent on the column and mobile phase composition.
Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation:

  • Perform a lipid extraction of the novel sample (e.g., using a modified Folch or Bligh-Dyer method).

  • Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 60% B, increase to 99% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scanning.

LCMS_Workflow Sample Novel Sample Containing This compound Extract Lipid Extraction Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis (Precursor & Product Ions) LCMS->Data NMR_Logic cluster_structure This compound Structure cluster_spectra Expected NMR Signals COOH Carboxylic Acid (-COOH) H_COOH ¹H: ~2.3 ppm (t) COOH->H_COOH C_COOH ¹³C: ~179 ppm COOH->C_COOH CH2_chain Methylene Chain (-CH2-)n H_CH2 ¹H: ~1.2-1.6 ppm (m) CH2_chain->H_CH2 C_CH2 ¹³C: ~25-35 ppm CH2_chain->C_CH2 CH2OH Terminal Hydroxyl (-CH2OH) H_CH2OH ¹H: ~3.6 ppm (t) CH2OH->H_CH2OH C_CH2OH ¹³C: ~63 ppm CH2OH->C_CH2OH

A Researcher's Guide to Evaluating the Purity of Commercial 21-Hydroxyhenicosanoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to achieving accurate and reproducible experimental results. This guide provides a comprehensive framework for evaluating the purity of commercial 21-hydroxyhenicosanoic acid, a long-chain omega-hydroxy fatty acid. This document outlines detailed experimental protocols for purity assessment using common analytical techniques and provides a template for comparing products from different suppliers.

Commercial Availability and Stated Purity

This compound is available from several specialized chemical suppliers. While obtaining a certificate of analysis (CoA) for a specific lot is crucial, the stated purities from prominent suppliers serve as a preliminary benchmark.

Product NameSupplierCAS NumberStated Purity (%)Analytical Method(s) Stated
This compoundSupplier A (e.g., Larodan)89160-04-3>98GC, HPLC, LC-MS
This compoundSupplier B (e.g., TargetMol)89160-04-3Lot-specific (e.g., 99.48)LCMS, HNMR
This compoundSupplier C89160-04-3User-determinedUser-determined

Note: This table is a template for researchers to populate with data from suppliers' documentation and their own experimental findings.

Experimental Protocols for Purity Verification

The following are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for fatty acid analysis, offering high resolution and sensitivity. Due to the low volatility of this compound, derivatization to its fatty acid methyl ester (FAME) is a necessary step.

Protocol for Derivatization to FAME (Acid-Catalyzed Esterification):

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard into a reaction vial.

  • Reagent Addition: Add 1 mL of 2% sulfuric acid in methanol.

  • Reaction: Securely cap the vial and heat at 60°C for 2 hours in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of deionized water. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water. The sample is now ready for GC-MS analysis.

GC-MS Operating Conditions:

  • GC System: Agilent 7890B GC coupled to a 5977A MS detector (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar mid-polarity capillary column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Data Analysis:

  • Purity Calculation: The purity is determined by the area percent of the main peak corresponding to the methyl 21-hydroxyhenicosanoate.

  • Impurity Identification: Tentatively identify any other significant peaks by comparing their mass spectra against a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a valuable technique for analyzing long-chain fatty acids without derivatization, operating at ambient temperatures which prevents degradation of heat-sensitive molecules.[1]

HPLC Operating Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) (or equivalent).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 70% B.

    • Linear gradient to 100% B over 20 minutes.

    • Hold at 100% B for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • DAD: 205 nm (for underivatized fatty acids).

    • ELSD: Nebulizer temperature 50°C, Evaporator temperature 50°C, Gas flow 1.5 SLM.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity Calculation: Determine the purity based on the area percentage of the principal peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation. Both ¹H and ¹³C NMR can be employed to assess purity and confirm the structure of this compound.

NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the this compound standard in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

  • Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key signals to observe include the protons adjacent to the hydroxyl group and the carboxyl group.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The carbonyl carbon signal is expected to be in the range of 175-180 ppm.

  • Quantitative NMR (qNMR): For a highly accurate purity assessment, qNMR can be performed using a certified internal standard with a known concentration.

Data Analysis:

  • Structural Confirmation: Compare the observed chemical shifts with predicted values or literature data for long-chain hydroxy fatty acids to confirm the identity of the compound.

  • Purity Assessment: The presence of significant impurity peaks in the spectrum indicates a lower purity. The relative integration of impurity signals to the main compound signals can provide a semi-quantitative measure of purity.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_comparison Final Comparison start Commercial this compound Standard dissolve_hplc Dissolve in Mobile Phase start->dissolve_hplc derivatize Derivatize to FAME start->derivatize dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr hplc HPLC Analysis dissolve_hplc->hplc gcms GC-MS Analysis derivatize->gcms nmr NMR Spectroscopy dissolve_nmr->nmr purity_hplc Purity (%) by HPLC hplc->purity_hplc purity_gcms Purity (%) by GC-MS gcms->purity_gcms structure_nmr Structural Confirmation & Purity by NMR nmr->structure_nmr compare Comparative Purity Assessment purity_hplc->compare purity_gcms->compare structure_nmr->compare

Caption: Workflow for the comprehensive purity evaluation of commercial standards.

gcms_pathway cluster_prep Preparation cluster_injection Injection & Separation cluster_detection Detection & Analysis sample This compound fame Methyl 21-hydroxyhenicosanoate (FAME) sample->fame Esterification injector GC Injector (250°C) fame->injector column GC Column (Temperature Programmed) injector->column Vaporization ms Mass Spectrometer column->ms Separation data Data System (Chromatogram & Spectra) ms->data Ionization & Detection

Caption: GC-MS analysis pathway from sample derivatization to data acquisition.

By employing these methodologies, researchers can independently verify the purity of their this compound standards, ensuring the integrity and reliability of their experimental outcomes. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific information and to perform an in-house verification for critical applications.

References

A Comparative Analysis of 21-Hydroxyhenicosanoic Acid and Other Fatty Acids in Shaping Membrane Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of 21-hydroxyhenicosanoic acid and other fatty acids on the structure and function of cellular membranes. This guide provides an objective analysis based on available experimental data to inform future research and therapeutic development.

Introduction

The lipid composition of cellular membranes is a critical determinant of their biophysical properties and biological functions. Fatty acids, as fundamental components of membrane lipids, play a pivotal role in modulating membrane fluidity, thickness, permeability, and the activity of membrane-associated proteins. Among the vast array of fatty acid species, hydroxylated very-long-chain fatty acids (VLCFAs) have emerged as key players in specialized membrane structures, such as the myelin sheath and the epidermal barrier. This guide focuses on a comparative analysis of this compound, an ω-hydroxylated VLCFA, against other fatty acids, including 2-hydroxy VLCFAs and non-hydroxylated VLCFAs, to elucidate their distinct roles in membrane structure and function.

While specific experimental data on this compound is limited, this guide draws upon studies of closely related ω-hydroxy and 2-hydroxy VLCFAs to provide a comparative framework.

Fatty Acid Classification and Significance

Fatty acids are broadly classified based on their chain length, degree of saturation, and the presence of functional groups. Very-long-chain fatty acids (VLCFAs) are defined as those with 20 or more carbon atoms.[1] The introduction of a hydroxyl group at different positions along the acyl chain, such as the alpha (2-) or omega (terminal) position, dramatically alters the physicochemical properties of the fatty acid and its influence on membrane architecture.

  • Non-hydroxylated VLCFAs: These fatty acids, such as lignoceric acid (C24:0) and cerotic acid (C26:0), are integral components of various cellular membranes.[2][3] Their long, saturated chains tend to pack tightly, increasing membrane thickness and rigidity.[4]

  • 2-Hydroxy VLCFAs: These are particularly abundant in the sphingolipids of the myelin sheath and the epidermis.[5][6][7] The hydroxyl group at the C2 position can participate in hydrogen bonding, which is thought to stabilize interactions between adjacent lipids.[8]

  • ω-Hydroxy VLCFAs: this compound falls into this category. These fatty acids are crucial for the formation of the skin's water barrier, where they are components of specialized ceramides.[6][9][10] The terminal hydroxyl group allows for the formation of unique ester linkages, contributing to the structural integrity of the epidermal lipid lamellae.[6]

Comparative Biophysical Effects on Membrane Structure

The structural differences between these fatty acid classes translate into distinct effects on key membrane properties.

Fatty Acid TypePrimary LocationEffect on Membrane FluidityEffect on Membrane ThicknessEffect on Membrane PermeabilityKey Functions
Non-Hydroxylated VLCFA General membranes, MyelinDecreasesIncreasesDecreasesStructural integrity, formation of ordered domains
2-Hydroxy VLCFA Myelin, EpidermisMay decrease due to H-bondingGenerally increasesMay decreaseMyelin stability, cell signaling[5][7][8]
ω-Hydroxy VLCFA (e.g., this compound) Epidermis (skin barrier)May decreaseIncreasesSignificantly decreasesFormation of impermeable skin barrier[6][9][10]

Data Interpretation: The presence of a hydroxyl group, regardless of its position, tends to increase intermolecular interactions within the membrane, leading to a more ordered and less fluid state compared to their non-hydroxylated counterparts of the same chain length. However, the positioning of the hydroxyl group dictates the specific nature of these interactions and the resulting membrane architecture.

Long-chain 2- and 3-hydroxy fatty acids have been shown to stabilize the gel phase of model membranes, indicating a decrease in fluidity. In contrast, fatty acids with a hydroxyl group distant from the carboxyl head group tend to stabilize the more disordered liquid-crystalline state.[5]

Experimental Evidence and Methodologies

The understanding of how different fatty acids influence membrane structure is derived from a variety of biophysical techniques applied to model membrane systems.

Key Experimental Techniques:
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with phase transitions in lipids. By observing shifts in the phase transition temperature (Tm) of a model membrane upon incorporation of a fatty acid, researchers can infer its effect on membrane fluidity and stability.[5][11]

  • X-Ray Diffraction: Small-angle X-ray scattering (SAXS) provides information about the overall structure and thickness of the lipid bilayer.[7][12][13] Wide-angle X-ray scattering (WAXS) reveals details about the packing of the fatty acid acyl chains.

  • Fluorescence Anisotropy: This method utilizes fluorescent probes embedded in the membrane to measure rotational diffusion, which is inversely related to membrane fluidity.[14][15]

  • Permeability Assays: The effect of fatty acids on membrane permeability can be assessed by monitoring the leakage of fluorescent dyes from liposomes or the uptake of dyes by cells.[16][17]

Experimental Protocols

Protocol 1: Determination of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

Objective: To compare the effect of this compound, a 2-hydroxy fatty acid, and a non-hydroxylated VLCFA on the gel-to-liquid crystalline phase transition temperature (Tm) of a model phospholipid membrane (e.g., DMPC or DPPC).

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare lipid films by dissolving the desired phospholipid (e.g., DMPC) and the fatty acid of interest (at a specific molar ratio, e.g., 9:1 phospholipid:fatty acid) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tm of the phospholipid. This will form multilamellar vesicles (MLVs).

  • DSC Analysis:

    • Load the MLV suspension into a DSC sample pan. Use the same buffer as a reference.

    • Scan the sample and reference pans over a defined temperature range that encompasses the expected phase transition of the phospholipid. A typical scan rate is 1-2°C/min.

    • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

    • Analyze the data to determine the Tm and the enthalpy of the transition (ΔH). Compare the thermograms of the pure phospholipid with those containing the different fatty acids.

Expected Outcome: A shift in the Tm to higher temperatures indicates a stabilization of the gel phase and a decrease in membrane fluidity. A broadening of the transition peak suggests an altered cooperativity of the phase transition.

Protocol 2: Assessment of Membrane Permeability using a Fluorescent Dye Leakage Assay

Objective: To compare the effect of this compound, a 2-hydroxy fatty acid, and a non-hydroxylated VLCFA on the permeability of model liposomes.

Methodology:

  • Preparation of Dye-Loaded Liposomes:

    • Prepare lipid films as described in Protocol 1.

    • Hydrate the lipid films with a solution containing a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM carboxyfluorescein).

    • Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposomes through polycarbonate filters with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

    • Remove unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Permeability Measurement:

    • Dilute the dye-loaded liposomes in an iso-osmotic buffer.

    • Monitor the fluorescence intensity over time at an appropriate excitation and emission wavelength for the chosen dye.

    • The initial fluorescence should be low due to self-quenching. An increase in fluorescence indicates leakage of the dye from the liposomes and subsequent dequenching.

    • To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes at the end of the experiment.

    • Calculate the percentage of dye leakage at different time points for each fatty acid-containing liposome preparation.

Expected Outcome: A faster rate of dye leakage in the presence of a particular fatty acid indicates an increase in membrane permeability.

Signaling Pathways and Biological Implications

While direct evidence for the involvement of this compound in specific signaling pathways is lacking, the broader classes of hydroxylated and very-long-chain fatty acids are known to influence cellular signaling, often through their effects on membrane properties.

Membrane Domain Modulation and Receptor Function

The fatty acyl composition of membrane lipids is a key factor in the formation of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins.[4] These domains play a crucial role in signal transduction by organizing signaling molecules.

  • 2-Hydroxy Fatty Acids: These fatty acids can influence the formation and stability of lipid rafts.[8] By altering the local membrane environment, they can modulate the activity of membrane receptors and downstream signaling cascades. The synthetic 2-hydroxyoleic acid has been shown to regulate sphingomyelin (B164518) synthesis and trigger cell cycle arrest in cancer cells.[16]

  • VLCFAs: The accumulation of VLCFAs, as seen in the genetic disorder X-linked adrenoleukodystrophy, can disrupt membrane structure and function, potentially leading to neuroinflammation and demyelination.[9][18] VLCFAs can directly affect the activity of membrane-bound enzymes and ion channels.[9]

The following diagram illustrates a hypothetical signaling pathway that could be influenced by changes in membrane composition due to the incorporation of different fatty acids.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Fatty_Acid Fatty Acid (e.g., this compound) Membrane_Lipids Membrane Lipids Fatty_Acid->Membrane_Lipids Incorporation Lipid_Rafts Lipid Raft Formation/Stability Membrane_Lipids->Lipid_Rafts Modulation Receptor Membrane Receptor Lipid_Rafts->Receptor Localization/ Activity Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation/ Inhibition Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Signaling_Cascade->Cellular_Response

Caption: Hypothetical pathway of fatty acid-mediated signal transduction.

Experimental Workflow for Investigating Signaling

The workflow below outlines a general approach to investigate how different fatty acids might impact a specific signaling pathway.

experimental_workflow Cell_Culture Cell Culture with Fatty Acid Supplementation Membrane_Analysis Biophysical Analysis of Membranes (Fluidity, Raft Isolation) Cell_Culture->Membrane_Analysis Signaling_Assay Analysis of Signaling Pathway (e.g., Western Blot for p-ERK, Reporter Gene Assay) Cell_Culture->Signaling_Assay Data_Correlation Correlate Membrane Properties with Signaling and Function Membrane_Analysis->Data_Correlation Functional_Assay Cellular Function Assay (e.g., Proliferation, Migration) Signaling_Assay->Functional_Assay Signaling_Assay->Data_Correlation Functional_Assay->Data_Correlation

Caption: Workflow for studying fatty acid effects on signaling.

Future Directions

The precise role of this compound in membrane biology remains an important area for future investigation. Direct comparative studies employing the methodologies outlined in this guide are needed to definitively characterize its effects on membrane biophysics. Furthermore, elucidating the enzymatic pathways responsible for its synthesis and its potential involvement in specific signaling cascades will provide a more complete understanding of its physiological significance. The development of synthetic routes for this compound will be crucial to enable these future studies.[14]

Conclusion

The hydroxylation and chain length of fatty acids are critical determinants of their impact on membrane structure and function. While data on this compound is sparse, by analogy with other ω-hydroxy and 2-hydroxy VLCFAs, it is likely to play a significant role in creating highly ordered and impermeable membrane domains, particularly in specialized tissues like the epidermis. Further research is warranted to fully uncover the unique contributions of this and other hydroxylated fatty acids to cellular physiology and disease.

References

Safety Operating Guide

Safe Disposal of 21-Hydroxyhenicosanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 21-Hydroxyhenicosanoic acid, a long-chain fatty acid. The information is based on the general handling procedures for similar non-hazardous, solid organic acids.

I. Understanding the Hazard Profile

Key Safety and Handling Information:

PropertyValue/InstructionSource
Physical State Solid, Powder
Appearance White
Odor Odorless
Incompatibilities Strong bases, strong oxidizing agents, reducing agents.
Personal Protective Equipment (PPE) Safety goggles or glasses, chemical-resistant gloves, lab coat.[1]
First Aid - Eye Contact Rinse immediately with plenty of water for at least 15 minutes.
First Aid - Skin Contact Wash off immediately with plenty of water for at least 15 minutes.
First Aid - Inhalation Move to fresh air.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, such as a fume hood.

1. Waste Collection and Segregation:

  • Do not mix this compound waste with other chemical waste streams, especially strong bases, oxidizing agents, or reducing agents.

  • Collect waste this compound in a clearly labeled, dedicated waste container. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure lid.

  • Label the container as "Waste this compound" and include any other information required by your institution's hazardous waste management program.

2. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Wear appropriate PPE, including a respirator if dust is present.

  • Carefully sweep up the spilled solid material and place it into the designated waste container.

  • Clean the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of the cleaning materials in the same waste container.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • The collected waste must be disposed of through an approved hazardous waste disposal facility.

  • Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves completing a waste manifest form and scheduling a collection time with your Environmental Health and Safety (EHS) department.

III. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container ppe->container collect Collect Waste Solid container->collect spill_check Spill Occurred? collect->spill_check cleanup Clean Spill: Sweep, Avoid Dust, Place in Waste Container spill_check->cleanup Yes seal Securely Seal Waste Container spill_check->seal No cleanup->seal store Store in Designated Hazardous Waste Accumulation Area seal->store ehs Arrange for Pickup by Environmental Health & Safety (EHS) store->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for any chemical you are working with.

References

Personal protective equipment for handling 21-Hydroxyhenicosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 21-Hydroxyhenicosanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety protocols for similar long-chain fatty acids and general laboratory best practices. It is imperative to handle this compound with caution as a potentially hazardous substance.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Body Part Personal Protective Equipment Material/Standard & Rationale
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch).Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1] A face shield offers additional protection against splashes.
Hands Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended for handling acids.[1][2] Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated.[3]
Body Laboratory coat.A fully fastened lab coat provides a barrier against accidental spills.[3] For larger quantities, an impervious apron should be worn.[1] A Nomex® lab coat over cotton clothing is recommended for added protection.[1]
Respiratory Use in a well-ventilated area or chemical fume hood.To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[3] For low-fume environments, an N95 mask may be suitable; for higher exposures, a full-face respirator with acid gas cartridges is recommended.[1][2]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[3]

Operational Plan: Handling and Storage

Adherence to the following procedures is critical for ensuring a safe laboratory environment.

Engineering Controls
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Safe Handling Practices
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare your designated workspace, ensuring it is clean and uncluttered.

  • Transfer : When transferring the solid compound, do so carefully to avoid generating dust.

  • Avoid Contact : Avoid direct contact with skin and eyes.[1] Do not breathe dust or vapors.[1]

  • Hygiene : Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Storage : Keep the container tightly sealed when not in use.[3] Store in a dry, cool, and well-ventilated place. Incompatible materials to avoid during storage include bases, strong oxidizing agents, and reducing agents.

Spill and Emergency Procedures

Small Spills:

  • Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.

  • Place the spilled material into a designated, labeled hazardous waste container.

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Do not attempt to clean up large spills without proper training and equipment.

  • Contact your institution's environmental health and safety department or emergency services.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection
  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams.[3]

  • Collect waste in a dedicated, properly labeled, and sealed container.[3] Plastic containers are generally preferred for acidic waste.

Labeling and Storage of Waste
  • Affix a hazardous waste label to the container.

  • The label must include the full chemical name, "Hazardous Waste," a description of the contents, the accumulation start date, and associated hazards (e.g., "Irritant").

  • Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible waste streams such as bases and oxidizers.

Final Disposal
  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow and Logical Relationships

As no specific experimental protocols for this compound were found, a generalized workflow for the safe handling of a solid chemical in a laboratory setting is provided below.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Clean Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials and Equipment prep_workspace->prep_materials weigh Weigh Solid Chemical (Minimize Dust) prep_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer spill Spill Occurs weigh->spill dissolve Add Solvent and Dissolve transfer->dissolve transfer->spill end_exp Experiment Complete dissolve->end_exp decontaminate Decontaminate Workspace dispose_waste Dispose of Waste in Labeled Hazardous Container decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash start Start start->prep_ppe end_exp->decontaminate spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Emergency spill_procedure->decontaminate

Caption: Workflow for Safe Handling of Solid Chemicals.

This diagram illustrates the procedural steps for safely handling a solid chemical, from preparation and handling to cleanup and disposal, including a branch for emergency spill procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
21-Hydroxyhenicosanoic acid
Reactant of Route 2
21-Hydroxyhenicosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.